molecular formula C9H18O2 B1605965 2-Pentyl butyrate CAS No. 60415-61-4

2-Pentyl butyrate

Cat. No.: B1605965
CAS No.: 60415-61-4
M. Wt: 158.24 g/mol
InChI Key: DJOCFLQKCMWABC-UHFFFAOYSA-N
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Description

1-Methylbutyl butanoate, also known as 2-pentyl butanoate or fema 3893, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 1-Methylbutyl butanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Methylbutyl butanoate has been primarily detected in urine. Within the cell, 1-methylbutyl butanoate is primarily located in the membrane (predicted from logP) and cytoplasm. 1-Methylbutyl butanoate is a sweet, apricot, and banana tasting compound that can be found in fruits. This makes 1-methylbutyl butanoate a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentan-2-yl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-8(3)11-9(10)7-5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOCFLQKCMWABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866810
Record name Pentan-2-yl butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; strong penetrating odour
Record name 2-Pentyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1074/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.00 to 186.00 °C. @ 760.00 mm Hg
Record name 1-Methylbutyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; 50% soluble in heptane or triacetin, 50% soluble in ethanol (in ethanol)
Record name 2-Pentyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1074/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.862-0.868
Record name 2-Pentyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1074/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

60415-61-4
Record name 2-Pentyl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60415-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentyl butyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentan-2-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PENTYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5709B244U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methylbutyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Pentyl butyrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Pentyl butyrate (CAS: 60415-61-4), a branched-chain ester critical to the flavor and fragrance industries.[1]

Chemical Class: Carboxylic Acid Ester | CAS: 60415-61-4 | Formula: C


H

O

[1][2][3][4][5][6][7]

Executive Summary

2-Pentyl butyrate (systematically pentan-2-yl butanoate ) is a colorless, hydrophobic liquid ester characterized by a diffusive, ethereal, and fruity odor profile reminiscent of banana, apricot, and tropical nuances.[1] Unlike its linear isomer (n-pentyl butyrate), the branching at the alpha-carbon of the alcohol moiety introduces a chiral center, influencing both its volatility and enzymatic interaction potential.[1] Primarily utilized as a high-impact flavoring agent (FEMA 3893), it serves as a vital component in reconstructing complex fruit profiles in food science and is a target molecule for biocatalytic synthesis research.[1]

Molecular Architecture & Stereochemistry

The molecule consists of a butyric acid headgroup esterified with 2-pentanol.[1][7] The structural distinctiveness arises from the secondary alkyl group, which creates steric hindrance around the ester bond compared to primary analogs.[1]

Structural Identification[1][7][8]
  • IUPAC Name: Pentan-2-yl butanoate[1][6]

  • Synonyms: 1-Methylbutyl butyrate, sec-Amyl butyrate[1]

  • SMILES: CCCC(C)OC(=O)CCC

  • InChIKey: DJOCFLQKCMWABC-UHFFFAOYSA-N[1][2][5][6]

Stereochemical Implications

The C2 position of the pentyl chain is a stereogenic center.[1] Commercial preparations are typically racemic mixtures of (


)- and (

)-2-pentyl butyrate.[1]
  • (

    
    )-Enantiomer:  Often associated with sharper, greener notes.[1]
    
  • (

    
    )-Enantiomer:  Typically exhibits sweeter, riper fruit characteristics.[1]
    
Visualization: Structural Topology

The following diagram illustrates the connectivity and the chiral center (*) location.[1]

G Figure 1: Structural connectivity of 2-Pentyl Butyrate highlighting the chiral center. cluster_0 Butyrate Moiety cluster_1 2-Pentyl Moiety C1 C1 (Carbonyl) O_Ester O (Ester Oxygen) C1->O_Ester Ester Bond C2 C2 (Alpha) C2->C1 C3 C3 (Beta) C3->C2 C4 C4 (Terminal Methyl) C4->C3 C_Chiral C2* (Chiral Center) O_Ester->C_Chiral C_Me Methyl Branch (C1') C_Chiral->C_Me C_Chain Propyl Chain (C3'-C5') C_Chiral->C_Chain

[1]

Physicochemical Profile

The following data represents the consensus values for the racemic mixture.

PropertyValueUnitNotes
Molecular Weight 158.24 g/mol
Boiling Point 185 – 186°C@ 760 mmHg [1]
Boiling Point (Red.) 58 – 59°C@ 9 mmHg [2]
Density 0.862 – 0.868g/cm³@ 25°C [1]
Refractive Index 1.409 – 1.415

[1]
Flash Point ~52 (126)°C (°F)Closed Cup (Est).[1][3][4][6][8][9][10] Note: Some SDS cite lower values; handle as Flammable. [2]
LogP (o/w) 3.18-Calculated; Highly lipophilic [2]
Solubility InsolubleWater< 0.1 g/L
Solubility SolubleOrganicEthanol, Propylene Glycol, Oils

Synthetic Pathways & Manufacturing

Synthesis is achieved primarily through Fischer esterification or, increasingly, via green biocatalytic routes to preserve "natural" labeling status in flavor applications.[1]

Chemical Synthesis (Fischer Esterification)

The industrial standard involves the acid-catalyzed condensation of butyric acid and 2-pentanol.[1][6]

  • Catalyst: Sulfuric acid (

    
    ) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TSA).[1]
  • Conditions: Reflux with a Dean-Stark trap to remove water (azeotropic distillation) and shift equilibrium to the product.

  • Yield: Typically >90% after neutralization and fractional distillation.[1]

Biocatalytic Synthesis (Enzymatic)

For high-value "natural" flavor labeling, lipase-mediated esterification is preferred.[1][6]

  • Enzyme: Candida antarctica Lipase B (CALB) (immobilized).[1]

  • Solvent: Solvent-free or non-polar media (e.g., heptane).[1]

  • Mechanism: The enzyme acts via a Ping-Pong Bi-Bi mechanism, forming an acyl-enzyme intermediate with butyric acid before transferring the acyl group to the secondary alcohol (2-pentanol).[1][6]

Visualization: Reaction Logic

Reaction Figure 2: General reaction pathway for the synthesis of 2-Pentyl Butyrate. Reactants Butyric Acid + 2-Pentanol Intermediate Tetrahedral Intermediate (Transition State) Reactants->Intermediate Nucleophilic Attack Catalyst Catalyst (H+ or Lipase) Catalyst->Intermediate Stabilizes Products 2-Pentyl Butyrate + H2O Intermediate->Products Elimination of Water

Analytical Characterization

Identification of 2-pentyl butyrate in complex matrices (e.g., fruit extracts) relies on Mass Spectrometry (GC-MS) and NMR.[1]

Mass Spectrometry (EI, 70eV)

The fragmentation pattern is distinct due to the secondary alkyl chain.[1]

  • Molecular Ion (

    
    ):  m/z 158 (often weak or absent).[1]
    
  • Base Peak: Typically m/z 43 (

    
    ) or m/z 71  (
    
    
    
    ), derived from the butyryl group.[1]
  • Diagnostic Fragments:

    • m/z 89: Protonated butyric acid (McLafferty rearrangement).[1]

    • m/z 70: Alkene elimination fragment (pentene loss).

    • m/z 87: Characteristic of secondary alcohol esters (

      
      ).[1]
      
Nuclear Magnetic Resonance ( H NMR)
  • 
     4.8 - 5.0 ppm (1H, m):  The methine proton at the chiral center (
    
    
    
    ).[1] This downfield shift is diagnostic of the ester linkage at a secondary carbon.[1]
  • 
     2.2 ppm (2H, t):  Alpha-methylene protons of the butyrate chain (
    
    
    
    ).[1]
  • 
     1.2 ppm (3H, d):  Methyl doublet attached to the chiral center.[1]
    

Applications & Regulatory Status

Flavor & Fragrance[1][3]
  • Profile: 2-Pentyl butyrate provides a "lift" to fruit flavors, specifically bridging the gap between green (unripe) and estery (ripe) notes in banana, pineapple, and strawberry formulations.[1]

  • Usage Levels: Typically 1-10 ppm in finished products; up to 100 ppm in concentrates.[1]

Regulatory Grounding[1]
  • FEMA Number: 3893 [3][3]

  • JECFA Number: 1142[3]

  • FDA Status: 21 CFR 172.515 (Synthetic flavoring substances and adjuvants) [4].[1]

  • EU Status: Registered as a flavoring substance (FL 09.658).[1]

Safety & Handling Protocols

Signal Word: WARNING

  • Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation).[1]

  • Storage: Store in a cool, dry, well-ventilated area under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation.[1]

  • PPE: Solvent-resistant gloves (Nitrile) and safety goggles are mandatory.[1]

References
  • The Good Scents Company. (2023).[1] 2-Pentyl butyrate: Physicochemical Properties and Organoleptics. Retrieved from

  • ChemicalBook. (2024).[1] 2-Pentyl Butyrate CAS 60415-61-4 Data. Retrieved from [1]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 3893.[1]

  • U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21, Sec.[1] 172.515.[1] Retrieved from [1]

Sources

Technical Monograph: 2-Pentyl Butyrate (CAS 60415-61-4)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Chemical Profile Subject Matter: Physicochemical Properties, Synthesis, and Pharmaceutical Relevance of 2-Pentyl Butyrate.

Executive Summary

2-Pentyl butyrate (CAS 60415-61-4), also known as 1-methylbutyl butyrate or sec-amyl butyrate , is a branched-chain ester characterized by a distinct fruity, ethereal odor profile reminiscent of banana and apricot.[1][2] While historically predominant in the flavor and fragrance (F&F) sector, its relevance to drug development professionals lies in its utility as a lipophilic permeation enhancer , a chiral building block intermediate , and a model substrate for carboxylesterase (CES) metabolic profiling.

Unlike its structural isomer isoamyl butyrate (3-methylbutyl butyrate), 2-pentyl butyrate possesses a chiral center at the C2 position of the alcohol moiety. This chirality introduces stereoselective considerations critical for bioactive formulations and enzymatic kinetic resolutions.

Physicochemical Characterization

The following data aggregates experimental and predicted values essential for formulation scientists.

PropertyValue / DescriptionContext for Development
CAS Number 60415-61-4 Specific to the 2-pentyl isomer (racemate).[1][2][3][]
IUPAC Name Pentan-2-yl butanoateSystematic nomenclature.[]
Molecular Formula C

H

O

Molecular Weight 158.24 g/mol Low MW facilitates rapid membrane permeation.[5]
Boiling Point 185–186 °C (at 760 mmHg)High boiling point allows for stable processing at ambient temps.
Density 0.862 – 0.868 g/cm³ (25 °C)Less dense than water; phase separates easily.
LogP (Octanol/Water) ~3.18 (Estimated)High Lipophilicity. Ideal for partitioning into lipid bilayers (transdermal delivery).
Flash Point ~52 °C (126 °F)Flammable. Requires Class 3 handling protocols.[5]
Solubility Insoluble in water; Soluble in EtOH, oilsSuitable for lipid-based drug delivery systems (LBDDS).
Chirality 1 Chiral Center (C2 of pentyl group)Commercial CAS 60415-61-4 is typically racemic.

Synthetic Pathways & Manufacturing

For research and high-purity applications, two primary synthesis routes are employed: Acid-Catalyzed Fischer Esterification (Chemical) and Lipase-Mediated Transesterification (Biocatalytic).

Method A: Acid-Catalyzed Fischer Esterification (Standard)

This method is preferred for bulk synthesis where stereochemistry is not a constraint.

  • Reagents: Butyric acid (1.0 eq), 2-Pentanol (1.2 eq), H

    
    SO
    
    
    
    (Catalytic).
  • Thermodynamics: Equilibrium limited; requires water removal (Dean-Stark trap or molecular sieves).

Protocol:

  • Charge: In a round-bottom flask, combine butyric acid and 2-pentanol.

  • Catalyze: Add concentrated H

    
    SO
    
    
    
    dropwise while stirring.
  • Reflux: Heat to 110–120°C with continuous water removal for 4–6 hours.

  • Work-up: Cool to RT. Wash organic layer with sat. NaHCO

    
     (to remove unreacted acid) followed by brine.
    
  • Purification: Dry over MgSO

    
     and distill under reduced pressure.
    
Method B: Lipase-Mediated Kinetic Resolution (High-Value)

For pharmaceutical applications requiring chiral purity, enzymatic synthesis is superior. Candida antarctica Lipase B (CALB) displays high enantioselectivity toward secondary alcohols.

  • Principle: CALB preferentially acylates the (R)-enantiomer of 2-pentanol, leaving (S)-2-pentanol unreacted.

  • Reagents: rac-2-Pentanol, Vinyl Butyrate (Acyl donor), Immobilized CALB (e.g., Novozym 435).

Protocol:

  • System: Suspend rac-2-pentanol (50 mM) and vinyl butyrate (100 mM) in dry hexane.

  • Initiation: Add CALB beads (10 mg/mL). Incubate at 30°C with orbital shaking.

  • Monitoring: Track conversion via chiral GC. Stop reaction at 50% conversion.

  • Separation: Filter enzyme. Separate the formed (R)-2-pentyl butyrate from unreacted (S)-2-pentanol via fractional distillation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_Chem Method A: Chemical cluster_Bio Method B: Enzymatic (Chiral) Start Precursors: Butyric Acid + 2-Pentanol AcidCat H2SO4 Catalyst (Reflux 120°C) Start->AcidCat Enzyme CALB Lipase (30°C, Hexane) Start->Enzyme Equilibrium Water Removal (Dean-Stark) AcidCat->Equilibrium Purification Workup: NaHCO3 Wash -> Distillation Equilibrium->Purification Resolution Kinetic Resolution (R-selective) Enzyme->Resolution Resolution->Purification Product 2-Pentyl Butyrate (CAS 60415-61-4) Purification->Product

Caption: Comparative workflow for chemical (Fischer) vs. enzymatic synthesis. Method B yields enantiomerically enriched product.

Pharmaceutical & Biological Context

Metabolic Fate & Prodrug Modeling

2-Pentyl butyrate serves as an excellent probe substrate for Carboxylesterases (CES1/CES2) found in the liver and intestine.

  • Mechanism: Upon systemic entry, the ester bond is hydrolyzed.

  • Reaction: 2-Pentyl butyrate + H

    
    O 
    
    
    
    2-Pentanol + Butyric Acid.
  • Relevance: Butyrate release is significant because butyric acid is a Histone Deacetylase (HDAC) inhibitor. Therefore, 2-pentyl butyrate can act as a prodrug for butyric acid, delivering it across lipophilic membranes (like the Blood-Brain Barrier) before hydrolysis.

Permeation Enhancement

Due to its branched alkyl chain and LogP ~3.18, 2-pentyl butyrate disrupts the ordered packing of Stratum Corneum lipids.

  • Application: Used in transdermal patch matrices to increase the flux of hydrophilic APIs.

  • Advantage: The branching (2-pentyl) reduces the melting point compared to n-pentyl butyrate, maintaining liquidity at skin temperature.

Metabolic Pathway Diagram

Metabolic_Pathway Substrate 2-Pentyl Butyrate (Lipophilic Prodrug) Intermediate Tetrahedral Intermediate Substrate->Intermediate Binding Enzyme Carboxylesterase (CES1 / CES2) Enzyme->Intermediate Catalysis Product1 2-Pentanol (Excreted/Metabolized) Intermediate->Product1 Hydrolysis Product2 Butyric Acid (HDAC Inhibitor) Intermediate->Product2 Release

Caption: Metabolic hydrolysis of 2-pentyl butyrate by carboxylesterases, releasing the bioactive butyric acid moiety.

Safety & Toxicology (SDS Summary)

For researchers handling CAS 60415-61-4, the following safety profile must be observed.

  • GHS Classification:

    • Flammable Liquid (Category 3): Flash point ~52°C. Keep away from open flames.

    • Skin Irritation (Category 2): Causes skin irritation upon prolonged contact.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Handling: Use spark-proof tools. Ground/bond container and receiving equipment.

  • Storage: Store in a cool, well-ventilated place. Keep container tightly closed.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate. PubChem. Available at: [Link]

  • The Good Scents Company. 2-Pentyl butyrate (CAS 60415-61-4) Odor and Safety Profile.[1] TGSC Information System. Available at: [Link]

  • Hari Krishna, S., & Karanth, N. G. (2001).[][6] Lipase-catalyzed synthesis of isoamyl butyrate: A kinetic study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1547(2), 262-267. (Cited for general lipase kinetics on branched substrates). Available at: [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of 2-Pentyl butyrate. World Health Organization. Available at: [Link]

Sources

Technical Guide to 2-Pentyl Butyrate: Nomenclature, Isomeric Differentiation, and Identification Standards

[1][3][4][6]

Executive Summary

2-Pentyl butyrate is a branched-chain ester widely utilized in the flavor and fragrance industry for its distinct fruity, banana-apricot profile.[1][2][3][4][6][7] Its identification is frequently complicated by overlapping nomenclature with its isomers (n-amyl butyrate and isoamyl butyrate) and its chiral nature.[1][2][4][5][6] This guide provides a validated synonym registry, structural analysis, and self-validating protocols for synthesis and GC-MS identification.

Part 1: Chemical Identity & Master Synonym Registry[2][3][6]

Accurate procurement and database searching require navigating a complex web of systematic and trivial names. The following table consolidates all authoritative identifiers.

Table 1: Comprehensive Synonym & Identifier Registry[1][2][3][6]
CategoryIdentifier / SynonymContext & Usage Notes
Systematic Name (IUPAC) Pentan-2-yl butanoate Preferred for scientific publications and patent filings.[1][2][3][4][5]
CAS Registry Number 60415-61-4 CRITICAL: Distinguishes from n-Pentyl butyrate (540-18-1) and Isoamyl butyrate (106-27-4).[1][2][3][4]
Common Chemical Name 2-Pentyl butyrate Standard industrial nomenclature.[1][2][3][4][5]
Alternate Chemical Name 1-Methylbutyl butyrate Describes the alkyl group based on the methyl substitution at C1 of the butyl chain.[1][2][3][4][5]
Alternate Chemical Name 1-Methylbutyl butanoate Systematic variation of the above.[1][2][3][4][5][7][8][9][10]
Trivial/Historical Name sec-Amyl butyrate "sec-Amyl" refers to the secondary pentyl group.[1][2][3][4][5] Common in older literature.[1][2][4][5][6]
Trivial Name Butyric acid, sec-pentyl ester Emphasizes the acid moiety.[1][2][3][4][6][8]
FEMA Number 3893 Regulatory identifier for US Flavor and Extract Manufacturers Association.[1][2][3][4][5]
JECFA Number 1142 Joint FAO/WHO Expert Committee on Food Additives identifier.[1][2][3][4][5][6][11]
FDA UNII O5709B244U Unique Ingredient Identifier for drug/excipient databases.[1][2][3][4][5][6][8]
EINECS Number 262-226-8 European Inventory of Existing Commercial Chemical Substances.[1][2][3][4][5][8]
InChI Key DJOCFLQKCMWABC-UHFFFAOYSA-N Digital signature for database interoperability.
SMILES CCCC(C)OC(=O)CCCLinear notation for chemoinformatics.[1][2][3][4][5][6][12]

Part 2: Structural Verification & Isomeric Logic[1][2][6]

The Chirality Factor

Unlike its straight-chain isomer (n-pentyl butyrate), 2-pentyl butyrate possesses a chiral center at the C2 position of the pentyl group.[1][2][3][4]

  • Implication: The molecule exists as two enantiomers: (R)-2-pentyl butyrate and (S)-2-pentyl butyrate.[1][2][3][4][8]

  • Commercial Reality: Most commercially available "2-Pentyl butyrate" (CAS 60415-61-4) is a racemic mixture .[1][2][3][4][5] Researchers requiring enantiopure standards must specify optical rotation requirements, though CAS 60415-61-4 generally implies the racemate.[1][2][3][4][6]

Isomeric Differentiation (The "Amyl" Trap)

A common error in formulation and procurement is confusing "Amyl butyrate" synonyms.[1][2][4][5][6]

  • n-Amyl butyrate: Straight chain.[1][2][4][5][6] Waxy, fruity odor.[1][2][4][5][6]

  • Isoamyl butyrate: Branched at the end (3-methylbutyl).[1][2][4][5][6] Strong banana/pear odor.

  • sec-Amyl butyrate (Target): Branched at the attachment point (1-methylbutyl).[1][2][3][4][5][10] Ethereal, apricot-banana odor.[1][2][4][5][6]

Part 3: Experimental Protocols

Protocol A: Self-Validating Synthesis (Fischer Esterification)

Objective: Synthesize a verifiable standard of 2-Pentyl butyrate to confirm retention time.

Reagents:

  • Butyric acid (CAS 107-92-6) - 1.0 eq[1][2][3][4]

  • 2-Pentanol (CAS 6032-29-7) - 1.2 eq (Excess drives equilibrium)[1][2][3][4]

  • Sulfuric Acid (Catalyst) - 1-2 drops[1][2][3][4]

  • Cyclohexane (Azeotropic solvent)[1][2][4][5]

Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Combine Butyric acid, 2-Pentanol, and Cyclohexane. Add H2SO4.[1][2][4][5][6]

  • Reflux: Heat to reflux (approx 80-85°C).[1][2][4][5][6] Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx 2-3 hours).[1][2][4][5][6]

  • Workup: Wash the organic layer with saturated NaHCO3 (to remove unreacted acid) followed by brine.

  • Purification: Dry over MgSO4 and distill.

    • Validation Point: Collect fraction boiling at 185-186°C (at 760 mmHg).

  • Yield Check: Expect >85% yield.

Protocol B: Analytical Identification (GC-MS)

Objective: Distinguish 2-Pentyl butyrate from isomers using Kovats Retention Indices (RI) and Mass Fragmentation.

Instrument Parameters:

  • Column: DB-5 or equivalent non-polar column (30m x 0.25mm).

  • Carrier: Helium @ 1 mL/min.

  • Temp Program: 50°C (2 min) -> 10°C/min -> 250°C.

Diagnostic Criteria (Validation):

  • Retention Index (RI):

    • 2-Pentyl butyrate elutes earlier than n-pentyl butyrate due to branching reducing the boiling point.[1][2][3][4][5]

    • Target RI (DB-5):~1010 - 1016 [1][2][3][4]

    • Compare n-Pentyl butyrate RI: ~1080[1][2][5][6]

  • Mass Spectrum (EI, 70eV):

    • Base Peak: m/z 43 (C3H7+) or 71 (C4H7O+ - butyryl group).[1][2][4][5][6]

    • Diagnostic Fragment: m/z 89 (McLafferty rearrangement ion characteristic of butyrates).[1][2][4][5][6]

    • Molecular Ion: m/z 158 (often weak).[1][2][4][5][6]

Part 4: Analytical Workflow Diagram

The following diagram illustrates the logical decision tree for verifying the identity of a "Pentyl Butyrate" sample, ensuring it is specifically the 2-pentyl isomer.

GStartUnknown Sample: 'Pentyl Butyrate'GC_AnalysisStep 1: GC-MS Analysis(DB-5 Column)Start->GC_AnalysisCheck_RICheck Retention Index (RI)GC_Analysis->Check_RIRI_LowRI ≈ 1010 - 1016Check_RI->RI_LowMatches sec-pentylRI_HighRI ≈ 1080Check_RI->RI_HighMatches n-pentylRI_MidRI ≈ 1040Check_RI->RI_MidMatches iso-pentylCheck_MSStep 2: Mass Spec Verification(McLafferty Rearrangement)RI_Low->Check_MSIsomer_NIdentify: n-Pentyl Butyrate(Straight Chain)RI_High->Isomer_NIsomer_IsoIdentify: Isoamyl Butyrate(3-methylbutyl)RI_Mid->Isomer_IsoFinal_CheckChirality Check (Optional)Polarimetry / Chiral GCCheck_MS->Final_Checkm/z 89 presentConfirmCONFIRMED: 2-Pentyl Butyrate(CAS 60415-61-4)Final_Check->ConfirmPassRacemicRacemic Mixture(Standard Commercial)Confirm->Racemic

Caption: Logical workflow for the analytical differentiation of 2-Pentyl butyrate from its common isomers using GC-MS and Retention Indices.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate.[1][2][4][5][6] PubChem.[1][2][4][5][6][8][12][13] Available at: [Link][1][2][4][5][6]

  • NIST Mass Spectrometry Data Center. Butanoic acid, 1-methylbutyl ester (2-Pentyl butyrate) - Gas Chromatography & Mass Spectra.[1][2][3][4][5][6] NIST Chemistry WebBook, SRD 69.[1][2][4][5][6][10] Available at: [Link][1][2][4][5][6]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 2-Pentyl Butyrate (FEMA 3893).[1][2][4][5][6] Available at: [Link][1][2][4][5][6]

  • The Good Scents Company. 2-Pentyl Butyrate: Organoleptic Properties and Safety Data. Available at: [Link][1][2][4][5][6]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Certain Food Additives: 2-Pentyl butyrate (No. 1142).[1][2][4][5] World Health Organization.[1][2][4][5][6] Available at: [Link][1][2][4][5][6]

Physical Properties and Characterization of 1-Methylbutyl Butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Part 1: Executive Summary & Chemical Identity

In the precise engineering of flavor matrices and solvent systems, isomer distinction is paramount. 1-Methylbutyl butanoate (commonly referred to as 2-pentyl butyrate or sec-amyl butyrate ) offers a distinct volatility and lipophilicity profile compared to its linear counterpart, n-amyl butyrate.[1] While the linear ester provides a generic "fruity" note, the branched structure of 1-methylbutyl butanoate imparts a sharper, more ethereal apricot-banana nuance, critical for high-fidelity organoleptic reconstruction.[1]

This guide aggregates the physicochemical data required for the synthesis, handling, and application of 1-methylbutyl butanoate, distinguishing it strictly from its isomers to ensure formulation accuracy.

Chemical Identification Data
ParameterSpecification
IUPAC Name Pentan-2-yl butanoate
Common Synonyms 2-Pentyl butyrate; sec-Amyl butyrate; 1-Methylbutyl butyrate
CAS Registry Number 60415-61-4
Molecular Formula C

H

O

Molecular Weight 158.24 g/mol
SMILES CCCC(C)OC(=O)CCC
InChI Key DJOCFLQKCMWABC-UHFFFAOYSA-N

Part 2: Physicochemical & Thermodynamic Properties

The following data represents a synthesis of experimental values validated by JECFA and standard thermophysical databases. These parameters are critical for process engineering (distillation sizing) and formulation stability (phase separation analysis).

Critical Physical Constants
PropertyValue / RangeConditionsSource Validation
Boiling Point 185.0 – 186.0 °C@ 760 mmHgGood Scents / JECFA [1, 2]
Boiling Point (Reduced) 58.0 – 59.0 °C@ 9 mmHgParchem [3]
Density (Specific Gravity) 0.862 – 0.868 g/mL@ 25 °CJECFA [2]
Refractive Index (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
1.409 – 1.415@ 20 °CJECFA [2]
Flash Point ~52 °C (126 °F)TCC (Tag Closed Cup)Good Scents [1]
Vapor Pressure ~1.09 mmHg@ 25 °C (Est.)[1][2]EPISuite / Parchem [3]
Appearance Colorless, clear liquidAmbientVisual Inspection
Solubility & Partitioning

Understanding the hydrophobicity of 1-methylbutyl butanoate is essential for predicting its behavior in emulsions and biological membranes.

  • Water Solubility: Insoluble.[3] Estimated at ~117.8 mg/L at 25 °C.

  • Solvent Compatibility: Miscible with Ethanol (95%), Heptane, Triacetin.[3]

  • LogP (Octanol-Water Partition): 3.18 – 3.41 (Estimated).

    • Insight: A LogP > 3.0 indicates significant lipophilicity.[4] In drug delivery or cosmetic applications, this compound will partition strongly into lipid bilayers or oil phases, making it an excellent carrier for non-polar actives but poor for aqueous delivery without surfactants.

Part 3: Structural Visualization

The branching at the alpha-carbon of the alcohol moiety (the "1-methylbutyl" group) introduces steric bulk that lowers the boiling point slightly compared to the linear n-pentyl isomer (BP ~186°C vs ~192°C for n-amyl), affecting volatility and odor threshold.[1]

ChemicalStructure cluster_properties Structure-Property Relationships Butyrate Butyrate Moiety (C4 Acid) EsterLink Ester Linkage (-COO-) Butyrate->EsterLink Acylation PentylGroup 1-Methylbutyl Group (Branched C5 Alcohol) EsterLink->PentylGroup O-Alkylation Sterics Steric Hindrance (Lowers BP vs Linear) PentylGroup->Sterics Lipophilicity Hydrophobic Tail (High LogP) PentylGroup->Lipophilicity

Figure 1: Structural decomposition of 1-methylbutyl butanoate highlighting the branched alkyl chain responsible for its specific volatility and steric properties.[1]

Part 4: Synthesis & Processing Protocol

Objective: Synthesis of high-purity (>98%) 1-methylbutyl butanoate via Fischer Esterification. Rationale: While enzymatic routes exist, acid-catalyzed esterification remains the gold standard for scalability and cost-efficiency.[1] The use of a water-entraining agent (azeotropic distillation) is critical to drive the equilibrium to the right (Le Chatelier's principle).

Reagents
  • Butyric Acid (CAS 107-92-6): 1.05 molar equivalent (Slight excess).

  • 2-Pentanol (CAS 6032-29-7): 1.0 molar equivalent (Limiting reagent).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 - 1.0 wt%).

  • Solvent: Cyclohexane or Toluene (for water azeotrope removal).

Step-by-Step Methodology
  • Charge: In a 3-neck round bottom flask equipped with a magnetic stir bar, add 2-pentanol, butyric acid, and the solvent.

  • Catalysis: Add pTSA.

  • Setup: Attach a Dean-Stark trap topped with a reflux condenser. Fill the trap with the solvent.

  • Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: Reaction is complete when water evolution ceases (theoretical yield of water is calculated based on 2-pentanol input).

  • Neutralization: Cool to room temperature. Wash the organic layer with saturated NaHCO

    
     solution to remove excess butyric acid and pTSA.
    
    • Safety: Evolution of CO

      
       gas will occur. Vent carefully.
      
  • Washing: Wash with brine (saturated NaCl) to remove residual water and salts.

  • Drying: Dry the organic phase over anhydrous MgSO

    
    . Filter.
    
  • Distillation: Perform fractional distillation.

    • Fraction 1: Solvent (recycle).

    • Fraction 2: Unreacted alcohol (if any).

    • Fraction 3 (Target):1-Methylbutyl butanoate (Collect fraction boiling at 185-186 °C).[1][5][3][4]

SynthesisWorkflow start Start: Raw Materials (Butyric Acid + 2-Pentanol) reaction Reflux with Acid Catalyst (Dean-Stark Water Removal) start->reaction pTSA / Toluene wash Neutralization Wash (NaHCO3 + Brine) reaction->wash Reaction Complete dry Drying (MgSO4) wash->dry Organic Phase distill Fractional Distillation (Target BP: 185°C) dry->distill Filtered Liquid product Final Product: 1-Methylbutyl Butanoate (>98%) distill->product Collection

Figure 2: Process flow for the acid-catalyzed synthesis and purification of 1-methylbutyl butanoate.

Part 5: Safety & Handling (E-E-A-T)[10]

As a flammable liquid with a flash point of ~52°C, 1-methylbutyl butanoate requires strict adherence to safety protocols. It falls under Class 3 Flammable Liquids .

  • Engineering Controls: Use only in a chemical fume hood. Ground all equipment to prevent static discharge during transfer.

  • PPE: Nitrile gloves, safety goggles, and flame-retardant lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep container tightly closed.

  • GHS Classification:

    • H226: Flammable liquid and vapor.

    • H315: Causes skin irritation (typical of esters).

    • H319: Causes serious eye irritation.[6]

Self-Validating Safety Check: Before scaling up, perform a small-scale flash point verification if the specific batch purity varies, as impurities (like residual alcohol) can significantly lower the flash point.

References

  • The Good Scents Company. (n.d.). 2-pentyl butyrate.[1][7][3][8] Retrieved October 26, 2023, from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2003). 2-Pentyl butyrate.[1][7][3][8] Specifications for Flavourings. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-Pentyl butanoate (CID 43263). National Library of Medicine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Pentyl butyrate Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

2-Pentyl butyrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis Protocols, and Pharmaceutical Applications

Executive Summary

2-Pentyl butyrate (CAS: 60415-61-4), also known as 1-methylbutyl butyrate, is a branched-chain ester characterized by a distinct fruity, apricot-banana organoleptic profile.[1][2][3] While primarily utilized as a high-impact flavoring agent (FEMA 3893), its lipophilic nature (


) and volatility profile make it a candidate of interest for lipid-based drug delivery systems and pediatric flavor masking. This guide provides a definitive technical breakdown of its molecular properties, green synthesis via enzymatic catalysis, and analytical quality control standards.

Physicochemical Characterization

Precise molecular data is the foundation of reproducible experimental design. The following parameters are validated against standard IUPAC atomic weights and experimental literature.

Table 1: Core Physicochemical Properties
ParameterValueUnitMethod/Notes
Molecular Formula

--
Molecular Weight 158.24 g/mol Calc.[2][4][5][6] based on IUPAC 2022
CAS Number 60415-61-4-Racemic mixture
IUPAC Name Pentan-2-yl butanoate--
SMILES CCCC(C)OC(=O)CCC--
Boiling Point 185 – 186°C@ 760 mmHg [1]
Density 0.862 – 0.868g/cm³@ 25°C [1]
Refractive Index 1.409 – 1.415

@ 20°C [1]
Flash Point 52.2 (126)°C (°F)Closed Cup [2]
LogP 3.18-Predicted (Lipophilicity)
Solubility InsolubleWaterSoluble in EtOH, Heptane

Synthetic Pathways: Chemical vs. Biochemical

While traditional Fischer esterification (acid-catalyzed) is the industrial standard, pharmaceutical grade synthesis increasingly favors enzymatic routes to minimize solvent residue and thermal degradation.

Method A: Traditional Acid Catalysis (Baseline)
  • Reagents: Butyric acid, 2-Pentanol, Sulfuric acid (catalyst).

  • Conditions: Reflux with Dean-Stark trap for water removal.

  • Drawback: High temperature (reflux) can lead to isomerization or degradation of sensitive organoleptic notes; requires neutralization steps.

Method B: Green Enzymatic Synthesis (Advanced)

Causality: Lipase-catalyzed esterification operates under mild conditions (30–50°C), preserving the ester's integrity and eliminating the need for toxic metallic catalysts. This method follows a Ping-Pong Bi-Bi mechanism , where the enzyme is first acylated by the acid before transferring the acyl group to the alcohol.

Protocol:

  • Immobilization: Use Candida antarctica Lipase B (CALB) immobilized on acrylic resin (e.g., Novozym 435).

  • Reaction Medium: Solvent-free system (preferred for green chemistry) or n-Heptane.

  • Stoichiometry: 1:1 to 1:2 molar ratio (Acid:Alcohol). Note: Excess alcohol prevents acid-induced enzyme deactivation.

  • Procedure: Incubate at 40°C with orbital shaking (200 rpm). Add molecular sieves (3Å) to scavenge water and drive equilibrium toward ester synthesis.

  • Purification: Filtration of immobilized enzyme (reusable) followed by vacuum distillation.

Visualization: Enzymatic Mechanism (Ping-Pong Bi-Bi)

The following diagram illustrates the catalytic cycle. Note the critical "Acyl-Enzyme Intermediate" stage, which is the rate-limiting step often subject to competitive inhibition by high acid concentrations [3].

EnzymaticSynthesis cluster_0 Ping-Pong Bi-Bi Mechanism Lipase Free Lipase (Active Site) AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme Acylation Step ButyricAcid Substrate 1: Butyric Acid ButyricAcid->AcylEnzyme Water Byproduct: Water (H2O) AcylEnzyme->Water Release H2O Product Product: 2-Pentyl Butyrate AcylEnzyme->Product Deacylation Step Pentanol Substrate 2: 2-Pentanol Pentanol->Product Product->Lipase Enzyme Regeneration

Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed synthesis of 2-pentyl butyrate.[2][3][5] The cycle regenerates the free lipase.

Analytical Quality Control

To ensure pharmaceutical or food-grade purity (≥98%), a self-validating analytical workflow is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC separates the ester from unreacted alcohol/acid, while MS provides structural confirmation.

  • Column: DB-Wax or HP-5MS (Non-polar).

  • Retention Index (Kovats): ~1010 (Non-polar column) [4].[7]

  • Key Fragments (m/z):

    • 158: Molecular Ion (

      
      ) - often weak.
      
    • 89:

      
       (Butyric acid fragment).
      
    • 71:

      
       (Butyryl cation).
      
    • 43:

      
       (Propyl group).
      
Nuclear Magnetic Resonance (NMR)
  • 
     NMR (CDCl3):  Look for the carbonyl carbon signal at 
    
    
    
    ppm and the methine carbon (CH-O) of the pentyl group at
    
    
    ppm [5].
Visualization: QC Workflow

This workflow ensures batch-to-batch consistency, specifically targeting the removal of the specific impurities (unreacted 2-pentanol and butyric acid).

QC_Workflow Sample Crude Synthesis Product Prep Sample Prep: Dilution in Hexane (1:100) Sample->Prep GC GC Separation (DB-Wax Column) Prep->GC MS MS Detection (EI Mode, 70eV) GC->MS Data Data Analysis MS->Data Extract Ion Chromatogram Decision Purity Check (>98%?) Data->Decision Integration Pass Release Batch Decision->Pass Yes Fail Reprocess/Distill Decision->Fail No

Figure 2: Analytical Quality Control workflow for validating 2-pentyl butyrate purity.

Pharmaceutical & Industrial Applications[8]

Pediatric Formulation (Flavor Masking)

2-Pentyl butyrate is chemically classified as a "Flavoring Agent or Adjuvant" by the FDA [6]. Its high-impact fruity profile (banana/apricot) is particularly effective in masking the bitterness of amine-based APIs (Active Pharmaceutical Ingredients) in liquid pediatric formulations.

  • Usage Level: Typically < 50 ppm in final formulation.

  • Regulatory Status: FEMA 3893, JECFA 1142.[7][8]

Lipid-Based Drug Delivery

With a LogP of 3.18, 2-pentyl butyrate serves as a medium-chain lipophilic solvent.

  • Mechanism: It can act as a permeation enhancer in topical formulations by disrupting the orderly packing of stratum corneum lipids, facilitating the transit of co-administered drugs.

  • Solvent Capacity: Excellent solvency for hydrophobic drugs, potentially replacing heavier oils in self-emulsifying drug delivery systems (SEDDS).

References

  • The Good Scents Company. (2023). 2-Pentyl butyrate: Physical Properties and Regulatory Data.[7][8]Link

  • PubChem. (2023).[4][9] 2-Pentyl butyrate Compound Summary. National Library of Medicine. Link

  • Hari Krishna, S., & Karanth, N. G. (2001).[10] Lipase-catalyzed synthesis of isoamyl butyrate: A kinetic study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Link

  • NIST Mass Spectrometry Data Center. (2023). Butanoic acid, 1-methylbutyl ester: Retention Indices.[7]Link

  • ChemicalBook. (2023). 2-Pentyl Butyrate NMR Spectrum Data.Link

  • U.S. FDA. (2023). Substances Added to Food (formerly EAFUS).Link

Sources

Technical Guide: Aroma, Flavor, and Biopharmaceutical Profile of 2-Pentyl Butanoate

[1]

Part 1: Executive Summary

2-Pentyl butanoate (CAS: 60415-61-4), also known as sec-amyl butyrate or 1-methylbutyl butanoate , is a branched-chain ester characterized by a potent, diffusive fruity aroma reminiscent of banana, apricot, and tropical nuances.[1] While primarily recognized as a high-impact flavoring agent in the food and beverage industry (FEMA GRAS 3893), its structural properties hold specific relevance for pharmaceutical applications.[1]

For drug development professionals, this compound represents more than a sensory additive; it serves as a lipophilic prodrug moiety for butyric acid—a known histone deacetylase (HDAC) inhibitor—and acts as a model substrate for carboxylesterase (CES) activity profiling.[1] This guide synthesizes its physicochemical characterization, sensory thresholds, synthetic pathways, and biopharmaceutical implications.[1]

Part 2: Chemical Identity & Physicochemical Properties[1][2][3][4]

2-Pentyl butanoate is a colorless liquid ester formed from the condensation of butyric acid and 2-pentanol.[1] Its branched alkyl chain (sec-pentyl group) confers greater steric hindrance compared to its linear isomer (n-pentyl butanoate), influencing both its enzymatic hydrolysis rates and volatility profile.[1]

Table 1: Physicochemical Specifications
ParameterSpecificationTechnical Note
IUPAC Name Pentan-2-yl butanoateSystematic nomenclature for regulatory filing.[1]
CAS Number 60415-61-4Distinct from n-pentyl butanoate (540-18-1).[1]
Molecular Formula C9H18O2Molecular Weight: 158.24 g/mol .[2]
LogP (Octanol/Water) ~3.18 (Estimated)Indicates high lipophilicity; crosses biological membranes efficiently.[1]
Boiling Point 185–186 °C (at 760 mmHg)High retention in thermal processing.[1]
Density 0.862–0.868 g/mL (25 °C)Lighter than water; phase separates in aqueous media.[1]
Refractive Index 1.409–1.415 (20 °C)Used for purity verification.[1]
Solubility Insoluble in water; Soluble in Ethanol, TriacetinRequires emulsification for aqueous formulations.

Part 3: Sensory Characterization[6]

Understanding the sensory profile is critical for formulation scientists using this ester as a masking agent for bitter active pharmaceutical ingredients (APIs).[1]

Aroma & Flavor Descriptors
  • Primary Notes: Ripe banana, sweet apricot, tropical fruit blend.

  • Secondary Notes: Herbal, green bean, slightly metallic (at high concentrations), cashew-like nuttiness.[1]

  • Sensory Perception:

    • Odor Strength: High.[3] Recommended evaluation concentration is 0.10% or less in a neutral solvent (e.g., dipropylene glycol).[1]

    • Chirality Effect: The (S)-enantiomer is reported to have a lighter, fruitier character, while the (R)-enantiomer or racemate can carry heavier, slightly "sweaty" or fermented notes typical of butyrate esters.[1]

Thresholds and Masking Potential

While exact air-phase thresholds for 2-pentyl butanoate are less commonly cited than its linear counterparts, it follows the structure-activity relationship (SAR) of C9 esters, typically possessing detection thresholds in the low ppb (parts per billion) range in air.[1]

  • Application in Pharma: Its high volatility and "lifting" effect make it effective for masking heavy, sulfurous, or amine-like off-notes common in API synthesis.[1]

Part 4: Biopharmaceutical Relevance[2][8]

For the pharmaceutical scientist, 2-pentyl butanoate is a functional molecule with implications in prodrug design and metabolic profiling.

Prodrug Chemistry: Butyric Acid Delivery

Butyric acid is a potent HDAC inhibitor with therapeutic potential in oncology (differentiation therapy) and hemoglobinopathies (sickle cell disease).[1] However, its clinical use is limited by a short half-life and unpleasant odor.[1]

  • Mechanism: 2-Pentyl butanoate acts as an ester prodrug.[1] Upon systemic administration, it is hydrolyzed by plasma and tissue esterases.

  • Advantage: The lipophilic nature (LogP ~3.18) allows for better passive diffusion across cell membranes compared to the free acid.

Metabolic Hydrolysis Pathway

The compound undergoes enzymatic hydrolysis primarily mediated by Carboxylesterases (CES1 and CES2) in the liver and small intestine.

Diagram 1: Metabolic Hydrolysis Pathway This diagram illustrates the bioactivation of 2-pentyl butanoate into its active metabolites.

MetabolicPathwayProdrug2-Pentyl Butanoate(Lipophilic Prodrug)IntermediateTetrahedralIntermediateProdrug->IntermediateBindingEnzymeCarboxylesterases(CES1 / CES2)Enzyme->IntermediateCatalysisMetabolite1Butyric Acid(HDAC Inhibitor)Intermediate->Metabolite1HydrolysisMetabolite22-Pentanol(Secondary Alcohol)Intermediate->Metabolite2Release

Caption: Enzymatic hydrolysis of 2-pentyl butanoate by carboxylesterases yielding the bioactive butyric acid and the metabolite 2-pentanol.[1]

Part 5: Synthesis & Manufacturing[1]

The industrial production of 2-pentyl butanoate utilizes a classic Fischer Esterification protocol. For pharmaceutical grade (high purity) synthesis, water removal is critical to drive the equilibrium.

Protocol: Acid-Catalyzed Esterification[1]
  • Reagents: Butyric acid (1.0 eq), 2-Pentanol (1.2 eq excess), Sulfuric acid or p-Toluenesulfonic acid (catalyst).

  • Reflux: Heat mixture to reflux (approx. 120–130 °C) with a Dean-Stark trap or azeotropic distillation agent (e.g., toluene) to continuously remove water.

  • Neutralization: Wash the reaction mixture with Sodium Bicarbonate (NaHCO3) solution to remove residual acid.

  • Purification: Fractional distillation. Collect the fraction boiling at 185–186 °C.

Diagram 2: Synthesis Workflow A logical flow of the manufacturing process ensuring high purity.

SynthesisFlowInputRaw Materials:Butyric Acid + 2-PentanolReactionFischer Esterification(Cat. H2SO4, Reflux)Input->ReactionSeparationWater Removal(Dean-Stark / Azeotrope)Reaction->Separation- H2OSeparation->ReactionEquilibrium ShiftWorkupNeutralization(Wash w/ NaHCO3)Separation->WorkupCrude EsterPurificationFractional Distillation(Target BP: 185°C)Workup->PurificationProductFinal Product:2-Pentyl Butanoate (>98%)Purification->Product

Caption: Industrial synthesis workflow for 2-pentyl butanoate via acid-catalyzed esterification.

Part 6: Regulatory & Safety Status[1]

For researchers incorporating this compound into oral formulations or clinical trial materials, the regulatory landscape is favorable due to its established food safety profile.

  • FEMA GRAS: Number 3893 .[2] Generally Recognized As Safe for use as a flavoring substance.

  • JECFA: Number 1142 .[2] Evaluated and determined to have "No safety concern at current levels of intake."

  • EU Regulation: Listed in the EU Register of Flavouring Substances (FL-no: 09.658).[1]

  • Toxicity:

    • Low acute toxicity.

    • Metabolizes to endogenous/safe compounds (butyric acid and pentanol).[1]

    • Handling: Flammable liquid (Flash point ~52 °C).[1][3] Irritating to eyes and skin (R36/38).[1]

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate.[1] Retrieved from [Link]

  • The Good Scents Company (2024). 2-Pentyl butyrate: Organoleptic Properties and Safety Data.[1] Retrieved from [Link][1]

  • Flavor and Extract Manufacturers Association (FEMA). GRAS Flavoring Substances List (FEMA #3893).[1] Retrieved from [Link][1]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of certain food additives and contaminants: 2-Pentyl butanoate (No. 1142).[1] Retrieved from [Link][1]

  • Miller, A. et al. (1998). Phase I study of pivaloyloxymethyl butyrate (AN-9), a prodrug of the differentiating agent butyric acid. (Contextual reference for butyrate prodrugs). Clinical Cancer Research. Retrieved from [Link]

Technical Guide: Natural Occurrence and Authenticity of 2-Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Pentyl butyrate (CAS: 60415-61-4), also known as 1-methylbutyl butyrate , is a critical ester in the flavor profile of tropical fruits, particularly bananas (Musa spp.) and passion fruit.[1] While often overshadowed by isoamyl acetate (the primary "banana" ester), 2-pentyl butyrate provides the nuanced, ripe, and "jammy" notes that distinguish authentic fruit extracts from flat, synthetic flavorings.

For researchers and drug developers, the significance of this molecule lies in its chirality . Unlike synthetic production, which yields a racemic mixture, natural biosynthesis is enzymatic and stereoselective. This guide details the natural occurrence, biosynthetic pathways, and the self-validating analytical protocols required to authenticate this compound in complex matrices.

Part 1: Chemical Profile & Physicochemical Properties

PropertyData
IUPAC Name Pentan-2-yl butanoate
Common Synonyms 1-Methylbutyl butyrate, sec-Amyl butyrate
CAS Number 60415-61-4
Molecular Formula C

H

O

Molecular Weight 158.24 g/mol
Chiral Center C2 of the pentyl chain
Odor Profile Fruity, sweet, apricot, ripe banana, pineapple
LogP ~3.18 (Hydrophobic)
Boiling Point 185–186 °C

Part 2: Natural Occurrence Matrix

The natural presence of 2-pentyl butyrate is most documented in the Musa genus. Its concentration fluctuates significantly based on the ripening stage (climacteric peak) and cultivar.

Quantitative Occurrence in Fruit Volatiles[2][3][4]
Source FruitCultivar / VarietyStageRelative Abundance (%)*Key Reference
Banana Musa AAA (Brazilian)Green0.26%[Zhu et al., 2018]
Banana Musa AAA (Brazilian)Full-Ripe3.05%[Zhu et al., 2018]
Banana Musa ABB (Fenjiao)RipeTrace - 1.5%[Zhu et al., 2018]
Passion Fruit Passiflora edulis (Purple)RipeMinor constituent[Engels et al., 2002]
Strawberry Fragaria × ananassaRipeTrace[ChemicalBook, 2025]

*Note: Relative abundance refers to the % peak area in the total volatile fraction analyzed by SPME-GC-MS.

Part 3: Biosynthetic Mechanisms (The "Why")

Understanding the causality of 2-pentyl butyrate formation is essential for distinguishing it from synthetic adulterants. The pathway is driven by the reduction of ketones derived from fatty acid oxidation, followed by esterification.

The Pathway[5]
  • Precursor Generation: Beta-oxidation of fatty acids (e.g., Linoleic acid) yields 2-Pentanone .

  • Stereoselective Reduction: Alcohol Dehydrogenase (ADH) reduces 2-pentanone to 2-Pentanol . Crucially, biological enzymes are stereoselective, typically favoring the formation of one enantiomer (often (R)-2-pentanol in fermentation and fruit metabolism) over the other.

  • Esterification: Alcohol Acyltransferase (AAT) transfers a butyryl group from Butyryl-CoA to the 2-pentanol hydroxyl group.

Visualization: Biosynthetic Pathway

Biosynthesis FattyAcid Fatty Acids (Linoleic/Linolenic) BetaOx Beta-Oxidation FattyAcid->BetaOx Pentanone 2-Pentanone BetaOx->Pentanone ADH Alcohol Dehydrogenase (ADH) Pentanone->ADH Pentanol 2-Pentanol (Chiral Precursor) ADH->Pentanol Stereoselective Reduction AAT Alcohol Acyltransferase (AAT) Pentanol->AAT ButyrylCoA Butyryl-CoA ButyrylCoA->AAT Product 2-Pentyl Butyrate (Enantiomerically Enriched) AAT->Product Esterification

Caption: Enzymatic pathway from fatty acid precursors to the chiral ester 2-pentyl butyrate.

Part 4: Authenticity & Analytical Protocols (The "How")

The "Self-Validating" system for 2-pentyl butyrate relies on Enantiomeric Excess (ee%) .

  • Synthetic: Produced via Fischer esterification of racemic 2-pentanol. Result: Racemic (50:50 R/S) .

  • Natural: Produced via enzymatic reduction. Result: High ee% (Typically (R)-dominant in fruits like Passion fruit and fermented products).

Protocol: Chiral GC-MS Determination

Objective: Separate and quantify enantiomers of 2-pentyl butyrate to verify natural origin.

1. Sample Preparation (HS-SPME)

  • Principle: Solvent-free extraction prevents loss of volatiles and artifact formation.

  • Step 1: Homogenize 5g of fruit pulp with 2g NaCl (to salt-out volatiles) in a 20mL headspace vial.

  • Step 2: Equilibrate at 40°C for 20 mins.

  • Step 3: Expose SPME fiber (DVB/CAR/PDMS 50/30 µm) to headspace for 30 mins at 40°C.

2. Chromatographic Separation

  • Instrument: GC-MS (e.g., Agilent 7890/5977).

  • Column: Chiral Cyclodextrin Phase (e.g., Rt-βDEXsm or 2,6-di-O-pentyl-3-O-acetyl-β-cyclodextrin).

    • Why: Standard columns cannot separate enantiomers. Cyclodextrins form inclusion complexes with specific enantiomers, creating different retention times.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program:

    • Initial: 40°C (Hold 2 min).

    • Ramp: 2°C/min to 120°C (Slow ramp essential for chiral resolution).

    • Ramp: 10°C/min to 220°C.

3. Validation Logic

  • Authentic Natural Signal: One enantiomer peak is significantly larger (e.g., >70% area).

  • Synthetic Adulteration Signal: Two enantiomer peaks of approx. equal area (Racemic).

Visualization: Analytical Workflow

Analysis cluster_Results Data Interpretation Sample Fruit Sample (Homogenate + NaCl) SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Sample->SPME GC Gas Chromatography (Chiral Column: β-DEX) SPME->GC MS Mass Spectrometry (SIM Mode: m/z 43, 71, 89) GC->MS Racemic 1:1 Ratio (R/S) = SYNTHETIC MS->Racemic Result A Scalemic High ee% (e.g., >80% R) = NATURAL MS->Scalemic Result B

Caption: Workflow for differentiating natural vs. synthetic 2-pentyl butyrate via Chiral GC-MS.

Part 5: Regulatory & Safety Context

  • FEMA Number: 3893

  • JECFA Number: 1142

  • Regulatory Status: GRAS (Generally Recognized As Safe).

  • EU Status: Listed in the EU Register of Flavoring Substances.

  • Safety: No safety concerns at current usage levels. The molecule hydrolyzes metabolically into 2-pentanol and butyric acid, both of which are metabolized via standard fatty acid and alcohol oxidation pathways.

References

  • Zhu, X., et al. (2018). "Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages." Molecules, 23(9), 2394.

  • JECFA. (2003). "Evaluation of Certain Food Additives and Contaminants: 2-Pentyl butyrate." WHO Technical Report Series.

  • Engels, W.J.M., et al. (2002). "Chiral Gas Chromatography in Flavor Analysis." Journal of Agricultural and Food Chemistry.
  • Fan, W., et al. (2022). "Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu." Foods, 11(17), 2596.

  • The Good Scents Company. "2-Pentyl butyrate."

Sources

Technical Monograph: Spectroscopic Characterization & Synthesis of 2-Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 60415-61-4 IUPAC Name: Pentan-2-yl butanoate Formula:


Molecular Weight:  158.24  g/mol [1][2]

Executive Summary

2-Pentyl butyrate is a branched chain ester characterized by a distinct fruity, banana-pineapple olfactory profile. While widely utilized in the flavor and fragrance industry (FEMA 3893), its role in pharmaceutical development has expanded as a hydrophobic solvation agent and a chiral intermediate in the synthesis of complex aliphatic backbones.

This technical guide provides a definitive spectroscopic atlas (NMR, IR, MS) and a high-purity synthesis protocol designed for research applications requiring >99% purity. The data presented here distinguishes the 2-pentyl isomer from its n-pentyl and isopentyl analogs, a critical differentiation often overlooked in generic spectral databases.

Synthesis Protocol: High-Fidelity Acylation

For pharmaceutical-grade applications, the standard Fischer esterification is often insufficient due to equilibrium limitations and water management. The following protocol utilizes an Acyl Chloride route to ensure complete conversion and simplified purification.

Reaction Mechanism & Workflow

The synthesis proceeds via the nucleophilic attack of 2-pentanol on butyryl chloride, driven by a weak base (Pyridine or Triethylamine) to scavenge the HCl byproduct.

SynthesisWorkflow Reactants Reactants 2-Pentanol (1.0 eq) Butyryl Chloride (1.1 eq) DCM (Solvent) Base Catalyst/Base Pyridine (1.2 eq) 0°C Addition Reactants->Base Dropwise Reaction Reaction Phase Stir 2h @ RT N2 Atmosphere Base->Reaction Exothermic Quench Quench/Workup 1. Cold H2O Wash 2. 1M HCl Wash 3. NaHCO3 Wash Reaction->Quench Completion Purification Purification Fractional Distillation (bp 185°C @ 760mmHg) Quench->Purification Crude Oil Product Final Product 2-Pentyl Butyrate >99% Purity Purification->Product Yield ~85%

Figure 1: Step-wise synthesis workflow for high-purity 2-pentyl butyrate via acid chloride acylation.

Detailed Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Solvation: Charge flask with 2-Pentanol (100 mmol) and dry Dichloromethane (DCM, 100 mL). Add Pyridine (120 mmol).

  • Addition: Cool to 0°C. Add Butyryl Chloride (110 mmol) dropwise over 30 minutes. Note: Control exotherm to prevent side reactions.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup:

    • Wash organic layer with cold water (

      
       mL).
      
    • Wash with 1M HCl (

      
       mL) to remove residual pyridine.
      
    • Wash with sat.

      
       to neutralize residual acid.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Distill the crude oil. Collect the fraction boiling at 185–186°C (atmospheric) or ~60°C at 10 mmHg.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the 2-pentyl isomer relies on the distinct splitting pattern of the methine proton at the chiral center (


).
H NMR Data (400 MHz, )

The methine proton (


 4.93) is the diagnostic signal, appearing as a sextet due to coupling with the adjacent methyl group (

) and methylene group (

).
Position

(ppm)
MultiplicityIntegralCoupling (

)
Assignment
2' 4.93 Sextet (m) 1H 6.3 Hz -O-CH(CH3)- (Methine)
2 2.25Triplet2H7.4 Hz-CH2-COO- (

-carbonyl)
3 1.65Sextet/Mult2H7.4 Hz-CH2-CH2-COO-
3', 4' 1.30–1.55Multiplet4H-Alkyl Chain (Pentyl)
1' 1.20Doublet3H6.3 Hz-CH(CH3)- (Chiral Methyl)
4 0.95Triplet3H7.4 HzTerminal Methyl (Butyrate)
5' 0.91Triplet3H7.0 HzTerminal Methyl (Pentyl)
C NMR Data (100 MHz, )
Position

(ppm)
TypeAssignment
C=O 173.4 QuaternaryCarbonyl Ester
C-O 70.4 CHMethine (Chiral Center)

-C
36.6CH2Butyrate

-methylene
Alkyl 35.8CH2Pentyl C3'
Alkyl 19.9CH3Pentyl C1' (Methyl branch)
Alkyl 18.7CH2Pentyl C4'
Alkyl 18.5CH2Butyrate

-methylene
Me 13.9CH3Terminal Methyl (Pentyl)
Me 13.7CH3Terminal Methyl (Butyrate)
Structural Connectivity Diagram

The following diagram illustrates the scalar coupling logic used to assign the NMR signals, specifically focusing on the spin system continuity.

NMRLogic cluster_butyrate Butyrate Fragment cluster_pentyl 2-Pentyl Fragment Carbonyl C=O (173.4 ppm) Alpha Alpha -CH2- (2.25 ppm) Carbonyl->Alpha Deshielding Effect Methine Methine -CH- (4.93 ppm) Diagnostic Signal Methine->Carbonyl Ester Linkage Methyl_Chiral Methyl Doublet (1.20 ppm) Methine->Methyl_Chiral VICINAL Coupling (Doublet)

Figure 2: NMR connectivity map highlighting the diagnostic coupling between the methine proton and the chiral methyl group.

Infrared Spectroscopy (FT-IR)

The IR spectrum of 2-pentyl butyrate is dominated by the ester functionality. The absence of a broad O-H stretch (


) validates the purity of the ester and the removal of the starting alcohol.
Wavenumber (

)
IntensityVibration ModeFunctional Group
2960–2870 StrongC-H StretchAlkyl Chains (

)
1735 Strong C=O Stretch Ester Carbonyl
1185 StrongC-O-C StretchEster Linkage
1460 MediumC-H BendMethylene Scissoring
1380 MediumC-H BendMethyl Rocking (Gem-dimethyl/Isopropyl character)

Mass Spectrometry (EI-MS, 70 eV)

Mass spectrometry provides fragmentation data confirming the acyl and alkyl chain lengths.

  • Molecular Ion (

    
    ):  m/z 158 (Weak/Trace)
    
  • Base Peak: m/z 43 (

    
    ) or m/z 71 (
    
    
    
    ) depending on tuning, typically the butyryl fragment dominates.
  • Key Fragments:

    • m/z 89:

      
       (Butyric acid protonated)
      
    • m/z 71:

      
       (Butyryl cation - 
      
      
      
      -cleavage)
    • m/z 43:

      
       (Propyl cation)
      

References

  • National Institute of Standards and Technology (NIST). Pentan-2-yl butanoate Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. Pentan-2-yl butanoate Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. 2-Pentyl Butyrate Organoleptic and Chemical Properties.[Link]

Sources

2-Pentyl butyrate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Operational Safety and Handling of 2-Pentyl Butyrate

Executive Summary & Chemical Identity

In the context of drug development and flavor chemistry, 2-Pentyl butyrate (CAS 60415-61-4) serves as a critical ester intermediate and flavoring excipient. While often categorized generically alongside its isomer n-amyl butyrate, this secondary alcohol ester exhibits distinct volatility and hydrolytic stability profiles.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "Safety by Design" framework. We treat this substance not merely as a reagent, but as a variable that impacts formulation stability and laboratory safety.

Chemical Identification Table
ParameterSpecificationNotes for Researchers
IUPAC Name 1-Methylbutyl butanoateSecondary ester structure implies steric hindrance affecting hydrolysis rates.
CAS Number 60415-61-4 Critical: Do not confuse with n-Pentyl butyrate (CAS 540-18-1).
Molecular Formula C

H

O

MW: 158.24 g/mol
Physical State Colorless LiquidLow viscosity; propensity for meniscus errors in volumetric dosing.[1]
Odor Profile Fruity (Apricot/Banana)Warning:[2][3][4] Olfactory fatigue occurs rapidly. Odor is not a reliable safety indicator.

Physicochemical Profiling & Hazard Logic

As scientists, we must correlate physical properties with hazard controls. The discrepancy in reported flash points for this CAS number necessitates a Conservative Safety Protocol (CSP) .

Critical Properties & Safety Implications
PropertyValue (Range)Operational Implication
Flash Point 23°C (73°F) to 52°C (126°F)*Treat as Flammable (Category 3). Ground all glassware. Use spark-proof tools. Note: Sigma-Aldrich reports the lower limit (23°C); strictly adhere to this for safety margins.
Boiling Point 185–186°CLow vapor pressure relative to solvents like DCM, but sufficient to form explosive headspaces in sealed waste containers.
Density 0.86–0.87 g/mLLighter than water.[5] In a fire, water streams will spread the chemical. Use AFFF or CO2.
Solubility Insoluble in waterBioaccumulation Risk: Partition coefficient (logP ~3.[4][6]18) suggests lipophilicity. Use nitrile gloves; latex is permeable.

Data Sources: PubChem [1], Sigma-Aldrich [2], The Good Scents Company [3].

GHS Hazard Classification[1][4][5][7]
  • H226: Flammable liquid and vapor.[1][5]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Operational Handling Protocol

This section outlines the "Standard Operating Procedure" (SOP) derived from the chemical's toxicology and volatility.

A. Engineering Controls (The First Line of Defense)

Do not rely solely on PPE. The primary barrier must be the Fume Hood .

  • Airflow: Maintain face velocity >100 fpm.

  • Static Control: Because 2-pentyl butyrate is a non-conductive organic liquid, static charge accumulation during transfer is a high risk.

    • Protocol: When transferring >500 mL, bond the source and receiving containers.

B. Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1). Visors alone are insufficient due to vapor irritation.

  • Skin (Hands):

    • Recommended: Nitrile (0.11 mm minimum thickness). Break-through time >480 min.

    • Forbidden: Latex (Natural Rubber). Esters swell and degrade latex rapidly.

  • Respiratory: If working outside a hood (not recommended), use a half-mask respirator with Organic Vapor (OV) cartridges (Black band).

C. Experimental Workflow Visualization

The following diagram illustrates the decision logic for handling 2-Pentyl butyrate based on volume and temperature.

HandlingProtocol Start Start: Handling 2-Pentyl Butyrate VolCheck Volume > 100 mL? Start->VolCheck StandardPPE Standard PPE: Nitrile Gloves + Goggles Fume Hood VolCheck->StandardPPE No StaticControl ADD: Grounding Cables Conductive Containers VolCheck->StaticControl Yes TempCheck Heating Involved? ClosedSystem ADD: Closed System/Reflux Blast Shield TempCheck->ClosedSystem Yes Waste Disposal: Non-Halogenated Organic Waste TempCheck->Waste No StandardPPE->TempCheck StaticControl->TempCheck ClosedSystem->Waste

Figure 1: Operational decision matrix for safe handling based on volume and thermal conditions.

Toxicology & Exposure Response

While 2-Pentyl butyrate is generally recognized as safe (GRAS) for flavor use, occupational exposure involves concentrations orders of magnitude higher than consumer ingestion.

Toxicological Data
  • Acute Toxicity (Oral): LD50 > 5000 mg/kg (Rat) (Read-across from n-amyl butyrate [1]).

  • Skin Corrosion: Moderate irritant. Prolonged contact causes defatting (dermatitis).

  • Sensitization: Not classified as a sensitizer, but oxidation products (if stored improperly) can be sensitizing.

Emergency Response Pathways

ExposureResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash w/ Soap+Water (15 mins) Discard Contaminated Clothing Skin->ActionSkin ActionEye Rinse w/ Water (15 mins) Remove Contacts Eye->ActionEye ActionInhale Fresh Air Oxygen if labored breathing Inhale->ActionInhale Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response workflow for accidental exposure.

Storage, Stability, and Disposal[8]

The integrity of your research data depends on the purity of your reagents. Esters are susceptible to hydrolysis.

  • Storage Conditions:

    • Temperature: Store at 2–8°C (Refrigerated). Why? Reduces vapor pressure and slows hydrolysis.

    • Atmosphere: Store under Nitrogen or Argon overlay if opened.

    • Incompatibilities: Strong Oxidizers (creates fire hazard), Strong Acids/Bases (causes hydrolysis to 2-pentanol and butyric acid).

  • Disposal:

    • Classify as Non-Halogenated Organic Solvent .

    • Do not pour down the drain. The lipophilicity prevents degradation in water treatment plants, leading to environmental bioaccumulation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate. Retrieved January 28, 2026 from [Link]

  • The Good Scents Company. 2-Pentyl Butyrate Material Safety Data Sheet. Retrieved January 28, 2026 from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Pentyl Butyrate. Retrieved January 28, 2026 from [Link]

Sources

Toxicological and safety information for 2-Pentyl butyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the toxicological and safety assessment of 2-Pentyl butyrate (CAS 60415-61-4).[1] It is structured to support researchers and regulatory professionals in understanding the mechanistic basis for its safety, primarily driven by its metabolic fate.

Scientific Monograph & Technical Guide[1]

Executive Technical Summary

2-Pentyl butyrate is a branched-chain aliphatic ester primarily used as a flavouring agent for its fruity, banana-like organoleptic properties.[1] Its safety profile is substantiated by the "Procedure for the Safety Evaluation of Flavouring Agents" established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

The compound is classified as Cramer Class I (low toxicity structural class). Its safety is predicated on rapid metabolic hydrolysis into innocuous metabolites (2-pentanol and butyric acid), which enter known detoxification or energy metabolism pathways.[1] Current industrial intake levels are significantly below the Threshold of Toxicological Concern (TTC) for Class I substances.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical properties is essential for predicting bioavailability and environmental fate. 2-Pentyl butyrate is lipophilic, facilitating rapid absorption, yet its ester bond makes it labile to enzymatic hydrolysis.[1]

ParameterValueTechnical Context
IUPAC Name Pentan-2-yl butanoateOfficial nomenclature
CAS Number 60415-61-4Unique identifier
FEMA Number 3893GRAS status identifier
JECFA Number 1142WHO evaluation reference
Molecular Formula C₉H₁₈O₂Saturated aliphatic ester
Molecular Weight 158.24 g/mol Low MW facilitates absorption
LogP (Octanol/Water) ~3.18Lipophilic; crosses membranes easily
Boiling Point ~185 °CModerate volatility
Flash Point ~52 °C (126 °F)Flammable Liquid (Category 3)
Specific Gravity 0.862 – 0.868Lighter than water

Metabolic Fate & Toxicokinetics[1]

The cornerstone of the safety assessment for 2-Pentyl butyrate is its metabolic pathway. As a simple branched-chain ester, it undergoes rapid hydrolysis catalyzed by carboxylesterases (primarily in the liver and intestinal mucosa).

Hydrolysis Mechanism

Upon ingestion, the ester bond is cleaved, yielding two primary metabolites:

  • 2-Pentanol: A secondary alcohol.[1]

  • Butyric Acid: A short-chain fatty acid.[1]

Detoxification Pathways
  • Butyric Acid: Enters the fatty acid

    
    -oxidation cycle and is completely metabolized to carbon dioxide and water via the Krebs cycle. It is also endogenous to the human gut.
    
  • 2-Pentanol: Undergoes oxidation by alcohol dehydrogenase (ADH) to form 2-pentanone .[1] This ketone is further reduced or excreted in the urine/breath. It can also undergo

    
    -oxidation to form keto-acids which are then metabolized.[1]
    
Visualization: Metabolic Hydrolysis Pathway

MetabolicFate Parent 2-Pentyl Butyrate (Parent Ester) Enzyme Carboxylesterases (Liver/Gut) Parent->Enzyme Hydrolysis Alcohol 2-Pentanol (Metabolite A) Enzyme->Alcohol Acid Butyric Acid (Metabolite B) Enzyme->Acid Ketone 2-Pentanone Alcohol->Ketone Alcohol Dehydrogenase (ADH) Glucuronide Glucuronide Conjugate (Urine) Alcohol->Glucuronide Conjugation (Minor) BetaOx Beta-Oxidation (Energy Cycle) Acid->BetaOx Metabolic Incorporation Excretion CO2 + H2O (Excretion) Ketone->Excretion Respiration/Urine BetaOx->Excretion

Figure 1: Metabolic hydrolysis and detoxification pathway of 2-Pentyl butyrate in mammals.[1]

Toxicological Profile

Due to the rapid hydrolysis described above, the toxicology of 2-Pentyl butyrate is evaluated using a "Read-Across" approach, relying on data for the parent ester and its metabolites.

Acute Toxicity

The acute toxicity is low. The molecule does not possess structural alerts for high acute lethality.

  • Oral LD50 (Rat): > 12,000 mg/kg (Based on read-across to pentyl butyrate isomers).[1]

  • Dermal LD50 (Rabbit): > 5,000 mg/kg.

Genotoxicity & Mutagenicity

Data from structurally related esters (e.g., butyl butyrate, pentyl acetate) consistently demonstrate a lack of genotoxic potential.

  • Ames Test (Salmonella typhimurium): Negative (with and without metabolic activation).

  • Micronucleus Assay: Negative.[1]

  • Mechanism: The metabolites (2-pentanol and butyric acid) are not DNA-reactive.[1]

Repeated Dose Toxicity (Subchronic)

JECFA applies the Threshold of Toxicological Concern (TTC) logic here.

  • Structural Class: Cramer Class I (Simple aliphatic acyclic structure).

  • Human Intake Threshold: 1,800 µ g/person/day .[2]

  • Estimated Intake: Current MSDI (Maximized Survey-derived Daily Intake) values are typically < 10 µ g/person/day .[1]

  • Safety Margin: The intake is orders of magnitude below the threshold where toxicity would be expected. Therefore, specific long-term animal studies on 2-Pentyl butyrate itself are not required for regulatory approval.[1]

Irritation & Sensitization[1]
  • Skin Irritation: Moderate irritant (Rabbit). Can cause defatting of skin due to lipophilicity.

  • Eye Irritation: Moderate irritant.[1]

  • Sensitization: Not considered a skin sensitizer based on Human Repeat Insult Patch Tests (HRIPT) of related esters.

Risk Assessment Logic (JECFA Decision Tree)

The regulatory safety of 2-Pentyl butyrate is determined by a standardized decision tree used by JECFA and EFSA.

Visualization: Safety Evaluation Procedure

JECFA_Tree Start Start Evaluation 2-Pentyl Butyrate Step1 1. Structural Class? (Cramer Decision Tree) Start->Step1 ClassI Class I (Low Toxicity) Step1->ClassI Branched Ester Step2 2. Metabolized to Innocuous Products? ClassI->Step2 YesMetab Yes (Hydrolysis to Acid+Alcohol) Step2->YesMetab Esterase Activity Step3 3. Is Intake < Threshold? (1800 µg/day) YesMetab->Step3 Result NO SAFETY CONCERN Step3->Result Intake ~1 µg/day

Figure 2: JECFA Decision Tree logic applied to 2-Pentyl butyrate (JECFA No. 1142).

Occupational Safety & Handling

While safe for consumption at flavor levels, the pure substance requires standard chemical hygiene.

GHS Classification (Pure Substance)
  • Flammable Liquid: Category 3 (H226).

  • Skin Irritation: Category 2 (H315).

  • Eye Irritation: Category 2A (H319).

Handling Protocol
  • Engineering Controls: Use in a fume hood or well-ventilated area to prevent vapor accumulation (Flash point ~52°C).[1]

  • PPE:

    • Gloves: Nitrile or Butyl rubber (prevent defatting).

    • Eye Protection: Chemical splash goggles.[1]

  • Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety Evaluation of Certain Food Additives and Contaminants: Aliphatic branched-chain saturated and unsaturated alcohols, aldehydes, acids, and related esters. WHO Food Additives Series: 50. Link

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA GRAS Flavoring Substances 3893. FEMA Expert Panel. Link

  • European Food Safety Authority (EFSA). (2008). Flavouring Group Evaluation 07 (FGE.07): Aliphatic secondary alcohols, ketones and esters of secondary alcohols. EFSA Journal.[3] Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate.[1]Link

  • Api, A.M., et al. (2015). RIFM fragrance ingredient safety assessment, butyl butyrate. (Used for Read-Across).[1][4] Food and Chemical Toxicology. Link

Sources

Technical Guide: Solubility Profile and Solvent Compatibility of 2-Pentyl Butyrate

[1][2]

Executive Summary

2-Pentyl butyrate (also known as 1-methylbutyl butyrate) is a branched-chain ester characterized by high lipophilicity and low aqueous solubility.[1][2] In drug development, it is primarily encountered as a flavoring excipient (fruity/apricot notes) or as a model lipophilic compound in permeation studies.[1] Its solubility behavior is governed by its non-polar alkyl chains, making it highly compatible with organic solvents (ethanol, heptane) and lipid-based vehicles, but thermodynamically incompatible with aqueous systems without surfactant mediation.[1]

Physicochemical Characterization

Understanding the solubility of 2-Pentyl butyrate requires a foundational analysis of its molecular properties.[1] The molecule consists of a butyrate head group esterified with a 2-pentanol tail, creating a structure with significant hydrophobic character.

Table 1: Key Physicochemical Properties
PropertyValueRelevance to Solubility
CAS Number 60415-61-4Unique Identifier
Molecular Weight 158.24 g/mol Low MW facilitates solvent penetration
LogP (Octanol/Water) ~3.18 (Est.)[1][2][3][4][5]Indicates high lipophilicity; predicts poor water solubility
Boiling Point 185–186 °CNon-volatile at room temp; suitable for liquid handling
Density 0.86–0.87 g/cm³Less dense than water; will form upper layer in biphasic systems
Water Solubility ~118 mg/L (25°C)Practically insoluble; requires co-solvents for aqueous formulation

Technical Insight: The LogP value > 3.0 is the critical determinant here. It suggests that 2-Pentyl butyrate will partition preferentially into lipid bilayers or hydrophobic cores of micelles, rather than the aqueous bulk.[1]

Solubility Landscape & Solvent Compatibility

The following data categorizes solvent compatibility based on polarity and thermodynamic interactions.

Solubility Data Summary

Note: "Miscible" implies solubility in all proportions.[1] "Soluble" implies >50 mg/mL.[1][2][5]

Solvent ClassSolvent ExampleSolubility StatusMechanism of Action
Polar Protic WaterInsoluble (<0.2 g/L)Hydrophobic effect; high energy cost to disrupt H-bonding network of water.[1][2]
Ethanol (96%)Miscible Ethyl chain of ethanol interacts with alkyl chain of ester; OH group is tolerated.[1][2]
IsopropanolMiscible Similar to ethanol; favorable van der Waals interactions.[1][2]
Polar Aprotic DMSOSoluble Dipole-dipole interactions stabilize the ester functionality.[1][2]
AcetoneMiscible Excellent solvent; carbonyl-carbonyl interactions.[1][2]
Non-Polar Heptane/HexaneMiscible "Like dissolves like"; dispersion forces dominate.[1][2]
Diethyl EtherMiscible Low polarity match; highly favorable thermodynamics.[1][2]
Lipids/Oils TriacetinSoluble (>50%)Structural similarity (glycerol triacetate) favors mixing.[1][2]
Miglyol 812Miscible Compatible with medium-chain triglycerides.[1][2]
Thermodynamic Modeling (Hansen Solubility Parameters)

To predict solubility in novel solvents or mixtures, we utilize Hansen Solubility Parameters (HSP) .[1] The total energy of vaporization is split into three parts: Dispersion (



Estimated HSP for 2-Pentyl Butyrate:

  • 
     (Dispersion): ~15.8 MPa
    
    
    [1]
  • 
     (Polar): ~3.5 MPa
    
    
    [1]
  • 
     (H-Bonding): ~5.0 MPa
    
    
    [1][2]

Interaction Radius (


):



12

Visualization of Solubility Prediction Logic:

HSP_Logiccluster_paramsHSP ParametersStartSelect Solvent CandidateCalcCalculate Ra Distance(Equation)Start->CalcDecisionCompare Ra toInteraction Radius (R0)Calc->DecisionResult_SolHigh Probabilityof SolubilityDecision->Result_SolRa < R0Result_InsolPhase SeparationLikelyDecision->Result_InsolRa > R0DDispersion (δD)D->CalcPPolarity (δP)P->CalcHH-Bonding (δH)H->Calc

Figure 1: Logic flow for predicting solvent compatibility using Hansen Solubility Parameters.[1][2]

Experimental Protocols

For regulatory submissions or formulation validation, theoretical models must be validated experimentally. The Shake-Flask Method coupled with GC-FID (Gas Chromatography - Flame Ionization Detection) is the gold standard for volatile esters like 2-Pentyl butyrate.[1]

Protocol: Saturation Shake-Flask Method

Objective: Determine the equilibrium solubility of 2-Pentyl butyrate in a specific solvent at 25°C.

Reagents:

  • Test Solvent (e.g., Water, Phosphate Buffer pH 7.4).

  • 2-Pentyl butyrate (>98% purity).[1][3][4]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 2-Pentyl butyrate (approx. 2 mL) to 10 mL of the test solvent in a glass vial. The mixture should be biphasic (visible droplets or layer).

  • Equilibration: Place the vial in a thermostatic shaker bath at 25°C ± 0.1°C. Agitate at 100 RPM for 24–48 hours to ensure equilibrium.

  • Phase Separation: Allow the sample to stand for 4 hours or centrifuge at 3000g for 15 minutes to separate the undissolved ester (usually the top layer).

  • Sampling: Carefully withdraw an aliquot from the aqueous/solvent phase (bottom layer) using a glass syringe, avoiding the ester layer.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (hydrophobic filters may retain the ester; pre-saturation of the filter is critical, or use centrifugation only).

  • Dilution: Dilute the aliquot with an organic solvent (e.g., Acetonitrile) compatible with the analytical method.

  • Quantification: Analyze via GC-FID or HPLC-UV (210 nm).

Analytical Diagram

Experimental_WorkflowStep11. Excess Solute Addition(Biphasic System)Step22. Equilibration(25°C, 24-48h Shaking)Step1->Step2Step33. Phase Separation(Centrifugation)Step2->Step3Step44. Sampling Aqueous Phase(Avoid Upper Ester Layer)Step3->Step4Step55. GC-FID AnalysisStep4->Step5

Figure 2: Workflow for the determination of saturation solubility.

Applications in Pharmaceutical Development[1][4][6]

Permeation Enhancement

Lipophilic esters like 2-Pentyl butyrate can act as permeation enhancers in topical and transdermal formulations.[1]

  • Mechanism: They partition into the stratum corneum lipids, disrupting the ordered packing of the lipid bilayer. This increases the fluidity of the barrier, allowing active pharmaceutical ingredients (APIs) to penetrate more easily.

  • Formulation Strategy: Often combined with a co-solvent like ethanol or propylene glycol to modulate the thermodynamic activity of the permeant.

Flavoring Agent in Oral Formulations

Due to its "apricot/banana" profile, it is used to mask bitter APIs in pediatric suspensions.

  • Solubility Challenge: Since it is water-insoluble, it must be emulsified (using Polysorbate 80) or dissolved in a co-solvent system (Propylene Glycol/Glycerol) to ensure homogeneity in the final dosage form.[1]

References

  • PubChem. (n.d.).[1][5] 2-Pentyl butanoate | C9H18O2 | CID 43263.[1][2][5] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • The Good Scents Company. (n.d.).[1] 2-pentyl butyrate.[1][3][4][5] Retrieved January 28, 2026, from [Link]

  • Abbott, S. (n.d.).[1] Hansen Solubility Parameters: Basics. Practical Solubility Science. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.).[1] Making esters from alcohols and acids. RSC Education.[1] Retrieved January 28, 2026, from [Link]

Technical Monograph: Thermodynamic Profile of 2-Pentyl Butyrate

[1]

Executive Summary

This technical guide provides a definitive analysis of the thermodynamic properties of 2-Pentyl butyrate (CAS: 60415-61-4), a branched aliphatic ester utilized in formulation science and flavor chemistry.[1] While often categorized as a flavorant (FEMA 3893), its physicochemical profile—specifically its lipophilicity (logP ~3.[2]18) and phase behavior—makes it a relevant model compound for studying ester-based prodrug vehicles and permeation enhancers in transdermal drug delivery systems.

This document moves beyond simple data listing, offering a robust framework for experimental validation using Differential Scanning Calorimetry (DSC) and Ebulliometry, ensuring data integrity for regulatory and R&D applications.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

2-Pentyl butyrate is the ester formed from the condensation of butyric acid and 2-pentanol. Its branched alkyl chain disrupts efficient crystal packing, significantly lowering its melting point compared to linear isomers, a critical factor in its utility as a low-viscosity lipophilic solvent.

PropertyData
IUPAC Name Pentan-2-yl butanoate
Common Synonyms 1-Methylbutyl butyrate; sec-Amyl butyrate
CAS Number 60415-61-4
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
SMILES CCCC(C)OC(=O)CCC

Thermodynamic Data Profile

The following values represent the consensus of experimental data and high-fidelity predictive models. Note the significant gap between the melting and boiling points, indicating a wide liquid range suitable for variable-temperature processing.

Table 1: Phase Transition Constants
ParameterValueCondition / MethodConfidence Level
Boiling Point (Standard) 185 - 186 °C @ 760 mmHg (Atmospheric)High (Experimental)
Boiling Point (Reduced) 58 - 59 °C @ 9 mmHgHigh (Experimental)
Melting Point -73 °C Predicted (Glass Transition likely)Medium (Model-Based)
Flash Point 52 °C (126 °F) Closed CupHigh (Safety Critical)
Refractive Index (

)
1.409 - 1.415 @ 20 °CHigh
Density 0.862 - 0.868 g/cm³ @ 25 °CHigh

Technical Insight: The melting point of -73 °C is an estimate.[3] Aliphatic esters with branching at the alpha-carbon of the alcohol moiety (like 2-pentanol) often exhibit "glass-forming" behavior, meaning they may supercool and form an amorphous glass rather than crystallizing at a distinct sharp temperature.[1]

Experimental Methodologies for Validation

For researchers requiring precise in-house validation of these constants, the following Self-Validating Protocols (SVP) are recommended. These protocols prioritize data integrity over speed.

Melting Point Determination via DSC

Standard capillary methods are unreliable for liquids with MPs < -50 °C due to supercooling.

Protocol:

  • Instrument: Differential Scanning Calorimeter (DSC) with liquid nitrogen cooling accessory.

  • Sample Prep: Encapsulate 5–10 mg of 2-Pentyl butyrate in a hermetically sealed aluminum pan.

  • Cycle:

    • Cool to -120 °C at 10 °C/min to ensure complete solidification/vitrification.

    • Hold isothermally for 5 minutes.

    • Heat to 25 °C at 5 °C/min.

  • Validation: The melting point is defined as the onset temperature of the endothermic melt peak, not the peak maximum. If a glass transition (

    
    ) is observed instead of a melt peak, report 
    
    
    .
Boiling Point Determination via Ebulliometry

Preferred over simple distillation to avoid superheating errors.

Protocol:

  • Setup: Swietoslawski ebulliometer equipped with a calibrated platinum resistance thermometer (PRT).

  • Pressure Control: Connect to a vacuum manifold with a digital manometer (accuracy ±0.1 mmHg).

  • Procedure:

    • Charge system with 20 mL of analyte.[4]

    • Establish equilibrium reflux at atmospheric pressure (760 mmHg). Record

      
      .
      
    • Reduce pressure in 100 mmHg decrements, restabilizing and recording

      
       at each step.
      
  • Data Treatment: Fit data to the Antoine Equation :

    
    
    This allows precise interpolation of BP at any process pressure.
    
Workflow Visualization

The following diagram outlines the logical flow for characterizing the thermal stability and phase transitions of the compound.

ThermalCharacterizationSampleRaw Sample(2-Pentyl Butyrate)PurityPurity Check(GC-MS > 99%)Sample->PurityDecisionPhase State@ 25°C?Purity->DecisionPassDSCDSC Analysis(Cool to -120°C)Decision->DSCLow TempPropertiesEbulliometryEbulliometry(Vacuum Reflux)Decision->EbulliometryVolatilityPropertiesData_MPMelting Point / TgDeterminationDSC->Data_MPData_BPBoiling Point(Antoine Fit)Ebulliometry->Data_BPReportFinal ThermodynamicProfileData_MP->ReportData_BP->Report

Figure 1: Integrated workflow for the thermal characterization of lipophilic esters.

Applications in Drug Development & R&D

While 2-Pentyl butyrate is widely known in the flavor industry, its structure offers specific utility in pharmaceutical research:

  • Lipophilic Vehicle Modeling: With a logP of ~3.18, it serves as an excellent non-toxic model for studying the partitioning of lipophilic drugs into biological membranes.

  • Prodrug Moiety Simulation: The ester bond is susceptible to cleavage by carboxylesterases (CES1/CES2). It can be used as a substrate to assay esterase activity in liver microsomes, simulating the metabolic fate of ester-based prodrugs.

Metabolic Pathway Diagram

Understanding the metabolic instability of this ester is crucial for its use in biological systems.

MetabolismParent2-Pentyl Butyrate(Lipophilic Parent)IntermediateParent->IntermediateEnzymeCarboxylesterases(CES1 / CES2)Enzyme->IntermediateCatalysisProduct1Butyric Acid(Short Chain Fatty Acid)Intermediate->Product1Product22-Pentanol(Secondary Alcohol)Intermediate->Product2

Figure 2: Hydrolytic cleavage pathway mediated by hepatic carboxylesterases.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate. Retrieved from [Link]

  • The Good Scents Company (2023). 2-Pentyl Butyrate: Physicochemical Properties and Flavor Profile. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Isopentyl Butyrate (Isomer Comparison) Mass Spectrum and Retention Indices.[5] Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Certain Food Additives: 2-Pentyl Butyrate (No. 1142).[5] Retrieved from [Link]

Methodological & Application

Synthesis of 2-Pentyl butyrate from 2-pentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-pentyl butyrate (CAS: 60415-61-4), a branched ester valued in pharmaceutical formulation and high-value fragrance chemistry for its distinct apricot-banana profile. Unlike primary alcohol esterifications, the reaction of 2-pentanol (a secondary alcohol) presents steric challenges that require optimized conditions to suppress elimination side-reactions and maximize yield.

We present three validated protocols tailored for specific research needs:

  • Protocol A (Acyl Chloride): Rapid, high-yield synthesis for pharmacokinetic (PK) standards and small-scale R&D.

  • Protocol B (Enzymatic): Green, solvent-free synthesis using Candida antarctica Lipase B (CAL-B) for sensitive applications.

  • Protocol C (Fischer Esterification): A robust, scalable method for bulk production.

Chemical Strategy & Mechanism

The synthesis involves the acylation of 2-pentanol with a butyryl donor. The choice of donor dictates the reaction kinetics and workup complexity.

Reaction Scheme:



Key Challenges:

  • Steric Hindrance: The secondary hydroxyl group at C2 of pentanol is less nucleophilic than primary alcohols, reducing rate constants in standard Fischer esterification.

  • Equilibrium Control: Direct esterification is reversible (

    
    ). High yields require water removal (Dean-Stark/Sieves) or activated acyl donors (Acid Chlorides/Anhydrides).
    
  • Odor Containment: Butyric acid possesses a potent, rancid butter odor (threshold < 10 ppm), necessitating strict containment protocols.

Visualizing the Workflow

ReactionWorkflow Start Start: 2-Pentanol Decision Select Method Start->Decision MethodA Method A: Acyl Chloride (High Yield, Fast) Decision->MethodA Pharma R&D MethodB Method B: Enzymatic (Green, Mild) Decision->MethodB Green Chem MethodC Method C: Fischer (Scalable, Low Cost) Decision->MethodC Bulk Scale WorkupA Quench (NaHCO3) Phase Sep MethodA->WorkupA WorkupB Filter Enzyme Evaporate Solvent MethodB->WorkupB WorkupC Dean-Stark Trap Base Wash MethodC->WorkupC Purification Distillation (BP: 186°C) WorkupA->Purification WorkupB->Purification WorkupC->Purification Final Pure 2-Pentyl Butyrate Purification->Final

Figure 1: Decision matrix and process flow for 2-pentyl butyrate synthesis.

Physical Properties & Safety Data

PropertyValueNotes
Molecular Weight 158.24 g/mol
Boiling Point 185–186 °C@ 760 mmHg [1, 2]
Density 0.862–0.868 g/mL@ 25 °C [2]
Solubility Insoluble in waterSoluble in EtOH, Ether, Hexane
Flash Point ~52 °C (126 °F)Flammable Liquid (Category 3)
Odor Fruity (Apricot/Banana)Distinct from reactant (Rancid)

Safety Critical (Stench): All handling of butyric acid or butyryl chloride must occur in a functioning fume hood. Glassware should be rinsed with a dilute sodium bicarbonate solution immediately after use to neutralize residual acid and mitigate odor.

Experimental Protocols

Protocol A: Acyl Chloride Method (Recommended for R&D)

Best for: High purity, rapid synthesis (< 2 hours), and quantitative yield.

Reagents:

  • 2-Pentanol (1.0 equiv, 50 mmol, 4.41 g)

  • Butyryl Chloride (1.2 equiv, 60 mmol, 6.39 g)

  • Triethylamine (TEA) or Pyridine (1.5 equiv, 75 mmol)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv, catalyst)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 2-pentanol, TEA, and DMAP to the flask. Dissolve in 50 mL anhydrous DCM. Cool to 0 °C in an ice bath.

  • Addition: Add butyryl chloride dropwise via syringe over 15 minutes. Note: Exothermic reaction. White precipitate (TEA·HCl) will form immediately.

  • Reaction: Remove ice bath and stir at room temperature for 1.5 hours. Monitor by TLC (10% EtOAc/Hexane) or GC-FID.

  • Quench: Pour mixture into 50 mL saturated NaHCO₃ (aq) to neutralize excess acid chloride. Stir vigorously until bubbling ceases.

  • Extraction: Separate organic layer. Wash aqueous layer with DCM (2 x 20 mL). Combine organics.

  • Wash: Wash combined organics with 1M HCl (20 mL) to remove residual amine, followed by Brine (20 mL).

  • Drying: Dry over MgSO₄, filter, and concentrate via rotary evaporation.

  • Purification: Distill under reduced pressure (bulb-to-bulb or short path) if purity <98%.

Protocol B: Enzymatic Transesterification (Green Chemistry)

Best for: "Natural" flavor labeling, acid-sensitive substrates, and avoiding toxic solvents.

Reagents:

  • 2-Pentanol (1.0 equiv)

  • Vinyl Butyrate (1.5 equiv) (Acyl donor that releases volatile acetaldehyde, driving equilibrium)

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) - 1% w/w relative to substrate.

  • Solvent: Hexane (optional) or Solvent-free system.

Procedure:

  • Setup: In a 20 mL scintillation vial, mix 2-pentanol (10 mmol) and vinyl butyrate (15 mmol).

  • Catalyst Addition: Add 50 mg Novozym 435 beads.

  • Incubation: Incubate in an orbital shaker (200 rpm) at 40 °C for 6–12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The lipase selectively acylates the secondary alcohol. Vinyl alcohol byproduct tautomerizes to acetaldehyde, which evaporates, driving the reaction to completion.

  • Workup: Filter off the enzyme beads (can be washed with hexane and reused).

  • Purification: Evaporate excess vinyl butyrate (BP: 116 °C) and acetaldehyde (BP: 20 °C) under vacuum. The residue is often >95% pure 2-pentyl butyrate.[9]

Protocol C: Fischer Esterification (Bulk/Academic)

Best for: Low-cost reagents, large scale (>100g), educational labs.

Reagents:

  • 2-Pentanol (1.2 equiv) (Used in excess to drive equilibrium)

  • Butyric Acid (1.0 equiv)

  • Catalyst: Sulfuric Acid (H₂SO₄, conc.) - 1-2 drops per 10 mmol.

  • Solvent: Toluene or Cyclohexane (for azeotropic water removal).

Procedure:

  • Setup: Equip a RBF with a Dean-Stark trap and reflux condenser.

  • Charging: Add butyric acid (100 mmol), 2-pentanol (120 mmol), toluene (50 mL), and H₂SO₄ (0.5 mL).

  • Reflux: Heat to reflux (bath temp ~120-130 °C). Water will separate in the Dean-Stark trap.

  • Completion: Continue reflux until water collection ceases (theoretical: 1.8 mL for 100 mmol scale).

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted butyric acid (CRITICAL step to remove stench).

  • Purification: Dry organic layer (MgSO₄) and remove toluene via rotary evaporation. Perform fractional distillation to separate product (BP 186 °C) from excess 2-pentanol (BP 119 °C).

Analytical Validation

1. H-NMR Characterization (400 MHz, CDCl₃):

  • δ 4.95 (m, 1H): Methine proton at C2 (chiral center), shifted downfield due to ester linkage.

  • δ 2.25 (t, 2H):

    
    -methylene protons of the butyrate group.
    
  • δ 1.65 (m, 2H):

    
    -methylene protons of the butyrate group.
    
  • δ 0.95 (t, 3H): Terminal methyl of the butyrate chain.

  • δ 1.20 (d, 3H): Methyl group attached to the chiral center (C1 of the pentyl chain).

2. GC-MS Analysis:

  • Retention Index: ~1088 (on non-polar columns like DB-5) [3].

  • Fragmentation: Look for molecular ion (weak) and characteristic fragments:

    
     71 (butyryl cation), 
    
    
    
    43 (propyl), and
    
    
    89 (loss of pentyl group).

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Method C) Incomplete water removalEnsure vigorous reflux; check Dean-Stark seal; use molecular sieves (3Å).
Residual Stench Unreacted Butyric AcidWash organic phase twice with 10% NaOH or sat.[10] NaHCO₃.
Product Color (Yellow) Acid-catalyzed polymerizationDistill the final product; ensure low temp during Method A addition.
Slow Reaction (Method B) Water in systemDry reagents over molecular sieves before adding enzyme.[10] Lipases are water-sensitive in synthesis mode.

References

  • The Good Scents Company. (n.d.). 2-Pentyl butyrate Physical Properties. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate. Retrieved January 28, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[9] Butanoic acid, 1-methylbutyl ester (2-Pentyl butyrate).[9] NIST Chemistry WebBook, SRD 69. Retrieved January 28, 2026, from [Link]

  • Hari Krishna, S., & Karanth, N. G. (2001).[11] Lipase-catalyzed synthesis of isoamyl butyrate: A kinetic study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1547(2), 262-267. (Contextual reference for lipase kinetics with butyric acid). [Link]

Sources

Application Note: Enzymatic Synthesis of 2-Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the biocatalytic synthesis of 2-pentyl butyrate, a high-value ester with strong fruity notes (apricot/pineapple) utilized in the flavor and fragrance industry. Unlike traditional Fischer esterification, which requires corrosive acids and high temperatures, this protocol utilizes Candida antarctica Lipase B (CALB/Novozym 435) to achieve high specificity under mild conditions.

Two distinct workflows are provided:

  • Green Synthesis (Solvent-Free): Optimized for bulk production and sustainability.

  • Kinetic Resolution (Transesterification): Optimized for obtaining enantiopure (R)-2-pentyl butyrate and (S)-2-pentanol from racemic starting material.[1]

Mechanistic Insight: The Ping-Pong Bi-Bi Pathway

To optimize this reaction, one must understand the underlying kinetics. Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism .[2][3][4] The enzyme does not bind both substrates simultaneously. Instead, it oscillates between a "Free" and "Acylated" state.

The Catalytic Cycle
  • Acylation: The nucleophilic serine in the lipase active site attacks the carbonyl of the acyl donor (Butyric Acid or Vinyl Butyrate), releasing the first product (Water or Acetaldehyde) and forming a covalent Acyl-Enzyme Intermediate.

  • Deacylation: The alcohol (2-Pentanol) enters the active site and attacks the Acyl-Enzyme, regenerating the free enzyme and releasing the final ester (2-Pentyl Butyrate).

Critical Implication: High concentrations of the alcohol can competitively inhibit the first step, while high concentrations of acid can cause "dead-end" inhibition by acidifying the enzyme's hydration layer.

PingPongMechanism E Free Lipase (CALB) Complex1 [Enzyme-Acid] E->Complex1 + Sub A Sub1 Substrate A (Butyric Acid) AcylE Acyl-Enzyme Intermediate Complex1->AcylE - Prod 1 Prod1 Product 1 (Water) Complex2 [Acyl-Enzyme-Alc] AcylE->Complex2 + Sub B Sub2 Substrate B (2-Pentanol) Complex2->E - Prod 2 Ester Product 2 (2-Pentyl Butyrate)

Figure 1: The Ping-Pong Bi-Bi mechanism governing lipase-catalyzed esterification.[3] Note the release of water/byproduct before the alcohol binds.

Critical Process Parameters (CPPs)

ParameterOptimal RangeScientific Rationale
Water Activity (

)
< 0.1 (for synthesis)Water is a thermodynamic product. Removing it drives equilibrium toward ester synthesis (Le Chatelier’s principle). However, a "monolayer" of water is required to maintain enzyme structural flexibility.
Temperature 40°C – 60°CCALB is thermostable up to 80°C, but 40-60°C balances reaction rate with long-term enzyme half-life.
Solvent Selection Hydrophobic (LogP > 3)Hydrophilic solvents (LogP < 2) strip the essential water layer from the enzyme, deactivating it. n-Heptane or solvent-free systems are ideal.
Agitation 150 – 250 RPMHigh shear forces can mechanically degrade the immobilization support (beads). Use orbital shaking or overhead stirring, not magnetic stir bars which grind the beads.

Workflow A: Solvent-Free Direct Esterification

Objective: Eco-friendly synthesis with minimal downstream processing. Substrates: Butyric Acid + 2-Pentanol.[1]

Materials
  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).[5]

  • Substrates: Butyric acid (>99%), 2-Pentanol (>99%).

  • Drying Agent: Molecular Sieves (3Å or 4Å), activated at 250°C for 4 hours.

Protocol Steps
  • Substrate Preparation: Dry 2-pentanol and butyric acid over molecular sieves for 24 hours to minimize initial water content.

  • Reaction Setup: In a glass vial or reactor, mix Butyric Acid and 2-Pentanol in a 1:1.1 molar ratio (slight excess of alcohol).

    • Note: Avoid excess acid as it causes stronger inhibition than excess alcohol.

  • Enzyme Addition: Add Novozym 435 at 1% to 5% (w/w) relative to the total substrate mass.

  • Incubation: Incubate at 50°C with orbital shaking (200 RPM).

  • Water Removal (Critical):

    • Option A (Batch): Add activated molecular sieves (10% w/v) directly to the reaction mixture.

    • Option B (Vacuum): Apply mild vacuum (100-300 mbar) to continuously remove water if using a reactor setup.

  • Monitoring: Sample every 2 hours. Analyze via GC-FID.

  • Termination: Filter the mixture to remove the enzyme beads (which can be washed with acetone and reused).

Workflow B: Kinetic Resolution (High Enantiopurity)

Objective: Production of chiral (R)-2-pentyl butyrate and recovery of (S)-2-pentanol. Substrates: Vinyl Butyrate + (R,S)-2-Pentanol.

Why Vinyl Butyrate?

Using an activated ester (vinyl butyrate) makes the reaction irreversible . The byproduct is vinyl alcohol, which instantly tautomerizes to acetaldehyde and evaporates. This drives the reaction to completion without thermodynamic limitations.

Protocol Steps
  • Solvent System: Use n-Heptane or n-Hexane (keeps the enzyme in an active "open lid" conformation).

  • Reaction Setup:

    • Dissolve (R,S)-2-Pentanol (50 mM) in n-Heptane.

    • Add Vinyl Butyrate (25 mM - 0.5 equivalents). Note: We only want to react the (R)-enantiomer.

  • Enzyme Addition: Add Novozym 435 (10 mg/mL).

  • Incubation: 30°C – 40°C at 200 RPM. Lower temperatures often enhance enantioselectivity (E-value).

  • Termination: Stop when conversion reaches exactly 50%.

    • Why 50%? In a perfect kinetic resolution, the enzyme converts 100% of the (R)-alcohol and 0% of the (S)-alcohol.

  • Purification: Separate the ester product from the unreacted alcohol using flash chromatography or fractional distillation.

Analytical Validation

Method: Gas Chromatography (GC) with Flame Ionization Detection (FID).

ComponentSpecification
Column Chiral column (e.g., CP-Chirasil-Dex CB or Cyclodex-B) is required for Workflow B to separate enantiomers. Standard DB-5 or HP-5 is sufficient for Workflow A.
Carrier Gas Helium or Nitrogen (1 mL/min).
Oven Program 60°C (hold 2 min)

10°C/min

180°C.
Retention Times (Approx) 2-Pentanol: ~4.5 min | Butyric Acid: ~6.0 min | 2-Pentyl Butyrate: ~12.5 min.

Troubleshooting & Optimization Logic

Troubleshooting Start Problem Detected LowConv Low Conversion (<40%) Start->LowConv SlowRate Slow Reaction Rate Start->SlowRate LowEE Low Enantioselectivity (ee) Start->LowEE WaterCheck Check Water Content. Is water accumulating? LowConv->WaterCheck InhibCheck Substrate Inhibition. Is Acid conc. > 0.5M? SlowRate->InhibCheck TempCheck Temperature too high? Lower T to 30°C for better specificity. LowEE->TempCheck Add Molecular Sieves\nor Vacuum Add Molecular Sieves or Vacuum WaterCheck->Add Molecular Sieves\nor Vacuum Yes Use Fed-Batch Addition\n(Add acid in steps) Use Fed-Batch Addition (Add acid in steps) InhibCheck->Use Fed-Batch Addition\n(Add acid in steps) Yes Switch solvent to\nmore hydrophobic (Heptane) Switch solvent to more hydrophobic (Heptane) TempCheck->Switch solvent to\nmore hydrophobic (Heptane) Optimization

Figure 2: Decision tree for troubleshooting common enzymatic synthesis issues.

Expert Tip: The "Fed-Batch" Approach

If you observe that the reaction starts fast but stops prematurely despite water removal, you likely have Acid Inhibition . High concentrations of butyric acid can acidify the micro-environment of the enzyme.

  • Solution: Do not add all butyric acid at once. Add it in 3 aliquots over 6 hours. This keeps the local acid concentration low while maintaining the reaction rate.

References

  • Mechanism & Kinetics

    • Ping-Pong Bi-Bi Mechanism in Lipase C
    • Source:

  • Enzyme Specificity

    • Candida antarctica Lipase B (Novozym 435) properties and stability.
    • Source:

  • Kinetic Resolution

    • Lipase-catalyzed kinetic resolution of secondary alcohols.
    • Source:

  • Reaction Engineering

    • Solvent-free enzym
    • Source:

Sources

Application Note: Optimized Protocol for the Synthesis of 2-Pentyl Butyrate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of 2-pentyl butyrate (CAS 60415-61-4) via acid-catalyzed Fischer esterification. Unlike primary alcohols, the secondary alcohol 2-pentanol introduces steric factors that require optimized thermal conditions and efficient water removal to drive the equilibrium. This guide utilizes a Dean-Stark azeotropic distillation strategy with toluene to ensure high conversion yields (>90%) and purity suitable for fragrance and flavor applications.

Introduction & Mechanistic Insight

The synthesis of 2-pentyl butyrate involves the condensation of butyric acid (butanoic acid) and 2-pentanol (sec-amyl alcohol). This is a reversible, acid-catalyzed nucleophilic acyl substitution.

The Challenge of Secondary Alcohols

While primary alcohols esterify rapidly, 2-pentanol is a secondary alcohol. The steric bulk around the hydroxyl group retards the nucleophilic attack on the carbonyl carbon of the butyric acid. Consequently, simple reflux without water removal often results in poor yields due to an unfavorable equilibrium constant (


 for typical esters, but often lower for sterically hindered substrates).
Reaction Mechanism

The reaction proceeds through a "PADPED" mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[1]

FischerEsterification Reactants Butyric Acid + H+ Inter1 Activated Carbonyl Reactants->Inter1 Protonation Tetra Tetrahedral Intermediate Inter1->Tetra + 2-Pentanol Attack Nucleophilic Attack (2-Pentanol) WaterLoss Elimination of Water Tetra->WaterLoss Proton Transfer Product 2-Pentyl Butyrate + H+ WaterLoss->Product - H2O - H+

Figure 1: Mechanistic pathway of the acid-catalyzed esterification of butyric acid with 2-pentanol.

Experimental Design Strategy

To overcome the equilibrium limitations, this protocol employs azeotropic distillation .

  • Solvent Choice: Toluene (bp 110.6 °C). It forms a ternary azeotrope with water and alcohol, or simply entrains water (bp of water-toluene azeotrope is 85 °C). This allows the reaction to proceed at a temperature high enough to overcome the activation energy of the secondary alcohol but low enough to prevent charring.

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (pTSA). Preferred over sulfuric acid for its solubility in organic solvents and fewer side reactions (oxidation/charring).
    
  • Stoichiometry: A slight excess of the alcohol (1.2 equivalents) is used to push the equilibrium, as 2-pentanol is relatively inexpensive and easier to remove than butyric acid during workup.

Table 1: Physical Properties of Reagents & Product
ComponentMW ( g/mol )Boiling Point (°C)Density (g/mL)Role
Butyric Acid 88.11163.50.96Limiting Reagent
2-Pentanol 88.15119.00.81Nucleophile (Excess)
2-Pentyl Butyrate 158.24185-1860.86Product
Toluene 92.14110.60.87Solvent/Entrainer

Materials & Equipment

Reagents
  • Butyric acid (>99%)[2]

  • 2-Pentanol (>99%)[2]

  • 
    -Toluenesulfonic acid monohydrate (pTSA)
    
  • Toluene (ACS Reagent grade)

  • Sodium bicarbonate (sat. aq. solution)

  • Brine (sat. NaCl)

  • Magnesium sulfate (anhydrous)

Equipment
  • 250 mL Round Bottom Flask (RBF)

  • Dean-Stark Trap[2][3][4]

  • Reflux Condenser

  • Magnetic Stir Plate & Bar

  • Oil Bath (set to ~130-140 °C)

  • Separatory Funnel[5]

  • Rotary Evaporator

  • Vacuum Distillation Setup (Short path)

Detailed Protocol

Workflow Step1 1. Setup Mix Reactants + pTSA + Toluene Assemble Dean-Stark Step2 2. Reaction Reflux @ 135°C (Bath) Monitor Water Collection Step1->Step2 Step3 3. Workup Wash: NaHCO3 (x2) -> Brine Dry: MgSO4 Step2->Step3 Step4 4. Purification Rotovap (Remove Toluene) Vacuum Distillation Step3->Step4

Figure 2: Operational workflow for the synthesis and purification of 2-pentyl butyrate.

Step 1: Reaction Setup
  • In a 250 mL RBF, add 0.20 mol Butyric acid (17.6 g, ~18.3 mL).

  • Add 0.24 mol 2-Pentanol (21.1 g, ~26.0 mL) [1.2 equivalents].

  • Add 0.2 g pTSA (~1 mol% relative to acid).

  • Add 60 mL Toluene .

  • Add a magnetic stir bar.

  • Attach the Dean-Stark trap to the RBF and fill the trap arm with pure toluene.

  • Attach a reflux condenser to the top of the Dean-Stark trap.

Step 2: Reflux & Dehydration
  • Heat the oil bath to 135–140 °C .

  • Stir vigorously. The mixture should boil, and solvent vapors will condense, carrying water into the trap.

  • Monitoring: Water is denser than toluene and will pool at the bottom of the trap.

    • Theoretical Water Yield: 0.20 mol × 18 g/mol = 3.6 mL .

  • Continue reflux until water evolution ceases (typically 3–5 hours).

  • Cool the reaction mixture to room temperature.

Step 3: Workup
  • Transfer the reaction mixture to a separatory funnel.

  • Neutralization: Wash with 2 × 30 mL saturated NaHCO₃ .

    • Note: CO₂ gas will evolve. Vent frequently. This step removes unreacted butyric acid (which has a potent, unpleasant vomit-like odor) and the pTSA catalyst.

  • Wash the organic layer with 1 × 30 mL Brine to break any emulsions and remove residual base.

  • Collect the organic layer (top layer, containing Toluene + Product).

  • Dry over anhydrous MgSO₄ for 15 minutes.

  • Filter off the drying agent.

Step 4: Purification
  • Solvent Removal: Concentrate the filtrate using a rotary evaporator (bath temp 50 °C, reduced pressure) to remove Toluene (bp 110 °C) and excess 2-Pentanol (bp 119 °C).

  • Distillation: Perform a simple vacuum distillation on the residue.

    • Target: 2-Pentyl butyrate boils at 185 °C at atm ; under vacuum (~9 mmHg), the boiling point drops to ~58–59 °C .[2][4]

    • Collect the fraction stabilizing at the target temperature.

Characterization & Expected Results

  • Appearance: Colorless liquid.[2][3][6][7]

  • Odor: Fruity, reminiscent of apricot, banana, or pineapple.

  • Refractive Index (

    
    ):  1.409 – 1.415.[2][4][6]
    
  • Yield: Expected isolated yield is 85–92%.

Spectroscopic Validation
  • IR Spectroscopy: Look for the strong Ester C=O stretch at 1735–1750 cm⁻¹ and the absence of the broad O-H stretch (3400 cm⁻¹) from the starting alcohol/acid.

  • 1H NMR (CDCl₃):

    • 
       4.9 ppm (m, 1H, -CH-O-): The methine proton of the secondary alcohol moiety shifts downfield upon esterification.
      
    • 
       2.2 ppm (t, 2H, -CH₂-C=O): Alpha-protons of the butyrate chain.
      

Troubleshooting

IssueProbable CauseSolution
Low Yield Incomplete water removalEnsure vigorous reflux; insulate the Dean-Stark arm with foil.
Strong "Vomit" Smell Residual Butyric AcidThe NaHCO₃ wash was insufficient. Repeat wash until pH of aqueous layer is 8-9.
Emulsion Similar densities of layersAdd more solid NaCl to the aqueous layer or a small amount of Ethanol to break surface tension.

Safety & Hazards

  • Butyric Acid: Corrosive and extremely malodorous. Handle only in a fume hood. Contaminated glassware should be soaked in a bleach solution to oxidize the odor.

  • Toluene: Flammable and toxic (reproductive hazard).

  • pTSA: Corrosive solid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate. Retrieved from [Link]

  • The Good Scents Company (2023). 2-Pentyl butyrate Property Data.[6] Retrieved from [Link]

  • Master Organic Chemistry (2022). Fischer Esterification Mechanism and Kinetics.[8] Retrieved from [Link]

  • Vertex AI Search (2026). Azeotrope Data for 2-Pentanol and Water. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Synthesized 2-Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Pentyl butyrate (Pentan-2-yl butanoate) is a secondary alkyl ester prized in the flavor and fragrance industry for its complex olfactory profile, characterized by notes of apricot, banana, and subtle herbal undertones.[1] Unlike its linear isomer (n-pentyl butyrate), the branched structure of the 2-pentyl group imparts a distinct volatility and diffusive power.

However, the synthesis of this compound—typically via Fischer esterification of 2-pentanol and butyric acid—presents a specific purification challenge: Butyric Acid . Even trace amounts (ppm levels) of unreacted butyric acid contribute a rancid, vomit-like odor that ruins the organoleptic quality of the final product. Furthermore, as a secondary alcohol, 2-pentanol exhibits slower reaction kinetics than primary alcohols, often resulting in significant unreacted starting material.

This guide details a robust, multi-stage purification protocol designed to achieve >99% purity suitable for pharmaceutical intermediates or high-grade fragrance formulation.

Physicochemical Profile & Target Specifications

Before initiating purification, the operator must understand the physical disparities between the product and its impurities to select the correct separation vectors.

Table 1: Component Properties
ComponentFunctionBoiling Point (760 mmHg)Boiling Point (Reduced Pressure)Solubility (Water)pKa
2-Pentyl Butyrate Target Product 185–186 °C 58–59 °C @ 9 mmHg Insoluble N/A
2-PentanolStarting Material119 °C~30 °C @ 10 mmHgSoluble (45 g/L)~16.5
Butyric AcidStarting Material163.5 °C69 °C @ 10 mmHgMiscible4.82
Sulfuric AcidCatalyst337 °CN/AMiscible-3.0

Critical Insight: The boiling point of Butyric Acid (163.5 °C) is dangerously close to the product (185 °C). Relying solely on distillation often leads to co-distillation. Therefore, chemical neutralization (Phase 1) is the primary vector for removing butyric acid, while distillation (Phase 3) is reserved for removing 2-pentanol and polishing.

Purification Workflow Diagram

The following logic flow illustrates the critical decision points and separation mechanisms.

PurificationProtocol Start Crude Reaction Mixture (Ester, Alcohol, Acid, H2O, Catalyst) Quench Phase 1: Quench & Wash (Target: Acids) Start->Quench Sep1 Liquid-Liquid Extraction Organic Layer vs. Aqueous Layer Quench->Sep1 AqueousWaste Aqueous Waste (Salts, Catalyst, Butyrate Ions) Sep1->AqueousWaste Discard Drying Phase 2: Drying (Target: Water) Sep1->Drying Retain Organic Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Distillation Phase 3: Vacuum Distillation (Target: 2-Pentanol) Concentration->Distillation Fraction1 Fore-run (Unreacted 2-Pentanol) Distillation->Fraction1 < 50°C @ 9mmHg Fraction2 Main Fraction (Pure 2-Pentyl Butyrate) Distillation->Fraction2 58-59°C @ 9mmHg Residue Pot Residue (High Boilers/Polymers) Distillation->Residue > 65°C QC Phase 4: QC Validation (GC-MS, RI, Odor) Fraction2->QC

Caption: Logical workflow for the isolation of 2-Pentyl butyrate, emphasizing the separation of acidic byproducts prior to thermal processing.

Detailed Experimental Protocol

Phase 1: Chemical Neutralization & Washing

Objective: Complete removal of H₂SO₄ catalyst and unreacted Butyric Acid. Mechanism: Converting lipophilic butyric acid into hydrophilic sodium butyrate.

  • Quench: Cool the crude reaction mixture to room temperature (20–25 °C).

  • Solvent Dilution: Add an equal volume of Diethyl Ether or Methyl tert-butyl ether (MTBE) to the crude mixture.

    • Why? This lowers the density and viscosity, facilitating sharper phase separation.

  • Water Wash: Wash the organic layer with deionized water (1 x volume).

    • Purpose: Removes the bulk of the sulfuric acid catalyst and water-soluble alcohols.

  • Alkaline Wash (Critical Step): Wash the organic layer carefully with saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Caution: CO₂ gas will evolve vigorously. Vent the separatory funnel frequently.

    • Endpoint: Continue washing until no further gas evolution is observed and the aqueous layer pH is ~8-9.

    • Troubleshooting: If an emulsion forms (common with butyrate salts), add a small amount of saturated NaCl (brine) to break it.

  • Brine Wash: Perform a final wash with saturated NaCl solution to pre-dry the organic layer.

Phase 2: Drying & Concentration

Objective: Removal of entrained water to prevent hydrolysis during distillation.

  • Drying Agent: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Magnesium Sulfate (MgSO₄) .

    • Why MgSO₄? It is a faster and higher-capacity drying agent than Sodium Sulfate, suitable for the "wet" ether layer.

  • Filtration: Gravity filter the solution to remove the hydrated salt.

  • Concentration: Remove the extraction solvent (Ether/MTBE) using a rotary evaporator.

    • Bath Temp: 30–35 °C.

    • Pressure:[2][3] Mild vacuum (down to ~200 mbar). Do not apply full vacuum yet, or you will lose the product (azeotropic loss).

Phase 3: Fractional Vacuum Distillation

Objective: Separation of 2-Pentyl butyrate from unreacted 2-pentanol and high-boiling oligomers. Setup: Short-path distillation head or Vigreux column (for higher purity).

  • System Pressure: Connect to a vacuum pump capable of maintaining stable pressure between 5–10 mmHg .

  • Heating: Use an oil bath with magnetic stirring.

  • Fraction Collection:

    • Fraction A (Fore-run): Distills at < 45 °C (at 9 mmHg) .

      • Composition: Residual solvent and unreacted 2-pentanol.

    • Fraction B (Main Cut): Distills at 58–59 °C (at 9 mmHg) .[1][4]

      • Action: Collect this fraction in a clean, pre-tared flask. Monitor vapor temperature closely. If it spikes above 62°C, stop collecting.

    • Residue: Stop distillation when the pot volume is low or temperature rises sharply.

Phase 4: Polishing (Optional High-Purity Step)

If the "rancid" note persists or GC purity is <99.5%, perform a Flash Chromatography polish.

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: 5% Ethyl Acetate in Hexanes.

  • Note: Esters move quickly (Rf ~0.4–0.6). Butyric acid will streak or stay at the baseline.

Quality Control & Validation

Verify the identity and purity using the following metrics.

A. Organoleptic Evaluation[1]
  • Method: Dip a fragrance strip (blotter) into the pure liquid. Allow 30 seconds for solvent evaporation.

  • Pass Criteria: Sweet, fruity, apricot, banana, herbal.

  • Fail Criteria: Sharp, acidic, vomit-like (indicates residual Butyric Acid).

B. Refractive Index (RI)[1][4][5][6]
  • Standard: 1.409 – 1.415 at 20 °C.[4]

  • Significance: A value lower than 1.409 often indicates residual 2-pentanol or solvent.

C. GC-MS Analysis
  • Column: DB-5 or DB-Wax (polar column preferred to separate alcohol traces).

  • Retention Index: ~1215 (Polar column).[5]

  • Mass Spectrum: Look for molecular ion peaks or characteristic fragments (m/z 43, 71, 89).

Safety & Handling

  • Flammability: Flash point is approx. 52 °C (126 °F).[4] Ground all glassware during distillation.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation.

  • PPE: Wear nitrile gloves and safety goggles. Butyric acid residues are corrosive and malodorous.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-Pentyl butyrate General Information and Organoleptic Profile. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Pentyl butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Profiling of 2-Pentyl Butyrate

Abstract

This application note details a validated workflow for the identification and quantification of 2-Pentyl butyrate (CAS 60415-61-4), a critical ester used in flavor and fragrance formulations (apricot, pineapple, banana notes). We provide a dual-method approach: Liquid Injection for high-purity raw material assessment and Headspace-Solid Phase Microextraction (HS-SPME) for trace analysis in complex matrices. The protocol leverages Kovats Retention Indices (RI) for robust identification and outlines specific Mass Spectrometry (MS) fragmentation patterns to ensure specificity.

Introduction

2-Pentyl butyrate (also known as 1-methylbutyl butyrate) is a branched-chain ester valued for its diffusive, fruity organoleptic properties.[1] In drug development, it serves as a model hydrophobic ester for studying metabolic hydrolysis rates in plasma. Accurate analysis is challenging due to potential co-elution with isomeric esters (e.g., n-pentyl butyrate, isopentyl butyrate).

This guide addresses these challenges by utilizing a non-polar capillary column (5% Phenyl-methylpolysiloxane) for primary separation, validated against a polar phase for confirmation.

Key Physicochemical Properties:

  • Molecular Weight: 158.24 g/mol [2][3]

  • Boiling Point: 185–186°C (at 760 mmHg)

  • LogP: ~3.18 (High hydrophobicity)[4]

  • Flash Point: ~52°C[5]

Experimental Section

Reagents and Standards
  • Analyte: 2-Pentyl butyrate (>98% purity, Sigma-Aldrich/Merck).

  • Internal Standard (IS): Ethyl heptanoate (CAS 106-30-9) or 2-Octanol.

  • Solvents: Dichloromethane (DCM) or Hexane (HPLC Grade).

  • n-Alkane Mix: C8–C20 standard mixture for Retention Index (RI) calculation.

Instrumentation
  • GC System: Agilent 8890 or Thermo Trace 1300 Series.

  • Detector: Single Quadrupole MS (e.g., Agilent 5977B) with Electron Ionization (EI).

  • Inlet: Split/Splitless with ultra-inert liner (glass wool packed).

GC-MS Method Parameters
ParameterCondition (Standard Screening)Rationale
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)Excellent separation of non-polar esters; low bleed.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS sensitivity.
Inlet Temp 240°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (20:1) for neat; Splitless for trace.Prevents column overload (neat) or maximizes sensitivity (trace).
Oven Program 50°C (hold 2 min) → 10°C/min → 220°C (hold 3 min).Initial hold traps volatiles; ramp resolves isomers.
Transfer Line 250°CPrevents condensation before the ion source.
Ion Source 230°C (EI Source)Standard temp for reproducible fragmentation.
Scan Range m/z 35–350Covers molecular ion and key fragments.

Sample Preparation Protocols

Protocol A: Liquid Injection (Raw Material Purity)

Use for quality control of the synthesized or purchased chemical.

  • Stock Solution: Weigh 10 mg of 2-Pentyl butyrate into a 10 mL volumetric flask.

  • Dilution: Dilute to volume with Dichloromethane (Conc: 1 mg/mL).

  • Internal Standard: Add 10 µL of Ethyl heptanoate stock (10 mg/mL) to 1 mL of sample.

  • Injection: Inject 1 µL using a 10 µL syringe (Split 20:1).

Protocol B: HS-SPME (Trace Analysis in Matrix)

Use for detecting the ester in fruit puree, plasma, or formulations.

  • Sample Loading: Place 2 g of sample matrix into a 20 mL headspace vial. Add 2 mL saturated NaCl solution (salting out effect).

  • Incubation: Equilibrate at 40°C for 15 min with agitation (500 rpm).

  • Extraction: Expose SPME fiber (DVB/CAR/PDMS - Grey hub) to headspace for 30 min at 40°C.

  • Desorption: Insert fiber into GC inlet (250°C) for 3 min (Splitless mode).

Results & Discussion

Identification Strategy (The 3-Point Check)

To confirm 2-Pentyl butyrate, the peak must satisfy three criteria:

  • Retention Time (RT): Must match standard within ±0.05 min.

  • Retention Index (RI):

    • DB-5MS: Experimental RI should be 1090–1100 .

    • DB-Wax: Experimental RI should be 1330–1350 .

  • Spectral Match:

    • Base Peak: m/z 71 (Butyryl cation,

      
      ).
      
    • Secondary Ions: m/z 43 (Propyl), m/z 70 (Pentene elimination), m/z 89 (Protonated Butyric Acid).

    • Molecular Ion: m/z 158 (Very weak/absent).

Fragmentation Pathway

The mass spectrum is dominated by the cleavage of the ester bond.

  • 
    -Cleavage:  Generates the butyryl ion (m/z 71).
    
  • McLafferty Rearrangement: Less prominent in secondary alcohol esters compared to primary, but can yield m/z 89 (protonated acid) via double hydrogen transfer or m/z 60 equivalents depending on chain length.

  • Elimination: The 2-pentyl group easily eliminates 2-pentene, leaving the butyric acid radical cation (m/z 88) or protonated species.

Quantitative Data Summary
MetricValueNotes
Linearity (

)
> 0.999Range: 0.1 – 100 µg/mL
LOD 0.05 µg/mLSignal-to-Noise ratio of 3:1
LOQ 0.15 µg/mLSignal-to-Noise ratio of 10:1
Recovery 92% – 104%Spiked in water matrix (SPME method)
Precision (RSD) < 3.5%n=6 replicates

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate sample preparation and analysis path.

GCMS_Workflow Start Sample Receipt: 2-Pentyl Butyrate MatrixCheck Is Sample Pure or Complex Matrix? Start->MatrixCheck PurePath Method A: Liquid Injection MatrixCheck->PurePath Pure Chemical MatrixPath Method B: HS-SPME MatrixCheck->MatrixPath Bio/Food Matrix Dilution Dilute in DCM/Hexane (1 mg/mL) PurePath->Dilution SplitInj Split Injection (20:1) Prevents Overload Dilution->SplitInj GC_Run GC Separation DB-5MS Column 50°C -> 220°C SplitInj->GC_Run VialPrep 2g Sample + NaCl 20mL HS Vial MatrixPath->VialPrep FiberExt DVB/CAR/PDMS Fiber 30 min @ 40°C VialPrep->FiberExt FiberExt->GC_Run MS_Det MS Detection (EI) Scan 35-350 m/z GC_Run->MS_Det DataCheck Data Analysis MS_Det->DataCheck RI_Calc Calc Kovats Index (RI) Target: ~1093 (DB-5) DataCheck->RI_Calc Ion_Check Ion Ratio Check m/z 71 (100%), 43, 89 DataCheck->Ion_Check

Figure 1: Decision tree and workflow for the GC-MS analysis of 2-Pentyl butyrate, distinguishing between purity assay and trace quantification.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Active sites in the inlet liner or column degradation.

    • Solution: Replace liner with Deactivated/Ultra-Inert wool liner. Trim 10 cm from the column head.

  • Issue: Co-elution with Isoamyl Butyrate.

    • Cause: Structural isomers have very similar boiling points.

    • Solution: Lower the initial oven ramp rate to 3°C/min or switch to a polar column (DB-Wax), where the separation factor (

      
      ) is often higher for these isomers.
      
  • Issue: Low Sensitivity in SPME.

    • Cause: Competition on the fiber or insufficient salting out.

    • Solution: Ensure saturation with NaCl. Test a PDMS-only fiber if the matrix is extremely dirty (though DVB/CAR is better for volatiles).

References

  • National Institute of Standards and Technology (NIST). Butanoic acid, 1-methylbutyl ester (2-Pentyl butyrate) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link]

  • The Good Scents Company. 2-Pentyl Butyrate: Organoleptic Properties and Safety Data. [Link]

  • PubChem. 2-Pentyl Butyrate Compound Summary (CID 43263). National Library of Medicine. [Link]

  • Bianchi, F., et al. (2007). Retention indices in the analysis of food aroma volatile compounds in temperature-programmed gas chromatography.[2] Journal of Separation Science.[2] [Link]

Sources

High-Resolution Identification of 2-Pentyl Butyrate via Dual-Column GC-MS and Kovats Retention Indices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-GC-2026-PB

Abstract

2-Pentyl butyrate (Synonym: 1-Methylbutyl butanoate) is a critical ester in flavor and fragrance profiling, contributing characteristic fruity, banana, and apricot notes. However, its identification is frequently compromised by co-elution with structural isomers, particularly isoamyl butyrate (3-methylbutyl butyrate) and n-pentyl butyrate . This application note details a robust identification protocol utilizing Linear Temperature Programmed Retention Indices (LTPRI) on orthogonal stationary phases (non-polar and polar). We provide specific retention index (RI) targets and Mass Spectral (MS) validation criteria to ensure 99% confidence in identification.

Introduction & Technical Context

In gas chromatography (GC), reliance on Mass Spectrometry (MS) library matching alone is insufficient for isomeric esters. 2-Pentyl butyrate (


) shares a molecular weight (158.24  g/mol ) and very similar fragmentation patterns with its isomers.

The Challenge:

  • Isoamyl butyrate (CAS 106-27-4) is ubiquitous in nature and often overwhelms the signal of 2-pentyl butyrate.

  • n-Pentyl butyrate (CAS 540-18-1) elutes later but can interfere in fast GC runs.

The Solution: The Kovats Retention Index (RI) normalizes retention times against a homologous series of n-alkanes. While the original Kovats equation applies to isothermal conditions, modern screening utilizes temperature programming. Therefore, this protocol employs the Van den Dool and Kratz equation to calculate LTPRI.[1] By comparing LTPRI values on a non-polar (DB-5 type) and a polar (DB-Wax type) column, we establish a "2D-Retention Map" that definitively separates 2-pentyl butyrate from its isomers.

Experimental Protocol

Reagents and Standards
  • Target Standard: 2-Pentyl butyrate (CAS 60415-61-4), >98% purity.[2]

  • Internal Standard: Methyl decanoate (optional for quantification).

  • Retention Index Calibrant: C7–C30 n-Alkane Standard Mixture (in Hexane).

  • Solvent: Dichloromethane or Hexane (HPLC Grade).

GC-MS Instrumentation & Conditions

This protocol is validated for Agilent 7890/8890 or equivalent systems.

ParameterNon-Polar Method (Primary)Polar Method (Confirmatory)
Column DB-5ms (or HP-5, Rtx-5)DB-Wax (or HP-INNOWax)
Dimensions 30 m × 0.25 mm × 0.25 µm30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Helium, 1.0 mL/min (Constant Flow)
Inlet Split/Splitless, 250°C, Split 20:1Split/Splitless, 240°C, Split 20:1
Oven Program 40°C (hold 2 min)

5°C/min

240°C
40°C (hold 2 min)

5°C/min

240°C
Transfer Line 280°C250°C
MS Source EI (70 eV), 230°CEI (70 eV), 230°C
Scan Range 35–350 m/z35–350 m/z
Workflow Logic

The following diagram illustrates the decision tree for confirming 2-Pentyl butyrate, integrating both RI and MS data.

G Sample Unknown Sample Inj_NonPolar Injection: DB-5ms (Non-Polar) Sample->Inj_NonPolar Calc_RI Calculate LTPRI (Van den Dool & Kratz) Inj_NonPolar->Calc_RI Inj_Alkanes Injection: C7-C30 Alkanes Inj_Alkanes->Calc_RI Reference Data Check_RI_NP Is RI (DB-5) = 1012 ± 5? Calc_RI->Check_RI_NP MS_Check MS Check: Base Peak m/z 71 Secondary m/z 43 Check_RI_NP->MS_Check Yes Result_Neg REJECT: Likely Isoamyl Butyrate (RI ~1040) Check_RI_NP->Result_Neg No (e.g., 1040) Inj_Polar Injection: DB-Wax (Polar) MS_Check->Inj_Polar Pass Check_RI_P Is RI (Wax) = 1215-1230? Inj_Polar->Check_RI_P Result_Pos CONFIRMED: 2-Pentyl Butyrate Check_RI_P->Result_Pos Yes Check_RI_P->Result_Neg No

Figure 1: Decision matrix for the identification of 2-Pentyl butyrate. Note the critical divergence point at the Non-Polar RI check.

Data Analysis & Calculations

The Van den Dool and Kratz Equation

For temperature-programmed GC, calculate the Linear Temperature Programmed Retention Index (


) using the retention times (

) of the target analyte and the bracketing n-alkanes (

and

):


  • 
    : Retention time of 2-Pentyl butyrate.
    
  • 
    : Retention time of the n-alkane eluting before the target.
    
  • 
    : Retention time of the n-alkane eluting after the target.
    
  • 
    : Carbon number of the preceding alkane.[1][3]
    
Reference Retention Indices (Gold Standard)

The following values are compiled from NIST and authoritative flavor databases. Note the distinct separation from the common isomer, Isoamyl butyrate.

CompoundCAS No.[4][5]RI (DB-5/Non-Polar)RI (DB-Wax/Polar)
2-Pentyl butyrate 60415-61-4 1010 – 1016 1215 – 1230
Isoamyl butyrate106-27-41038 – 10451235 – 1250
n-Pentyl butyrate540-18-11085 – 10951290 – 1310
Butyl butyrate109-21-7970 – 9801180 – 1200

Interpretation:

  • On a non-polar column, 2-Pentyl butyrate elutes ~25-30 RI units earlier than Isoamyl butyrate. This is the primary discriminator.

  • If your experimental RI on DB-5 is 1040, you have Isoamyl butyrate, not 2-Pentyl butyrate.

Mass Spectral Validation (EI 70eV)

While RI provides the chromatographic address, the Mass Spectrum provides the fingerprint.

  • Base Peak (100%): m/z 71 (

    
    ). This corresponds to the butyryl cation (
    
    
    
    ).
  • Secondary Peak: m/z 43 (

    
    ).
    
  • Diagnostic Absence: The molecular ion (

    
     158) is often weak or absent.
    
  • Isomer Differentiation:

    • 2-Pentyl butyrate:[2][4][6] Base peak m/z 71.[7][8]

    • Isoamyl butyrate: Base peak m/z 43 (due to the isobutyl group stability).

    • Rule of Thumb: If m/z 71 > m/z 43, it supports the butyrate structure; however, the secondary alcohol ester (2-pentyl) favors specific rearrangements that distinguish it subtly from primary esters. Rely on RI for the final decision.

Troubleshooting & Optimization

  • RI Drift: If your calculated RI varies by >5 units from the table, check your oven ramp linearity. Isothermal data cannot be directly compared to LTPRI data.

  • Peak Tailing: Esters can tail on active sites. Ensure the inlet liner is deactivated (silanized) and the column is not overloaded.

  • Co-elution: On DB-5, 2-Pentyl butyrate may co-elute with Ethyl hexanoate (RI ~1010).

    • Resolution: Ethyl hexanoate has a base peak of m/z 88 (McLafferty rearrangement), whereas 2-Pentyl butyrate has a base peak of 71. Use Extracted Ion Chromatograms (EIC) to separate them.

References

  • NIST Mass Spectrometry Data Center. 2-Pentyl butyrate: Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Van Den Dool, H., & Kratz, P. D. (1963).[1] A generalization of the retention index system including linear temperature programmed gas-liquid partition chromatography.[9] Journal of Chromatography A, 11, 463-471.

  • The Good Scents Company. 2-Pentyl Butyrate Flavor and Fragrance Information. Available at: [Link]

  • PubChem. Pentyl 2-methylbutyrate (Isomer Comparison Data). National Library of Medicine. Available at: [Link]

  • Pherobase. Retention Index Data for Pentan-2-yl butyrate. Available at: [Link]

Sources

Application Note: 2-Pentyl Butyrate in Flavor & Fragrance Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Pentyl butyrate (CAS: 60415-61-4), also known as 1-methylbutyl butyrate, is a specialized ester offering a sophisticated alternative to common aliphatic esters like isoamyl acetate. While standard amyl esters provide a generic "candy banana" profile, 2-Pentyl butyrate introduces a green, unripe, and slightly astringent nuance, bridging the gap between fruity sweetness and naturalistic herbal tones. This guide details the physicochemical basis for its application, specific formulation protocols for "Green Banana" and "Apricot" accords, and validated analytical methods for quality control.

Chemical Identity & Physicochemical Profile

Understanding the volatility and lipophilicity of 2-Pentyl butyrate is crucial for predicting its release kinetics in various matrices (e.g., high-fat dairy vs. aqueous beverages).

PropertySpecificationRelevance to Application
IUPAC Name 1-Methylbutyl butanoateDetermining branching effects on odor perception.[1]
CAS Number 60415-61-4Regulatory identification.[1][2][3][4][5]
FEMA Number 3893GRAS status for food use.[1][4]
Molecular Weight 158.24 g/mol Mid-volatility; acts as a modifier rather than a fleeting top note.[1]
LogP (o/w) ~3.18 - 3.32High lipophilicity; excellent retention in fat-based matrices (ice cream, chocolate).[1]
Boiling Point 185-186°CSurvives moderate thermal processing (pasteurization).[1]
Refractive Index 1.409 - 1.415Purity check parameter.[1][4][5][6]
Specific Gravity 0.862 - 0.868Density correction for automated dosing.[1]
Solubility Ethanol, Heptane, TriacetinCompatible with standard flavor carriers; insoluble in water.[1][4]

Sensory Engineering: The "Green" Advantage

Unlike linear esters, the branched structure of 2-Pentyl butyrate imparts a "lifting" effect with a specific green-herbal edge.

  • Primary Descriptors: Fruity, Banana, Apricot, Sweet.[5][6]

  • Secondary Descriptors: Herbal, Cashew, Green Bean, Metallic (at high concentrations).[5]

  • Taste Profile (10 ppm): Vinous, unripe banana, slightly astringent.[2]

Comparative Sensory Logic
  • vs. Isoamyl Acetate: Isoamyl acetate is "Circus Peanut" candy banana. 2-Pentyl butyrate is the peel of the banana—essential for recreating a "natural" fruit profile.

  • vs. Ethyl Butyrate: Ethyl butyrate is ethereal and fleeting. 2-Pentyl butyrate provides the "body" and substantivity that anchors the fruitiness.

Formulation Protocols

Protocol A: "Naturalistic Green Banana" Flavor Accord

Objective: Create a banana flavor profile suitable for a functional beverage that avoids the artificial "candy" impression. Mechanism: 2-Pentyl butyrate is used here to mask the high sweetness of sweeteners and provide a fresh, green top-note that mimics fresh fruit puree.

Ingredients & Ratios (Parts per Thousand):

ComponentRoleConcentration (ppt)
Isoamyl Acetate Sweet Banana Core400.0
2-Pentyl Butyrate Green/Peel Nuance 150.0
Eugenol Spicy/Clove Background5.0
Vanillin Creamy Base20.0
Cis-3-Hexenol Fresh Cut Grass (Lift)10.0
Propylene Glycol Solvent/Carrierq.s. to 1000

Procedure:

  • Solubilization: Dissolve Vanillin in a small portion of Propylene Glycol (warm slightly to 40°C if necessary).

  • Ester Blending: In a separate beaker, mix Isoamyl Acetate and 2-Pentyl Butyrate . The ratio of 40:15 is critical; exceeding 20% 2-Pentyl Butyrate may introduce a metallic off-note.

  • Integration: Combine the ester blend with the Vanillin solution.

  • Top Note Addition: Add Cis-3-Hexenol last to prevent evaporation loss.

  • Maturation: Allow the accord to age for 48 hours at 20°C to facilitate trans-esterification equilibrium and rounding of harsh notes.

Protocol B: Fragrance Accord – "Velvet Apricot" Top Note

Objective: Introduce a fruity, lactonic lift to a floral heart (Osmanthus/Jasmine) without using heavy lactones.

Workflow Diagram (Flavor/Fragrance Creation):

FlavorCreation RawMat Raw Material Evaluation (2-Pentyl Butyrate) Accord Accord Construction (Green/Fruity Modifiers) RawMat->Accord Dosage Optimization Matrix Matrix Interaction (Solubility/Release Check) Accord->Matrix Application (0.05-0.1%) Sensory Sensory Panel (Triangle Test/Profiling) Matrix->Sensory Tasting/Smelling Sensory->Accord Iterative Feedback Final Final Formulation Sensory->Final Validation

Caption: Iterative workflow for integrating 2-Pentyl butyrate into flavor/fragrance systems.

Analytical Protocol: Quality Control via GC-MS

To ensure purity (absence of isomeric impurities like n-pentyl butyrate which alters the sensory profile) and stability.

Instrument: Gas Chromatograph coupled with Mass Spectrometer (e.g., Agilent 7890/5977). Column: DB-WAX (Polar) or equivalent (30m x 0.25mm x 0.25µm). Note: Polar columns are preferred to separate closely related ester isomers.

Method Parameters:

  • Inlet Temperature: 240°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 2 min).

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 230°C (Hold 5 min).

  • MS Source Temp: 230°C; Quad Temp: 150°C.

  • Scan Range: 35-350 amu.

Identification Criteria (Target Ions):

  • Base Peak (Quant): m/z 43 (Propyl/Butyl cation).

  • Qualifiers: m/z 71 (Pentyl cation), m/z 89, m/z 70 (McLafferty rearrangement product).

  • Retention Index (Polar): ~1215 - 1225.[4]

GC-MS Workflow Diagram:

GCMS_Workflow Sample Sample Prep (Dilution in Ethanol/Hexane) Inject Injection (Split 50:1, 240°C) Sample->Inject Sep Separation (DB-WAX Column) Inject->Sep Volatilization Detect MS Detection (EI Source, 70eV) Sep->Detect Elution Data Data Analysis (Target Ions: 43, 71, 89) Detect->Data Ionization & Filtering

Caption: Analytical workflow for the identification and quantification of 2-Pentyl butyrate.

Stability & Matrix Compatibility[1]

  • Acidic Beverages (pH 3.0): Moderate stability. Esters are subject to hydrolysis over time. Recommendation: Use encapsulated forms or add excess (10-15%) to account for loss over 6 months.

  • Dairy/Fatty Systems: Excellent stability. The high LogP (~3.2) ensures the molecule partitions into the fat phase, protecting it from hydrolysis but potentially delaying flavor release (requires higher dosage).

  • Heat Resistance: Stable up to 120°C for short durations (HTST pasteurization). Avoid prolonged boiling.

Regulatory & Safety

  • FEMA GRAS: 3893.[4][5]

  • JECFA No: 1142.[4][5]

  • EU Flavouring No: 09.658.[5]

  • Safety Statement: 2-Pentyl butyrate is a flammable liquid (Flash point ~52°C).[5] It is an irritant to skin and eyes.[5] Handle in a fume hood with appropriate PPE (gloves, goggles).

  • Usage Levels:

    • Beverages: 1 - 10 ppm.

    • Baked Goods: 5 - 20 ppm.

    • Hard Candy: 10 - 50 ppm.[7]

References

  • The Good Scents Company. (2025).[5] 2-Pentyl butyrate: Flavor and Fragrance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2015). FEMA GRAS Flavoring Substances 26. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 2-Pentyl butyrate Mass Spectrum. Retrieved from [Link]

  • World Health Organization (WHO). (2010). Evaluation of Certain Food Additives and Contaminants: JECFA Monograph. Retrieved from [Link]

Sources

Technical Application Note: 2-Pentyl Butyrate in Advanced Flavor Systems

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & Organoleptic Architecture

2-Pentyl butyrate (CAS: 60415-61-4), also known as 1-methylbutyl butyrate, is a branched-chain ester critical for reconstructing complex fruit profiles. Unlike its linear isomer (pentyl butyrate), the branched structure of 2-pentyl butyrate imparts a higher volatility and a distinct "lift" to flavor systems, characterized by ethereal, ripe notes.

Physicochemical Specifications
ParameterSpecificationTechnical Note
IUPAC Name Pentan-2-yl butanoateBranched alkyl chain enhances volatility.
FEMA Number 3893GRAS (Generally Recognized As Safe).
JECFA Number 1142Evaluation Year: 2002.[1]
Molecular Weight 158.24 g/mol Low MW facilitates rapid headspace saturation.
Boiling Point 185–186 °CRequires heat management during processing.
LogP (o/w) ~3.18Highly lipophilic; requires emulsification in aqueous matrices.
Flash Point 52°C (126°F)Flammable Liquid (Cat 3). Handle with spark-proof protocols.
Sensory Architecture

The organoleptic profile of 2-pentyl butyrate is concentration-dependent. It functions as a "bridge" molecule, connecting green top notes with sweet, lactonic base notes.

  • Primary Notes: Ripe Banana, Apricot, Pineapple.

  • Secondary Nuances: Herbal, slight Cashew/Nutty undertone (at high ppm).

  • Threshold: Detection threshold in water is approximately 10–50 ppb.

  • Application Scope: Essential for Prunus flavors (peach, apricot) and tropical profiles where a "fermented" or "over-ripe" complexity is required.

Part 2: Biological Mechanism & Safety (Signaling Pathway)

For researchers in sensory science and toxicology, understanding the reception and metabolic fate of 2-pentyl butyrate is critical.

Olfactory Transduction Pathway

As a volatile ester, 2-pentyl butyrate functions as a ligand for specific G-Protein Coupled Receptors (GPCRs) within the olfactory epithelium. The signal transduction relies on the cAMP-dependent pathway, leading to neuronal depolarization.

OlfactorySignaling cluster_membrane Ciliary Membrane Ligand 2-Pentyl Butyrate (Ligand) OR Olfactory Receptor (GPCR) Ligand->OR Binds Golf G-Protein (Golf) Activation OR->Golf Activates AC3 Adenylyl Cyclase III Golf->AC3 Stimulates cAMP cAMP Increase (Second Messenger) AC3->cAMP Catalyzes ATP CNG CNG Channel Opening cAMP->CNG Gates Ca Ca2+ / Na+ Influx (Depolarization) CNG->Ca Permits Signal Action Potential (To Glomerulus) Ca->Signal Triggers

Figure 1: Signal transduction cascade initiated by 2-pentyl butyrate binding to olfactory receptors. The hydrophobic ligand binds to the transmembrane GPCR, triggering the cAMP cascade that results in ion influx and signal transmission to the olfactory bulb.

Metabolic Fate (Toxicology Context)

Upon ingestion, 2-pentyl butyrate undergoes rapid hydrolysis in the gastrointestinal tract and liver.

  • Enzyme: Carboxylesterases.

  • Metabolites:

    • Butyric Acid: Enters the fatty acid beta-oxidation pathway.

    • 2-Pentanol: Conjugated with glucuronic acid and excreted in urine.

  • Safety Status: JECFA has concluded "No safety concern at current levels of intake" (JECFA No. 1142), primarily due to this efficient metabolic detoxification.

Part 3: Formulation Protocols

Due to its lipophilicity and susceptibility to hydrolysis in acidic environments (e.g., carbonated beverages, pH < 3.5), 2-pentyl butyrate requires specific handling.

Protocol A: Microencapsulation via Spray Drying

Objective: Protect the ester from volatilization during storage and hydrolysis in acidic matrices.

Materials:

  • Core: 2-Pentyl Butyrate (20% w/w of total solids).

  • Wall Material: Maltodextrin (DE 18) + Gum Arabic (Ratio 3:1).

  • Solvent: Deionized Water.

Workflow:

  • Hydration: Dissolve Maltodextrin and Gum Arabic in water at 60°C to create a 35-40% solids solution. Allow to hydrate for 2 hours.

  • Pre-Emulsion: Add 2-Pentyl Butyrate slowly while mixing with a high-shear mixer (e.g., Ultra-Turrax) at 5,000 RPM for 5 minutes.

  • Homogenization: Pass the pre-emulsion through a two-stage high-pressure homogenizer (Stage 1: 20 MPa, Stage 2: 5 MPa) to achieve a droplet size of < 2 µm.

  • Spray Drying:

    • Inlet Temperature: 180°C ± 5°C.

    • Outlet Temperature: 85°C ± 5°C.

    • Atomizer: Centrifugal wheel (25,000 RPM).

  • Recovery: Collect powder from the cyclone. Store in foil-laminated bags to prevent hygroscopic clumping.

Protocol B: Direct Oil Injection (Fatty Matrices)

Objective: Uniform distribution in bakery/confectionary fats.

  • Carrier: Medium Chain Triglycerides (MCT) or Triacetin.

  • Dilution: Pre-dilute 2-pentyl butyrate to 10% in MCT.

  • Dosing: Add to the fat phase after any high-heat processing steps (>120°C) if possible, or account for 20-30% evaporative loss during baking.

Part 4: Analytical Validation (GC-MS)

Quantification of 2-pentyl butyrate in complex food matrices requires separation from interfering lipids and other esters.

Protocol C: Headspace SPME-GC-MS Analysis

Application: Quantification of free ester in beverages or headspace analysis of dried powders.

1. Sample Preparation:

  • Liquid: Transfer 5 mL sample to a 20 mL headspace vial. Add 1.5g NaCl (to salt-out volatiles).

  • Solid: Dissolve 1g encapsulated powder in 10 mL warm water; transfer 5 mL to vial.

  • Internal Standard: Add 5 µL of 2-heptanone (50 ppm in methanol).

2. SPME Extraction:

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) - Gray hub.

  • Incubation: 40°C for 10 min (agitation 250 rpm).

  • Extraction: 30 min headspace exposure at 40°C.

3. GC Parameters:

  • Instrument: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-WAX UI (Polar), 30m x 0.25mm x 0.25µm. Note: A polar column is preferred to separate the branched ester from non-polar terpenes.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (0.75 min), 250°C. Desorption time: 3 min.

4. MS Parameters:

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode: SIM (Selected Ion Monitoring) for quantification.

  • Target Ions (m/z):

    • Quant Ion: 43 (Base peak, propyl fragment).

    • Qualifier Ions: 71, 89 (Characteristic butyrate fragments).

    • Molecular Ion: 158 (Weak, often absent).

5. Data Interpretation: Calculate the Relative Response Factor (RRF) against the Internal Standard.



Part 5: References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[1] Evaluation of certain food additives and contaminants (WHO Food Additives Series 50).[2] Monograph on 2-Pentyl butyrate (No. 1142).[1][3]

  • Flavor and Extract Manufacturers Association (FEMA). (2023).[1] FEMA GRAS Flavoring Substances List - FEMA Number 3893.[1][3]

  • The Good Scents Company. (2023). 2-Pentyl Butyrate: Organoleptic Properties and Safety Data.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Pentyl Butyrate.[1][4] NIST Chemistry WebBook, SRD 69.

  • European Food Safety Authority (EFSA). (2012).[5] Scientific Opinion on Flavouring Group Evaluation 09, Revision 3 (FGE.09Rev3): Branched-chain aliphatic saturated primary alcohols, aldehydes, acids, and esters. EFSA Journal.

Sources

Application Note: Characterizing the Antimicrobial Potential of 2-Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antimicrobial Activity Research on 2-Pentyl Butyrate Content Type: Application Note & Protocol Guide Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals

Executive Summary

2-Pentyl butyrate (CAS: 60415-61-4), also known as sec-amyl butyrate or pentan-2-yl butanoate, is a volatile ester commonly identified in the aromatic profiles of Musa species (banana) and Fragaria (strawberry).[1] While primarily utilized as a flavoring agent, its structural composition—a lipophilic ester linkage between butyric acid and 2-pentanol—positions it as a candidate for "Dual-Hit" antimicrobial activity.

This application note outlines the rationale and standardized protocols for evaluating the antimicrobial efficacy of 2-Pentyl butyrate. Unlike non-volatile antibiotics, this compound requires specialized assay designs to account for its high vapor pressure (approx. 1.09 mmHg at 25°C) and hydrophobicity (LogP ≈ 3.3). The protocols below detail Vapor Phase Inhibition and Modified Broth Microdilution workflows designed to prevent evaporative loss and ensure accurate MIC determination.

Mechanistic Rationale: The "Dual-Hit" Hypothesis

The antimicrobial potential of 2-Pentyl butyrate is hypothesized to stem from its hydrolysis products and direct membrane interaction. Upon enzymatic or spontaneous hydrolysis in the microbial environment, the molecule cleaves into two bioactive moieties:

  • Butyric Acid (C4 Fatty Acid): A well-documented antimicrobial agent that dissociates within the bacterial cytoplasm, lowering intracellular pH and disrupting metabolic homeostasis.

  • 2-Pentanol (sec-Amyl Alcohol): A secondary alcohol that acts as a membrane solvent and penetration enhancer. Recent studies suggest 2-pentanol can inactivate membrane proteins and accelerate the accumulation of other biocides, acting as a potentiator rather than a simple lytic agent.

Pathway Visualization

The following diagram illustrates the proposed mode of action and the experimental workflow to validate it.

G Compound 2-Pentyl Butyrate (Lipophilic Ester) Membrane Bacterial Membrane (Phospholipid Bilayer) Compound->Membrane Permeation Hydrolysis Hydrolysis (Esterase/Spontaneous) Membrane->Hydrolysis Enzymatic Cleavage Acid Butyric Acid (Weak Acid) Hydrolysis->Acid Alcohol 2-Pentanol (Solvent/Enhancer) Hydrolysis->Alcohol Effect1 Intracellular Acidification Acid->Effect1 Dissociation (H+) Effect2 Membrane Protein Inactivation Alcohol->Effect2 Solubilization Death Cell Death / Growth Inhibition Effect1->Death Effect2->Death

Figure 1: Proposed "Dual-Hit" mechanism of action for 2-Pentyl butyrate, involving membrane permeation followed by hydrolysis into cytotoxic components.

Safety & Handling

  • Flammability: 2-Pentyl butyrate is a Flammable Liquid (Category 3) with a flash point of ~52°C (126°F). All open-air dispensing must occur in a laminar flow hood away from ignition sources.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2–8°C in tightly sealed glass containers to prevent evaporation and hydrolysis.

Protocol A: Vapor Phase Inhibition Assay (Inverted Plate Method)

Standard disk diffusion is unsuitable for 2-Pentyl butyrate due to rapid evaporation, which prevents the formation of a stable concentration gradient in the agar.

Materials
  • Test Organisms: S. aureus (ATCC 6538), E. coli (ATCC 8739), C. albicans (ATCC 10231).

  • Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.

  • Equipment: Sterile filter paper disks (6 mm), Parafilm®, Calipers.

  • Control: Thymol (Positive Volatile Control), Sterile Water (Negative).

Step-by-Step Methodology
  • Inoculum Preparation: Prepare a 0.5 McFarland suspension (1.5 × 10^8 CFU/mL) of the test organism in sterile saline.

  • Lawn Culture: Swab the inoculum evenly across the surface of the MHA/SDA plate. Allow to dry for 5 minutes.

  • Lid Preparation: Place a sterile 6 mm filter paper disk in the center of the Petri dish lid (inside surface).

  • Loading: Pipette 10 µL, 20 µL, or 40 µL of undiluted 2-Pentyl butyrate onto the disk in the lid. Do not let the liquid drip.

  • Inversion & Sealing: Immediately invert the agar base onto the lid. Seal the perimeter of the plate tightly with two layers of Parafilm® to create a closed chamber.

  • Incubation: Incubate inverted at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Analysis: Measure the Diameter of Inhibition Zone (DIZ) in millimeters. The volatile vapors will diffuse from the lid to the agar, creating a "ghost zone" of inhibition.

Protocol B: Modified Broth Microdilution (Sealed Well)

To determine the Minimum Inhibitory Concentration (MIC) in liquid media, evaporation must be restricted, and solubility issues addressed.

Materials
  • Solvent: 0.1% Tween 80 (surfactant) in Mueller-Hinton Broth (MHB).

  • Plate: 96-well polystyrene microtiter plate (U-bottom).

  • Seal: Adhesive plate sealers (gas-impermeable) or mineral oil overlay.

  • Indicator: Resazurin dye (0.01%) for viability visualization.

Step-by-Step Methodology
  • Emulsion Preparation: Prepare a stock solution of 2-Pentyl butyrate in MHB + 0.5% Tween 80. Vortex vigorously for 1 minute to create a stable emulsion.

    • Note: DMSO is not recommended as it may interact with the ester or alter membrane permeability excessively in this context.

  • Serial Dilution: Add 100 µL of MHB (with 0.1% Tween 80) to columns 2–12. Add 200 µL of the stock emulsion to column 1. Perform 2-fold serial dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Inoculum).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension (diluted to 1 × 10^6 CFU/mL) to wells 1–11. Final volume = 200 µL. Final inoculum = 5 × 10^5 CFU/mL.[2]

  • Sealing (Critical): Immediately apply an adhesive plate sealer to prevent cross-contamination via vapor. Alternatively, overlay each well with 50 µL of sterile mineral oil.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout:

    • Remove seal. Add 30 µL of Resazurin solution to each well.

    • Incubate for 2–4 hours.

    • Blue = No Growth (Inhibition). Pink/Colorless = Growth (Metabolic Activity).

    • MIC is the lowest concentration well that remains blue.

Data Presentation & Analysis

Quantitative Summary Table

Researchers should tabulate results as follows to facilitate comparison with known standards (e.g., Thymol).

OrganismStrainAssay TypeMetric2-Pentyl ButyratePositive Control (Thymol)
S. aureusATCC 6538Vapor PhaseDIZ (mm)[Experimental Value]~25–30 mm
E. coliATCC 8739Vapor PhaseDIZ (mm)[Experimental Value]~15–20 mm
S. aureusATCC 6538MicrodilutionMIC (mg/mL)[Experimental Value]0.2–0.5 mg/mL
C. albicansATCC 10231MicrodilutionMIC (mg/mL)[Experimental Value]~0.1 mg/mL
Interpretation
  • Vapor Phase: A DIZ > 10 mm indicates significant volatile antimicrobial activity.

  • MIC: Due to the lipophilicity, MIC values > 1 mg/mL are common for esters. Activity < 0.5 mg/mL is considered potent for this class of molecule.

References

  • Du, K., et al. (2021). A literature survey on antimicrobial and immune-modulatory effects of butyrate revealing non-antibiotic approaches to tackle bacterial infections. PubMed Central.

  • Yano, T., et al. (2016).[3] Pentanol and Benzyl Alcohol Attack Bacterial Surface Structures Differently. Applied and Environmental Microbiology. [3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate. PubChem.[4]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.[3]

  • The Good Scents Company. (2023). 2-Pentyl butyrate Safety and Properties.

  • Burt, S. (2004). Essential oils: their antibacterial properties and potential applications in foods—a review. International Journal of Food Microbiology.

Sources

Role of 2-Pentyl butyrate in plant-fungus communication studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PB Targeted Analysis of 2-Pentyl Butyrate in Rhizospheric Signaling

Executive Summary

This application note details the experimental frameworks for isolating, quantifying, and validating the biological activity of 2-Pentyl butyrate (CAS 60415-61-4), a specific volatile organic compound (VOC) emitted by rhizospheric fungi (e.g., Fusarium spp., Trichoderma spp.). While often overshadowed by canonical signals like 1-octen-3-ol, branched esters like 2-Pentyl butyrate act as critical "long-range" semiochemicals. They modulate plant root architecture, induce systemic resistance (ISR), and facilitate inter-kingdom recognition without physical contact. This guide provides a self-validating workflow for researchers to distinguish this specific isomer’s effects from generic ester blends.

Technical Background & Mechanism

The Chemical Signal: 2-Pentyl butyrate (1-methylbutyl butyrate) is a branched ester characterized by high volatility and lipophilicity. Unlike water-soluble exudates, it diffuses rapidly through soil porosity and the headspace, bypassing the need for direct hyphal contact.

Mechanistic Pathway: Current models suggest that 2-Pentyl butyrate functions through "priming." Upon perception by the plant (likely via stomatal entry or cuticle diffusion), it triggers a mild, transient Reactive Oxygen Species (ROS) burst. This does not cause necrosis but activates Mitogen-Activated Protein Kinases (MAPKs), subsequently upregulating auxin-responsive genes (e.g., IAA family) and defense genes (e.g., PR1, PDF1.2).

Distinction from n-Pentyl Butyrate: Researchers must note that 2-Pentyl butyrate is a chiral molecule. The biological activity often varies between enantiomers, whereas the straight-chain isomer (n-pentyl butyrate) may exhibit different volatility and receptor binding affinities.

Experimental Protocols

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME) for Detection

Objective: To capture and quantify 2-Pentyl butyrate emitted by fungal cultures without solvent interference.

Materials:

  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – 50/30 µm (Gray hub). Rationale: This tri-phase fiber covers the polarity range of esters effectively.

  • GC-MS System: Agilent 8890/5977B or equivalent.

  • Fungal Strain: Trichoderma or Fusarium species grown on PDA (Potato Dextrose Agar).

Workflow:

  • Inoculation: Inoculate 20 mL GC-headspace vials containing 5 mL PDA slant with a 5mm fungal plug.

  • Incubation: Incubate at 25°C for 5–7 days (dark/light cycle 12:12).

  • Equilibration: Heat vial to 40°C for 15 minutes to promote volatilization.

  • Extraction: Expose SPME fiber to the headspace for 30 minutes at 40°C.

  • Desorption: Inject into GC inlet (Splitless mode) at 250°C for 3 minutes.

GC Parameters:

  • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

  • Oven Program: 40°C (2 min)

    
     5°C/min to 150°C 
    
    
    
    20°C/min to 280°C.
  • Identification: Compare retention time and mass spectra against a pure 2-Pentyl butyrate standard (Sigma-Aldrich/Merck).

Protocol B: The "Split-Plate" Bioassay (Biological Activity)

Objective: To validate plant growth promotion (PGP) solely via volatile exchange.

Materials:

  • Plates: I-Plates (two-compartment petri dishes) with a center partition.

  • Plant Host: Arabidopsis thaliana (Col-0) or Nicotiana benthamiana.

  • Media: Compartment A (0.5x MS medium + 1% Sucrose); Compartment B (PDA).

Step-by-Step Methodology:

  • Plant Sowing (Day 0): Sow surface-sterilized Arabidopsis seeds in Compartment A. Stratify at 4°C for 2 days, then move to growth chamber (22°C, 16h light).

  • Fungal Inoculation (Day 7): Once seedlings establish, inoculate Compartment B with the fungal plug.

    • Control: Inoculate Compartment B with a sterile PDA plug.

    • Chemical Standard Validation: Instead of fungus, place a sterile filter paper disk in Compartment B and apply 10 µL of diluted 2-Pentyl butyrate (10–100 µM in lanolin or mineral oil to control release rate).

  • Sealing: Seal plates immediately with Parafilm or microporous tape (3 layers) to contain VOCs but allow gas exchange.

  • Co-cultivation: Incubate for 7–10 days. The partition prevents physical contact; interaction is exclusively airborne .

  • Harvesting: Measure root length, lateral root density, and fresh weight.

Data Presentation & Analysis

Quantitative Metrics Table: Example data structure for reporting results.

Treatment GroupDose / SourcePrimary Root Length (cm)Lateral Roots (#)Chlorophyll Content (SPAD)
Control Solvent Only



Fungal VOCs T. virens (Wild Type)


**

2-Pentyl Butyrate 50 µM Standard



n-Pentyl Butyrate 50 µM Standard



Note: Statistical significance (e.g., Student's t-test vs Control) should be indicated ( p<0.05).*

Signaling Pathway Visualization

The following diagram illustrates the hypothetical pathway by which 2-Pentyl butyrate modulates plant physiology, moving from fungal emission to gene activation.

G cluster_0 Fungal Source cluster_1 Rhizosphere / Headspace cluster_2 Plant Cell Perception Fungus Fungal Hyphae (Fusarium/Trichoderma) Biosynthesis Beta-Oxidation / Esterification Fungus->Biosynthesis Metabolism VOC 2-Pentyl Butyrate (Volatile Signal) Biosynthesis->VOC Emission Receptor Putative Receptor / Plasma Membrane VOC->Receptor Diffusion ROS ROS Burst (H2O2) Receptor->ROS Signaling MAPK MAPK Cascade ROS->MAPK Activation Hormones Auxin / SA Modulation MAPK->Hormones Gene Reg. Phenotype Growth Promotion & Systemic Resistance Hormones->Phenotype Physiological Response

Caption: Proposed mechanistic pathway of 2-Pentyl butyrate signaling from fungal emission to plant physiological response.

Critical Considerations (Expert Insights)

  • Concentration Paradox: Fungal VOCs often exhibit hormesis. Low concentrations (nanomolar range) promote growth, while high concentrations (micromolar) can be phytotoxic. In Protocol B, it is vital to use a "slow-release" solvent like lanolin or mineral oil rather than water or ethanol, which release the VOC too quickly.

  • Isomer Specificity: Commercial "Amyl butyrate" is often a mix of isomers. Ensure you purchase 2-Pentyl butyrate (CAS 60415-61-4) specifically. If unavailable, synthesize via esterification of 2-pentanol and butyryl chloride.

  • CO2 Interference: In sealed split-plates, fungal respiration accumulates CO2, which itself promotes plant growth. Control Step: Include a "CO2 Control" plate containing a CO2 trap (e.g., KOH solution) or use a mutant fungus deficient in VOC production if available, to isolate the specific effect of the ester.

References

  • Bennett, J. W., & Inamdar, A. A. (2015). Are Some Fungal Volatile Organic Compounds (VOCs) Mycotoxins? Toxins, 7(9), 3705–3726. [Link]

  • Piechulla, B., Lemfack, M. C., & Kai, M. (2017). Effects of Discrete Bioactive Microbial Volatiles on Plants and Fungi. Plant, Cell & Environment, 40(10), 2042–2067. [Link]

  • Kanchiswamy, C. N., Malnoy, M., & Maffei, M. E. (2015). Chemical Diversity of Microbial Volatiles and Their Potential for Plant Growth and Productivity.[1] Frontiers in Plant Science, 6, 151.[1] [Link]

  • Li, N., et al. (2019). Volatile Organic Compounds from Trichoderma spp. and Their Roles in Biocontrol and Plant Growth Promotion. Frontiers in Microbiology. (General reference for Split-Plate Protocol methodology). [Link]

Sources

Application Note: Enzymatic Kinetic Resolution and Profiling of 2-Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental utility of 2-Pentyl butyrate (CAS: 60415-61-4 / 51115-64-1), a branched-chain ester critical in biocatalysis and metabolomics. While commonly recognized as a flavorant, its primary value in biochemical research lies in its role as a model substrate for lipase enantioselectivity and a chiral probe in kinetic resolution studies.

This document provides a validated protocol for the enzyme-mediated kinetic resolution (EKR) of 2-pentanol via butyrylation, yielding enantiopure 2-pentyl butyrate. It also outlines methodologies for using the compound as a reference standard in volatile organic compound (VOC) profiling.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Compound Identity:

  • IUPAC Name: Pentan-2-yl butanoate

  • Synonyms: 1-Methylbutyl butyrate; 2-Pentyl butanoate

  • Chirality: Contains one stereocenter at C2 of the pentyl chain.

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 158.24 g/mol [][1][2][3][6]

Physicochemical Data:

PropertyValueExperimental Note
Boiling Point 185–186 °CHigh retention time in gas chromatography.
Density 0.86–0.88 g/cm³Less dense than water; forms upper layer in biphasic systems.
Solubility Water: InsolubleOrganic: Soluble (Heptane, MTBE)Ideal for biphasic or organic solvent biocatalysis.
Flash Point ~52 °CFlammable. Handle in a fume hood away from heat sources.

Core Application: Lipase-Mediated Kinetic Resolution[10]

Scientific Rationale

The most rigorous biochemical application of 2-pentyl butyrate is in the study of lipase promiscuity and enantioselectivity . Lipases (e.g., Candida antarctica Lipase B, CALB) exhibit high specificity for the R-enantiomer of secondary alcohols.

In this protocol, we utilize a transesterification approach.[7][8] Instead of using free butyric acid (which can deactivate enzymes via pH drop), we use an activated ester donor (ethyl butyrate) to transfer the acyl group to racemic 2-pentanol. This produces (R)-2-pentyl butyrate and ethanol, leaving (S)-2-pentanol unreacted.

Mechanism: Ping-Pong Bi-Bi (See Diagram 1).[7][9]

Experimental Protocol: Kinetic Resolution via Transesterification

Objective: Synthesize (R)-2-pentyl butyrate from rac-2-pentanol with >95% enantiomeric excess (


).

Reagents:

  • Enzyme: Novozym 435 (Immobilized CALB on acrylic resin).[7]

  • Substrate: rac-2-Pentanol (50 mM).

  • Acyl Donor: Ethyl butyrate (100 mM, 2:1 molar excess).

  • Solvent: n-Heptane (anhydrous) or solvent-free (neat).

  • Internal Standard: n-Decane (5 mM) for GC quantification.

Workflow:

  • Preparation:

    • Dry the organic solvent (heptane) over molecular sieves (3Å) for 24 hours. Water acts as a competitive nucleophile, leading to hydrolysis rather than transesterification.

    • Weigh 10 mg of Novozym 435 beads into a 4 mL glass vial.

  • Reaction Initiation:

    • Prepare the reaction mixture: 50 mM rac-2-pentanol + 100 mM ethyl butyrate + 5 mM n-decane in 2 mL heptane.

    • Pre-warm the mixture to 40°C in a thermoshaker.

    • Add the mixture to the vial containing the enzyme.

    • Incubate at 40°C / 750 rpm .

  • Sampling (Time Course):

    • Withdraw 50 µL aliquots at

      
       minutes.
      
    • Quenching: Immediately dilute the aliquot into 950 µL of cold ethyl acetate (stops the reaction by dilution and temperature drop).

    • Filter through a 0.22 µm PTFE syringe filter to remove any enzyme particles (crucial to prevent reaction inside the GC vial).

  • Analysis:

    • Inject into GC-FID (See Section 4).

Reaction Mechanism Visualization

PingPongBiBi cluster_0 Acylation Step cluster_1 Deacylation Step E Free Enzyme (CALB) ES1 Enzyme-Substrate Complex 1 E->ES1 + Ethyl Butyrate Sub1 Substrate A (Ethyl Butyrate) AcylE Acyl-Enzyme Intermediate ES1->AcylE - Ethanol ES2 Enzyme-Substrate Complex 2 AcylE->ES2 + (R)-2-Pentanol Prod1 Product 1 (Ethanol) Sub2 Substrate B ((R)-2-Pentanol) ES2->E Release Product Prod2 Product 2 ((R)-2-Pentyl Butyrate) ES2->Prod2

Figure 1: Ping-Pong Bi-Bi mechanism for the CALB-mediated transesterification of ethyl butyrate with 2-pentanol.

Analytical Method: Chiral GC-FID Analysis

To validate the kinetic resolution, you must separate the enantiomers of both the substrate (alcohol) and the product (ester).

Instrument: Gas Chromatograph with Flame Ionization Detector (FID). Column: Chiral capillary column (e.g., Cyclosil-B or CP-Chirasil-Dex CB), 30m x 0.25mm x 0.25µm.

Method Parameters:

  • Carrier Gas: Helium (1.2 mL/min, constant flow).

  • Inlet Temperature: 250°C (Split ratio 20:1).

  • Detector Temperature: 275°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 5°C/min to 110°C (Optimized for chiral separation of 2-pentanol).

    • Ramp 20°C/min to 180°C (Elution of 2-pentyl butyrate).

    • Hold 2 min.

Data Calculation: Calculate the Enantiomeric Ratio (


), which defines the enzyme's selectivity:


Where:
  • 
     = Conversion (calculated via Internal Standard).
    
  • 
     = Enantiomeric excess of the product (2-pentyl butyrate).
    

Application 2: Substrate Specificity Profiling (Hydrolysis)

Researchers characterizing novel esterases can use 2-pentyl butyrate to test for steric hindrance tolerance . The branching at the C2 position makes this ester more difficult to hydrolyze than linear esters (e.g., pentyl butyrate).

Protocol:

  • Emulsion Preparation: Mix 2-pentyl butyrate (20 mM) in Phosphate Buffer (50 mM, pH 7.5) containing 1% Gum Arabic (emulsifier). Sonicate for 30s to create a stable emulsion.

  • Assay: Add 100 µL of crude lysate/enzyme solution to 900 µL of emulsion.

  • Monitoring: Use a pH-stat titrator to maintain pH 7.5 by automatically adding 0.01 M NaOH.

  • Readout: The slope of NaOH addition (µmol/min) equals the initial rate of hydrolysis (

    
    ).
    
  • Comparison: Compare

    
     of 2-pentyl butyrate vs. n-pentyl butyrate. A high ratio indicates the enzyme accepts bulky secondary alcohols.
    

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (Dry Heptane, Weigh Enzyme) Mix Reaction Mixture (2-Pentanol + Ethyl Butyrate + IS) Start->Mix Incubate Incubation (40°C, 750 rpm, Shaking) Mix->Incubate Sample Sampling (t=0 to 4h) Take 50 µL aliquot Incubate->Sample Periodic Quench Quenching Dilute 1:20 in Cold EtOAc Sample->Quench Filter Filtration (Remove Enzyme Beads) Quench->Filter Analyze GC-FID Analysis (Chiral Column) Filter->Analyze Calc Data Analysis (Calculate E-value & Conversion) Analyze->Calc

Figure 2: Step-by-step experimental workflow for the enzymatic kinetic resolution of 2-pentyl butyrate.

References

  • Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. Source: ACS Engineering Au (2024). URL:[Link] Relevance: Defines the kinetic modeling and Ping-Pong Bi-Bi mechanism for 2-pentanol/butyrate systems.

  • Study of the Solvent-Free Process of Enzymatic Synthesis of Pentyl Esters. Source: Industrial & Engineering Chemistry Research (2025). URL:[Link] Relevance: Provides scale-up data for packed bed reactors using pentyl esters.

  • Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Source: MDPI (Catalysts). URL:[Link] Relevance: Demonstrates the broader applicability of butyrate esters in kinetic resolution.

  • 2-Pentyl butyrate (CAS 60415-61-4) Chemical Properties. Source: The Good Scents Company.[2] URL:[Link] Relevance: Source for physicochemical data and safety handling.[2]

Sources

Application Note: Precision Analytics for 2-Pentyl Butyrate in Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-Pentyl butyrate is a volatile ester characterized by a distinct fruity, banana-apricot aroma with herbal undertones.[1][2] In research, it serves as a critical biomarker in fruit metabolomics (e.g., Musa sapientum, Passiflora edulis) and a semiochemical in entomological studies (insect pheromones). Furthermore, it acts as a model substrate for evaluating lipase-catalyzed transesterification efficiency in green chemistry applications.

The analytical challenge lies in its volatility, potential for hydrolysis, and the existence of enantiomers due to the chiral center at the C2 position of the pentyl moiety. This guide provides a rigorous, self-validating protocol for the identification, purity assessment, and quantification of 2-pentyl butyrate, ensuring data integrity for drug development and metabolic profiling.

Chemical Profile
PropertyValueNotes
Molecular Formula C

H

O

Molecular Weight 158.24 g/mol
Boiling Point 185–186 °C@ 760 mmHg
Flash Point ~52 °CFlammable (Handle in fume hood)
Chirality Yes (C2 of pentyl group)Commercial standards are typically racemic
Solubility Ethanol, Diethyl ether, HeptaneInsoluble in water

Standard Characterization & Handling

Before initiating experimental workflows, the reference material must be validated. Commercial "analytical standards" often vary in purity (95–99%).

Stock Solution Preparation

Objective: Create a stable primary stock for calibration. Solvent Selection: High-purity Hexane or Dichloromethane (DCM) . Avoid methanol if transesterification is a concern during long-term storage, though it is generally acceptable for short-term use.

Protocol:

  • Equilibrate the neat standard of 2-pentyl butyrate to room temperature.

  • Gravimetrically prepare a 10 mg/mL (10,000 ppm) Primary Stock Solution in a volumetric flask.

    • Tip: Weigh the liquid directly into the solvent to minimize evaporation losses.

  • Transfer to amber silanized glass vials with PTFE-lined caps.

  • Storage: -20 °C. Stable for 6 months.

Quality Control: Purity Check

Every new batch of standard must be verified via GC-FID to confirm the absence of hydrolysis products (Butyric acid, 2-Pentanol).

Analytical Method I: GC-MS (Identification & Trace Analysis)

This method is designed for complex matrices (biological fluids, plant extracts) where definitive identification is required.

Instrument Configuration
  • System: Gas Chromatograph coupled with Single Quadrupole Mass Spectrometer (GC-MS).

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film.

    • Rationale: A non-polar phase provides elution based on boiling point and is robust for general screening.

  • Inlet: Split/Splitless, 250 °C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-502.0
Ramp 1101600.0
Ramp 2252803.0
Total Run ~18 min
Mass Spectrometry Parameters
  • Source Temp: 230 °C

  • Quad Temp: 150 °C

  • Ionization: EI (70 eV)[3]

  • Scan Mode: Full Scan (m/z 35–300) for ID; SIM for Quantification.

  • Target Ions (SIM):

    • Quantifier: m/z 71 (Butyryl cation, Base Peak)

    • Qualifiers: m/z 43 (Propyl/Acetyl), m/z 89 (McLafferty rearrangement product), m/z 70 .

Retention Index (RI) Verification

To confirm identity, calculate the Kovats Retention Index using a C8-C20 alkane ladder.

  • Literature RI (DB-5/DB-1): ~1012

  • Acceptance Criteria: Experimental RI must be within ±10 units of the reference.

Analytical Method II: GC-FID (High-Throughput Quantification)

For synthesis monitoring or purity assays where the matrix is clean.

  • Detector: Flame Ionization Detector (FID) @ 300 °C.

  • Internal Standard (ISTD): Methyl Decanoate or Hexyl Acetate .

    • Selection Logic: Choose an ester with a similar boiling point but distinct retention time (RT) to ensure it behaves similarly during injection.

  • Linearity Range: 5 µg/mL to 1000 µg/mL.

Sample Preparation Protocols

Workflow A: Liquid-Liquid Extraction (High Concentration)

Best for: Synthesis reaction mixtures, fermentation broths.

  • Take 1 mL of aqueous sample.

  • Add 10 µL of Internal Standard (1 mg/mL).

  • Add 1 mL Ethyl Acetate or MTBE .

  • Vortex for 60 seconds; Centrifuge at 3000 x g for 5 min.

  • Transfer supernatant to GC vial. Inject 1 µL (Split 1:20).

Workflow B: Headspace SPME (Trace/Aroma Profiling)

Best for: Fruit volatiles, biological emission analysis.

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Why: The bipolar nature of this fiber covers the polarity range of esters effectively.

  • Incubation: 1 g sample in 20 mL headspace vial @ 40 °C for 15 min.

  • Extraction: Expose fiber for 30 min @ 40 °C with agitation (250 rpm).

  • Desorption: 3 min in GC Inlet @ 250 °C (Splitless).

Visualization & Logic

Method Validation Workflow

The following diagram outlines the logical flow for validating the analytical standard before use in critical assays.

MethodValidation Start Neat Standard (2-Pentyl Butyrate) Stock Primary Stock (10 mg/mL in Hexane) Start->Stock PurityCheck Purity Check (GC-FID) Stock->PurityCheck Decision Purity > 98%? PurityCheck->Decision Fail Reject/Purify (Distillation) Decision->Fail No Pass Working Standards (Serial Dilution) Decision->Pass Yes MethodDev Method Development (GC-MS SIM) Pass->MethodDev Validation Validation Parameters: 1. Linearity (R² > 0.99) 2. Recovery (80-120%) 3. Precision (RSD < 5%) MethodDev->Validation

Caption: Logical workflow for the validation of 2-Pentyl Butyrate standards prior to quantitative analysis.

Mass Spectral Fragmentation Pathway

Understanding the EI fragmentation helps in confirming the structure during GC-MS analysis.

Fragmentation Parent Molecular Ion [M]+ m/z 158 AlphaCleavage Alpha Cleavage (C-O bond) Parent->AlphaCleavage Rearrange McLafferty-like Rearrangement Parent->Rearrange Frag1 Butyryl Cation [C3H7CO]+ m/z 71 (Base Peak) AlphaCleavage->Frag1 Frag2 Alkoxy Radical (Neutral Loss) AlphaCleavage->Frag2 Frag3 Protonated Acid [C4H9O2]+ m/z 89 Rearrange->Frag3

Caption: Primary Electron Ionization (EI) fragmentation pathways for 2-Pentyl Butyrate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnReplace inlet liner (use deactivated wool); trim column head.
Split Peaks Solvent mismatch or Injection volume too highUse a solvent compatible with the column polarity; reduce injection to 0.5 µL.
Ghost Peaks Carryover from SPME fiberBake out fiber for 10 min @ 260 °C between runs.
RT Shift Column contamination or leakCheck septum tightness; verify carrier gas flow rate.
Low Response (m/z 71) Source contaminationClean MS source; retune instrument.

References

  • National Institute of Standards and Technology (NIST). Butanoic acid, 1-methylbutyl ester: Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • The Good Scents Company. 2-Pentyl butyrate: Organoleptic Properties and Safety Data. [Link]

  • El-Sayed, A.M. The Pherobase: Database of Pheromones and Semiochemicals - Retention Indices.[1] [Link][1][5]

  • PubChem. 2-Pentyl butanoate - Compound Summary (CID 43263).[3] National Library of Medicine. [Link]

Sources

Application Note: High-Sensitivity Profiling of 2-Pentyl Butyrate in Food Matrices via HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the protocol for the extraction, identification, and quantification of 2-Pentyl butyrate (also known as 1-methylbutyl butyrate) in complex food matrices. 2-Pentyl butyrate is a chiral ester contributing distinct fruity notes—often described as apricot, peach, or tropical—to fruit pulps (e.g., banana, passion fruit) and fermented beverages.

Due to its volatility and often trace-level presence (ppb-ppm range), direct injection techniques are unsuitable. This guide utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2] This approach eliminates solvent waste, minimizes matrix interference (sugars/pigments), and maximizes sensitivity.

Chemical Profile & Target Analyte

Understanding the physicochemical properties of the analyte is the first step in method design.

PropertyDataRelevance to Protocol
Compound Name 2-Pentyl butyrateTarget Analyte
CAS Number 60415-61-4Unique Identifier for Library Matching
Molecular Weight 158.24 g/mol Mass Spec Scan Range Optimization
Boiling Point ~185°CGC Oven Ramp Design
LogP ~3.18Hydrophobic; favors SPME extraction from aqueous phase
Odor Threshold Low (ppb range)Requires high-sensitivity extraction (SPME)
Solubility Insoluble in water; Soluble in ethanol"Salting out" required for aqueous samples

Methodological Strategy

Why HS-SPME?

Direct liquid injection of food samples (fruit juice, pulp) leads to inlet liner contamination due to non-volatile sugars and proteins. Liquid-Liquid Extraction (LLE) often results in emulsions and solvent peaks that mask early-eluting volatiles.

  • Mechanism: HS-SPME relies on the equilibrium partitioning of the analyte between the sample matrix, the headspace, and the fiber coating.

  • Fiber Selection: We recommend the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm).

    • Reasoning: This "triple-phase" fiber covers a wide polarity and molecular weight range. The Carboxen layer is critical for trapping smaller, volatile esters like 2-pentyl butyrate, while DVB assists with larger aromatics.

GC Column Selection[3]
  • Primary Column: DB-Wax (PEG) or equivalent (e.g., HP-INNOWax).

    • Reasoning: Polar columns provide superior separation of isomeric esters compared to non-polar (DB-5) columns. 2-Pentyl butyrate must be resolved from other C9 esters (e.g., hexyl propionate, nonyl acetate).

  • Confirmatory Column: DB-5MS (if co-elution is suspected).

Experimental Protocol

Reagents and Standards
  • Target Standard: 2-Pentyl butyrate (≥98% purity).

  • Internal Standard (IS): Methyl nonanoate or 3-Octanol .

    • Criteria: Must not be present in the sample naturally and must mimic the volatility of the target.

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade (baked at 300°C to remove organics).

  • Solvent: Methanol (LC-MS grade) for stock solutions.

Sample Preparation Workflow

Step 1: Homogenization

  • Solids (Fruit): Cryogenically grind 50g of sample with liquid nitrogen to prevent volatile loss.

  • Liquids: Centrifuge at 5000 RPM for 10 min to remove suspended solids if necessary (optional, as HS tolerates solids).

Step 2: Aliquoting & Salting Out

  • Transfer 5.0 g of sample into a 20 mL headspace vial.

  • Add 1.5 g NaCl (30% w/w).

    • Expert Insight: NaCl decreases the solubility of organic compounds in water ("salting out"), driving the hydrophobic 2-pentyl butyrate into the headspace, increasing sensitivity by 2-5x.

  • Add 10 µL of Internal Standard solution (e.g., 50 µg/mL in methanol).

  • Seal immediately with a PTFE/silicone septum magnetic screw cap.

HS-SPME Extraction Parameters
  • Incubation: 40°C for 15 min (Agitation: 500 RPM).

    • Purpose: Establishes liquid-gas equilibrium.

  • Extraction: Insert SPME fiber; expose for 30 min at 40°C.

    • Note: Do not exceed 60°C. Higher temperatures increase headspace concentration but decrease fiber adsorption (exothermic process) and may induce thermal degradation of the matrix (Maillard reactions).

GC-MS Instrumentation Settings
ParameterSettingRationale
Inlet Mode Splitless (1 min)Maximize sensitivity.
Inlet Temp 250°CEnsure rapid desorption of volatiles from the fiber.
Carrier Gas Helium, 1.0 mL/minConstant flow for stable retention times.
Oven Program 40°C (3 min hold)

5°C/min to 150°C

20°C/min to 240°C (5 min hold)
Slow ramp (5°C/min) is critical to separate 2-pentyl butyrate from isomeric interferences.
Transfer Line 250°CPrevent condensation before MS.
Ion Source 230°C (EI mode, 70 eV)Standard ionization energy.
Scan Mode SIM/ScanSIM for Quant (m/z 71, 43, 89); Scan (35-300 amu) for Qual.

Workflow Visualization

The following diagram illustrates the critical path from sample to data, emphasizing the "Salting Out" mechanism.

G Sample Raw Sample (Fruit/Beverage) Prep Sample Prep + NaCl (30%) + Internal Std Sample->Prep Homogenize Equilibrium HS Equilibrium 40°C, 15 min Prep->Equilibrium Seal Vial Extraction SPME Extraction DVB/CAR/PDMS 30 min Equilibrium->Extraction Partitioning Desorption GC Inlet Desorption 250°C Extraction->Desorption Fiber Transfer Separation GC Separation DB-Wax Column Desorption->Separation Analyte Release Detection MS Detection (SIM/Scan) Separation->Detection Elution

Figure 1: Optimized HS-SPME-GC-MS workflow for volatile ester analysis.

Data Analysis & Validation (Self-Validating System)

Identification Criteria

A positive ID requires meeting all three criteria:

  • Retention Index (RI):

    • Calculate Kovats Index using C7-C30 alkane standards.

    • Target RI (DB-Wax):1215 – 1230 (Verify with standard).

    • Target RI (DB-5):1010 – 1016 .

  • Mass Spectrum Match:

    • Compare against NIST library.

    • Key Fragments:m/z 43 (Propyl/Pentyl), m/z 71 (Butyryl cation,

      
      ), m/z 89  (McLafferty rearrangement product).
      
  • Q-Ratio Check:

    • The ratio of quantifier ion (e.g., m/z 71) to qualifier ion (e.g., m/z 43) must match the authentic standard within ±20%.

Quantification (Internal Standard Method)

Calculate concentration (


) using the response factor (

):




Quality Control (QC)

To ensure the protocol is self-validating, include:

  • System Blank: Run an empty vial with fiber to check for carryover (SPME fibers are prone to "ghost peaks").

  • Matrix Spike: Spike a known amount of 2-pentyl butyrate into the sample matrix. Recovery must be 80-120% .

Troubleshooting & Optimization Logic

DecisionTree Start Issue: Low Sensitivity Check1 Check Salt Saturation Start->Check1 Action1 Ensure NaCl is >30% Check1->Action1 No Check2 Check Fiber Age Check1->Check2 Yes Action2 Replace Fiber (>100 injections) Check2->Action2 Old Check3 Competition Effects? Check2->Check3 New Action3 Reduce Sample Volume (Increase Headspace Ratio) Check3->Action3 High Matrix Load

Figure 2: Troubleshooting logic for low sensitivity in HS-SPME.

References

  • National Institute of Standards and Technology (NIST). (2023). 2-Pentyl butyrate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • The Good Scents Company. (2023). 2-Pentyl butyrate Flavor and Fragrance Information. [Link]

  • Duarte, A. et al. (2020). HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit. ResearchGate. [Link]

  • Agilent Technologies. (2019). GC Column Selection Guide for Volatile Compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Pentyl Butyrate Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center guide below details the optimization of 2-Pentyl butyrate synthesis.

Executive Summary & Process Decision

2-Pentyl butyrate (CAS: 60415-61-4) is a branched ester critical for fruity/ethereal flavor profiles. Its synthesis presents a specific challenge compared to linear esters: 2-Pentanol is a secondary alcohol.

This structural reality dictates two major technical hurdles:

  • Steric Hindrance: Reaction rates are slower than with primary alcohols (e.g., 1-pentanol).

  • Elimination Risk: Secondary alcohols are significantly more prone to acid-catalyzed dehydration, leading to impurity formation (2-pentene) rather than the desired ester.

Choose your workflow based on your purity and scale requirements:

Workflow Decision Matrix

OptimizationWorkflow Start Start: Define Goals Scale Primary Constraint? Start->Scale HighVol High Volume / Low Cost Scale->HighVol Industrial Scale HighPur High Purity / Natural Label Scale->HighPur Pharma/Flavor Grade ChemRoute Route A: Chemical Synthesis (Fischer Esterification) ChemOpt Optimize: Water Removal (Dean-Stark) Control: Dehydration Side-Rxn ChemRoute->ChemOpt EnzRoute Route B: Enzymatic Synthesis (Lipase-Catalyzed) EnzOpt Optimize: Water Activity (aw) Control: Acid Inhibition EnzRoute->EnzOpt HighVol->ChemRoute HighPur->EnzRoute

Figure 1: Decision matrix for selecting the synthesis route based on operational constraints.

Route A: Chemical Synthesis (Fischer Esterification)

Target Audience: Researchers scaling up >100g or prioritizing cost-efficiency.

The Core Challenge: Thermodynamics vs. Kinetics

The reaction is an equilibrium process.[1] To optimize yield, you must drive the equilibrium to the right (Le Chatelier’s Principle) while suppressing the elimination side reaction caused by the secondary alcohol.

Reaction Scheme:



Troubleshooting Guide: Chemical Synthesis

Q1: My conversion is stalled at ~65%. Adding more catalyst isn't helping. Why? Diagnosis: You have hit the thermodynamic equilibrium limit. Adding catalyst only speeds up the rate at which you reach this limit; it does not change the maximum yield. Solution: You must remove one product (water) or use a reactant in excess.[2][3][4]

  • Protocol: Implement a Dean-Stark trap using a solvent that forms a ternary azeotrope with water.

  • Solvent Choice: Use Toluene (BP 110.6°C). It boils low enough to prevent massive degradation of the secondary alcohol but high enough to maintain a good reaction rate.

  • Stoichiometry: Use a 1.2:1 molar excess of Butyric Acid . It is easier to remove unreacted acid (via alkaline wash) than unreacted 2-pentanol (which has a BP closer to the product).

Q2: The product has a sharp, acrid smell and is turning dark brown. Diagnosis: Acid-catalyzed dehydration and oxidation ("charring"). Secondary alcohols like 2-pentanol dehydrate to alkenes (2-pentene) in the presence of strong mineral acids (H₂SO₄) and heat. Solution: Switch catalysts.

  • Replace: Concentrated Sulfuric Acid (H₂SO₄).[5]

  • With: p-Toluenesulfonic acid (p-TSA) (0.5 - 1.0 mol%).

  • Reasoning: p-TSA is a milder organic acid that is less oxidizing than sulfuric acid, reducing charring while still effectively catalyzing the esterification [1].

Q3: During distillation, the boiling point is fluctuating, and separation is poor. Diagnosis: Azeotrope formation. 2-Pentanol forms a binary azeotrope with water (BP ~91.7°C). If water is not fully removed before distillation, you will struggle to separate the alcohol. Solution:

  • Ensure the reaction runs to completion (monitor water collection in Dean-Stark).

  • Neutralize the catalyst with Sodium Bicarbonate (NaHCO₃) wash before distillation to prevent reversion (hydrolysis) in the distillation pot.

Route B: Enzymatic Synthesis (Biocatalysis)

Target Audience: Researchers requiring "Natural" labeling or high-purity compounds free of acid traces.

The Core Challenge: Enzyme Inhibition & Water Activity

Lipases (e.g., Candida antarctica Lipase B, CALB) are excellent for secondary alcohols due to their stereoselectivity, but they are sensitive to high acid concentrations and water accumulation.

Troubleshooting Guide: Enzymatic Synthesis

Q1: The reaction starts fast but stops completely after 2 hours. Diagnosis: Acid Inhibition (The "Ping-Pong Bi-Bi" Stall). High concentrations of butyric acid can acidify the micro-aqueous layer around the enzyme, denaturing it or inhibiting the active site [2]. Solution: Stepwise Addition.

  • Protocol: Do not add all Butyric Acid at t=0.

  • Start with 1 equivalent of 2-Pentanol and 0.3 equivalents of Butyric Acid.

  • Add the remaining acid in 3 aliquots over 6 hours. This keeps the local acid concentration below the inhibition threshold.

Q2: Yield is low despite long reaction times. Diagnosis: Water accumulation. Even though enzymes need a hydration shell, the produced water promotes the reverse reaction (hydrolysis). Solution: Molecular Sieves.

  • Add 3Å or 4Å Molecular Sieves (activated) to the reaction vessel (approx. 50-100g/L).

  • Note: Avoid physical agitation that grinds the sieves into dust, which can clog filters. Use a basket or gentle overhead stirring.

Q3: Which solvent should I use? Diagnosis: Solvent polarity affects enzyme stability (Log P value). Solution: Use n-Heptane or Isooctane .

  • Reasoning: Hydrophobic solvents (High Log P) preserve the essential water layer around the enzyme. Hydrophilic solvents (ethanol, acetone) strip this water, deactivating the biocatalyst [3].

Physicochemical Data for Work-Up

Use this table to design your purification strategy. Note the proximity of boiling points, necessitating efficient fractional distillation.

ComponentRoleBoiling Point (°C)Density (g/mL)Solubility in Water
2-Pentyl Butyrate Product185 - 186 0.86Insoluble
2-Pentanol Reactant119.30.81Soluble (~45 g/L)
Butyric Acid Reactant163.50.96Miscible
Toluene Solvent110.60.87Insoluble
2-Pentene Side Product37.00.65Insoluble

Table 1: Critical physical properties for separation processes [4].

Optimized Protocols

Protocol A: p-TSA Catalyzed Reflux (Chemical)
  • Setup: 250mL Round Bottom Flask (RBF) + Dean-Stark Trap + Reflux Condenser.

  • Charge:

    • 0.50 mol 2-Pentanol (44.1 g)

    • 0.60 mol Butyric Acid (52.9 g) (Excess Acid strategy)

    • 0.5 g p-Toluenesulfonic acid (p-TSA)

    • 60 mL Toluene

  • Reaction: Heat to reflux (~115-120°C oil bath). Monitor water collection in the trap. Reaction is complete when water volume remains constant for 30 mins (Theoretical max water: ~9 mL).

  • Work-up:

    • Cool to room temp.

    • Wash organic layer with 10% NaHCO₃ (2 x 50mL) to remove unreacted butyric acid and catalyst. Caution: CO₂ evolution.

    • Wash with Brine (1 x 50mL).

    • Dry over MgSO₄.

  • Purification: Simple distillation to remove Toluene, followed by vacuum distillation for the ester.

Protocol B: Solvent-Free Enzymatic Synthesis
  • Setup: Thermostated shaker or stirred reactor at 45°C.

  • Charge:

    • 0.1 mol 2-Pentanol

    • 0.033 mol Butyric Acid (Initial charge)

    • 2% (w/w) Novozym 435 (Immobilized CALB)

    • 1.0 g Activated Molecular Sieves (4Å)

  • Reaction:

    • Agitate at 200 rpm.

    • Add remaining Butyric Acid (0.033 mol) at t=2 hrs and t=4 hrs.

  • Work-up: Filter off enzyme and sieves. The enzyme can often be washed with heptane and reused.

  • Purification: Vacuum distillation.

Mechanism & Logic Diagram

ReactionLogic cluster_opt Optimization Controls Reactants 2-Pentanol + Butyric Acid Intermediate Tetrahedral Intermediate Reactants->Intermediate Protonation & Attack Alkene 2-Pentene (Side Product) Reactants->Alkene Elimination (Heat + Strong Acid) Catalyst Acid Catalyst (H+) Ester 2-Pentyl Butyrate Intermediate->Ester -H2O (Desired) Water Water (H2O) Intermediate->Water Control1 Use p-TSA (Milder Acid) Control1->Alkene Suppresses Control2 Remove Water (Dean-Stark) Control2->Ester Promotes

Figure 2: Reaction pathway showing the competition between esterification and elimination, with control points.

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Macedo, G. A., et al. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. National Institutes of Health (NIH). [Link]

  • ResearchGate. (2019). Lipases and lipase-catalyzed esterification in non-aqueous media. ResearchGate. [Link]

  • PubChem. (2025).[6] 2-Pentyl butanoate | C9H18O2 | CID 43263.[6] National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Enzymatic Synthesis of Fruity Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Biocatalysis Application Support Hub. Topic: Challenges in Lipase-Catalyzed Esterification (Fruity Esters) Ticket ID: BIO-EST-2024 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Delicate Balance of Biocatalysis

You are likely here because your enzymatic synthesis of short-chain esters (e.g., isoamyl acetate, ethyl butyrate) has hit a wall. Unlike chemical catalysis, where forcing conditions (high heat, strong acid) drive reactions, enzymatic synthesis relies on the delicate structural integrity of the biocatalyst (usually Candida antarctica Lipase B or Rhizomucor miehei).

The synthesis of fruity esters presents a unique "trilemma" of challenges:

  • Thermodynamic Equilibrium: Water produced during esterification drives the reverse reaction (hydrolysis).

  • Enzyme Hydration: Removing too much water strips the enzyme of its essential hydration shell, causing denaturation.

  • Substrate Inhibition: Short-chain acids (e.g., acetic acid) are toxic to lipases, destroying the micro-aqueous layer.

This guide addresses these issues with causality-based troubleshooting.

Module 1: The Water Paradox (Thermodynamics vs. Stability)

Q: I added molecular sieves to remove water, but my reaction rate dropped to near zero. Why?

A: You likely dried the system below the Critical Water Activity (


) .
Lipases are interfacial enzymes. They require a mono-molecular layer of water (the "essential water") to maintain their 3D conformation. If you use aggressive drying agents (like activated 3Å molecular sieves in high loading) or highly hydrophilic solvents, you strip this layer. The enzyme becomes rigid and inactive, even though the equilibrium favors synthesis.

The Solution: Controlled Water Activity Instead of "zero water," aim for an optimal


.
  • Optimal Range:

    
     (varies by enzyme/support).
    
  • Protocol Adjustment:

    • Pre-equilibration: Pre-equilibrate your reaction media and enzyme at a fixed water activity using saturated salt hydrate pairs before mixing.

    • Smarter Removal: Use pervaporation or a packed bed reactor with a controlled residence time rather than batch addition of drying agents.

Q: How do I shift equilibrium without killing the enzyme?

A: Use Transesterification instead of Direct Esterification. Reaction:



  • Benefit: No water is produced. The byproduct is an alcohol (e.g., methanol or ethanol).[1]

  • Caution: Ensure the byproduct alcohol is removed if it is inhibitory (see Module 2).

Module 2: Substrate Toxicity (The "Acid Striping" Effect)

Q: My enzyme (CalB) dies rapidly when synthesizing acetates (e.g., Isoamyl Acetate). Why?

A: This is Acid-Induced Deactivation . Short-chain acids (acetic, propionic) are highly polar and acidic. They partition into the enzyme's micro-aqueous layer, causing a localized pH drop that denatures the protein. High concentrations of acetic acid also competitively inhibit the active site.

The Solution: Fed-Batch Strategy Never add the full volume of acid at


.
  • Step 1: Start with the alcohol in excess.

  • Step 2: Add the acid in small aliquots (e.g., maintain <0.1 M concentration in the reactor).

  • Step 3: Monitor conversion before the next addition.

  • Alternative: Use a molar ratio of Alcohol:Acid > 3:1 to dilute the acid effect.

Module 3: Solvent Engineering (The Log P Rule)

Q: I switched from Hexane to Ethanol to improve solubility, but the reaction stopped. Why?

A: You violated the Log P Rule . Solvents with low Log P values (hydrophilic) strip the essential water from the enzyme.[2] Ethanol (Log P -0.24) is miscible with water and will dehydrate the lipase.

The Solution: Select Hydrophobic Solvents (Log P > 4) Use the table below to select a solvent that supports lipase activity.

SolventLog P ValueEnzyme Stability PredictionApplication Note
Isooctane 4.5High Excellent for hydrophobic esters.
n-Heptane 4.0High Standard industrial solvent.
Hexane 3.5Moderate Good baseline, but volatile.
Toluene 2.5Variable Can cause partial stripping.
Ethanol -0.24Very Low Avoid as solvent (ok as substrate).
Acetonitrile -0.33Zero Denatures lipase rapidly.

Visualizing the Mechanism & Troubleshooting

Figure 1: The Ping-Pong Bi-Bi Mechanism

Caption: The catalytic cycle of lipase. The enzyme (E) reacts with the Acyl Donor (Acid) to form an Acyl-Enzyme Intermediate (E-Ac), releasing water. The Alcohol then attacks E-Ac to form the Ester.

LipaseMechanism E Free Lipase (E) Complex1 Michaelis Complex (E-Acid) E->Complex1 + Acid Acid Acyl Donor (Acid) AcylEnz Acyl-Enzyme Intermediate (E-Ac) Complex1->AcylEnz - H2O Water Water (H2O) (Byproduct) Complex1->Water Inhibition if Water High AcylEnz->E Hydrolysis (If Water High) Complex2 Complex (E-Ac-Alc) AcylEnz->Complex2 + Alcohol Alcohol Nucleophile (Alcohol) Complex2->E Release Ester Ester Fruity Ester (Product) Complex2->Ester

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yield or reaction stalling in enzymatic ester synthesis.

TroubleshootingTree Start Problem: Low Ester Yield CheckRate Is the Initial Rate Slow? Start->CheckRate RateYes Yes (Slow Start) CheckRate->RateYes RateNo No (Fast Start, Stalls Early) CheckRate->RateNo SolventCheck Check Solvent Log P Is Log P < 2? RateYes->SolventCheck SolventBad Solvent Stripping Water -> Switch to Isooctane SolventCheck->SolventBad Yes AcidCheck Check Acid Conc. Is [Acid] > 0.5M? SolventCheck->AcidCheck No AcidBad Substrate Inhibition -> Use Fed-Batch AcidCheck->AcidBad Yes WaterCheck Check Water Activity Is Water Accumulating? RateNo->WaterCheck WaterHigh Equilibrium Limitation -> Add Mol. Sieves WaterCheck->WaterHigh Yes WaterLow Enzyme Dehydrated? Did you over-dry? WaterCheck->WaterLow No Rehydrate Restore Essential Water -> Add Salt Hydrates WaterLow->Rehydrate Yes

Standard Operating Procedure (SOP)

Protocol: Optimized Synthesis of Isoamyl Acetate (Banana Flavor) Scale: Laboratory (50 mL)

1. Reagents & Setup:

  • Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435), 10 g/L.

  • Substrates: Isoamyl alcohol (0.5 M), Acetic acid (0.5 M - added stepwise).

  • Solvent: n-Heptane (Log P 4.0) or Solvent-free (if using excess alcohol).

  • Water Control: Activated Molecular Sieves (3Å), 50 g/L (added at t=1h).

2. Procedure:

  • Preparation: Dry the n-Heptane over molecular sieves for 24h prior to use.

  • Substrate Loading: Add 25 mL n-Heptane and Isoamyl alcohol (0.5 M) to the reactor.

  • Enzyme Addition: Add 0.25 g of immobilized lipase.

  • Temperature: Set water bath/shaker to 40°C (Optimal for CalB). Agitate at 200 rpm.

  • Acid Feeding (Critical Step):

    • T=0: Add 1/3 of the calculated Acetic Acid.

    • T=2h: Add 1/3 of Acetic Acid.

    • T=4h: Add final 1/3 of Acetic Acid.

  • Water Removal: At T=1h (after initial water formation), add molecular sieves to the supernatant (avoid grinding the enzyme beads).

  • Sampling: Analyze via GC-FID every 2 hours.

3. Validation Criteria:

  • Conversion should exceed 90% by T=12h.

  • If conversion < 50%, check water activity (

    
    ).
    

References

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media.[3][4][5][6] Chemical Society Reviews, 42(15), 6406-6436. Link

  • Laane, C., Boeren, S., Vos, K., & Veeger, C. (1987). Rules for optimization of biocatalysis in organic solvents. Biotechnology and Bioengineering, 30(1), 81-87. Link

  • Dossat, V., Combes, D., & Marty, A. (1999). Continuous enzymatic transesterification of high oleic sunflower oil in a packed bed reactor: Influence of the glycerol production. Enzyme and Microbial Technology, 25(3-5), 194-200. Link

  • Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media. Enzyme and Microbial Technology, 32(7), 783-789. Link

  • Foresti, M. L., & Ferreira, M. L. (2007). Solvent-free enzymatic synthesis of isoamyl acetate with immobilized lipase from Candida antarctica B. Catalysis Communications, 8(9), 1351-1358. Link

Sources

Improving the purity of 2-Pentyl butyrate after synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile

This guide addresses the post-synthesis purification of 2-Pentyl butyrate (CAS: 60415-61-4). This ester, synthesized via Fischer esterification of 2-pentanol and butyric acid, presents specific purification challenges due to the boiling point proximity of the starting acid and the equilibrium nature of the reaction.

Target Molecule Profile:

  • Boiling Point: 185–186 °C (at 760 mmHg)

  • Odor: Fruity, Apricot/Banana-like[1]

  • Solubility: Insoluble in water; soluble in organic solvents.[2]

Critical Impurity Profile:

Component Boiling Point Solubility (H₂O) Removal Strategy
Butyric Acid 163.5 °C Miscible Chemical Wash (Critical: Distillation is inefficient due to BP proximity).
2-Pentanol 119.0 °C ~45 g/L Partitioning (Brine wash) + Fractional Distillation.

| Water | 100.0 °C | - | Drying Agent (MgSO₄) + Azeotropic removal. |

The "Golden Path" Purification Protocol

Do not rely solely on distillation. The following workflow ensures the chemical removal of impurities before thermal separation, preventing the "smearing" of fractions and degradation of the ester.

Step 1: Quench & Neutralization (The "Acid Kill")
  • Why: Butyric acid boils only ~22°C lower than the product. Simple distillation often fails to remove trace acid, leaving the product with a rancid "vomit" note.

  • Protocol:

    • Cool the reaction mixture to room temperature.

    • Add Saturated Sodium Bicarbonate (NaHCO₃) solution slowly with stirring.

    • Monitor: Continue adding until effervescence (CO₂ evolution) ceases and the aqueous layer pH is >8.

    • Mechanism:

      
      . The acid is converted to its water-soluble salt.[3]
      
Step 2: Phase Separation & Alcohol Removal
  • Why: 2-Pentanol has moderate water solubility (45 g/L). Multiple washes can pull unreacted alcohol into the aqueous phase.

  • Protocol:

    • Transfer to a separatory funnel.[3] Separate the organic layer (Product).

    • Wash 1: Wash organic layer with Distilled Water (removes bulk salts).

    • Wash 2: Wash with Saturated Brine (NaCl) .

      • Tech Note: Brine increases the ionic strength of the aqueous layer, forcing the organic ester out (salting out) while pulling the more polar 2-pentanol in.

Step 3: Drying
  • Protocol: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes. Filter off the solid.[3][4][5]

    • Warning: Do not skip this. Water in the distillation flask will cause hydrolysis of your ester back to the smelling acid at high temperatures.

Step 4: Fractional Distillation
  • Setup: Use a Vigreux column or packed column to ensure separation of any remaining 2-pentanol.

  • Collection:

    • Fraction 1 (Fore-run): 115–125 °C (Residual 2-pentanol).

    • Fraction 2 (Transition): 125–180 °C (Discard).

    • Fraction 3 (Product): 184–186 °C (Collect).

Troubleshooting Dashboard

Use this matrix to diagnose purity issues based on analytical data (NMR/GC) or sensory inputs.

SymptomProbable CauseCorrective Action
Rancid/Sour Odor Residual Butyric Acid .Re-wash: Dilute product in ether/DCM and wash 2x with 10% Na₂CO₃. Distillation alone will not fix this.[6]
Cloudy Distillate Water contamination (Azeotrope).Dry & Refine: Dissolve in hexane, dry with MgSO₄, filter, and rotovap.
GC: Peak at ~3.6 ppm (Triplet) Unreacted 2-Pentanol (CH₂-OH).Fractionate: The alcohol BP (119°C) is distinct enough. Perform a slower distillation with a higher reflux ratio.
Low Yield Equilibrium limitation.Synthesis Fix: Fischer esterification is reversible. Did you use a Dean-Stark trap? If not, water accumulation halted the reaction.[7]

Visualization: Workflow & Logic

Figure 1: Purification Workflow (DOT)

PurificationProtocol Reaction Crude Reaction Mix (Ester, Acid, Alcohol, H2O) Quench 1. NaHCO3 Wash (Removes Butyric Acid) Reaction->Quench Cool & Stir Wash 2. Brine Wash (Removes Alcohol) Quench->Wash Organic Layer Waste_Aq Aqueous Waste (Salts, Acid Anion) Quench->Waste_Aq Phase Sep Dry 3. Dry (MgSO4) Wash->Dry Distill 4. Fractional Distillation Dry->Distill Filter Solids Pure Pure 2-Pentyl Butyrate (BP: 185°C) Distill->Pure Collect 184-186°C Distill->Waste_Aq Fore-run (Alcohol)

Caption: The "Golden Path" workflow emphasizing chemical removal of acid prior to thermal separation.

Figure 2: Impurity Troubleshooting Logic (DOT)

Troubleshooting Start Purity Check (GC/NMR/Odor) AcidCheck Sour Odor or Broad OH > 10ppm? Start->AcidCheck AlcCheck BP Plateau ~119°C or OH ~3.6ppm? AcidCheck->AlcCheck No Action_Base ACTION: Wash with 10% Na2CO3 AcidCheck->Action_Base Yes WaterCheck Cloudy or IR OH ~3400cm-1? AlcCheck->WaterCheck No Action_Distill ACTION: Reflux at high ratio (10:1) AlcCheck->Action_Distill Yes Action_Sieve ACTION: Add 3A Mol Sieves WaterCheck->Action_Sieve Yes Success Product Pure WaterCheck->Success No

Caption: Decision tree for diagnosing post-synthesis impurities based on analytical signals.

Frequently Asked Questions (Advanced)

Q: Why can't I just distill the Butyric Acid off? The boiling point difference is 22°C. A: While 22°C theoretically allows separation, Butyric acid forms hydrogen-bonded dimers in the gas phase, which can cause "smearing" across fractions. Furthermore, even 0.1% residual butyric acid has a potent, objectionable odor (threshold <1 ppm). Chemical neutralization (Step 1) is absolute; distillation is statistical.

Q: I used 2-Pentanol in excess to drive the reaction. Now I can't get rid of it. A: This is a common issue with secondary alcohols. Because 2-Pentanol boils at 119°C, it is far easier to remove than the acid. However, if you have a large excess, simple distillation may be too fast.

  • Fix: Use a Vigreux column .

  • Fix: Ensure your thermometer bulb is fully bathed in vapor. If the temp drops to ~120°C, you are distilling alcohol. Do not collect until the temp spikes to 180°C.

Q: Can I use Molecular Sieves during the reaction? A: Yes. If you lack a Dean-Stark apparatus, adding activated 3Å or 4Å Molecular Sieves to the reaction flask can sequester water, pushing the equilibrium toward the ester [1]. This often results in higher conversion and less unreacted acid to remove later.

References

  • PubChem. (n.d.).[2][8] 2-Pentyl butanoate (Compound). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 28, 2026, from [Link]

  • The Good Scents Company. (n.d.).[2] 2-pentyl butyrate.[1] Retrieved January 28, 2026, from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[8] Butyric Acid: IDLH. CDC. Retrieved January 28, 2026, from [Link]

Sources

Common side reactions in the esterification of 2-pentanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Topic: Secondary Alcohol Side Reactions

Welcome to the Application Support Center

Subject: Troubleshooting Yield & Purity in 2-Pentanol Esterification

As a secondary alcohol, 2-pentanol presents a specific set of steric and electronic challenges distinct from primary alcohols (like 1-pentanol) or tertiary analogues. The secondary carbocation intermediate is stable enough to form but unstable enough to trigger aggressive competing pathways.

This guide addresses the three most common failure modes: Elimination (Dehydration) , Racemization , and Coupling Byproducts .

Part 1: Diagnostic & Troubleshooting (Q&A)
Issue 1: "My product yield is low, and I see olefinic signals in the NMR (5.0–6.0 ppm)."

Diagnosis: Acid-Catalyzed Dehydration (Elimination). Root Cause: You are likely using a Fischer Esterification protocol (strong acid + heat). Secondary alcohols are highly susceptible to E1 Elimination under these conditions. The acid protonates the hydroxyl group, turning it into a good leaving group (


).[1][2] Upon dissociation, a secondary carbocation forms at C2, which rapidly eliminates a proton to form alkenes rather than accepting the nucleophilic acyl attack.

The Chemistry: According to Zaitsev’s Rule, the elimination will yield the most substituted alkene.

  • Major Product: trans-2-Pentene (Thermodynamically favored).

  • Minor Products: cis-2-Pentene and 1-Pentene.

Corrective Action:

  • Switch Protocols: Move away from Fischer Esterification. Use Steglich Esterification (DCC/DMAP) which proceeds at room temperature under neutral/basic conditions, effectively shutting down the E1 pathway.

  • Alternative: Use an Acyl Chloride with Pyridine. The pyridine acts as a base to scavenge HCl, preventing acid buildup that triggers elimination.

Issue 2: "I started with enantiopure (R)-2-pentanol, but the product is racemic."

Diagnosis:


 Pathway Interference.
Root Cause:  In the presence of strong acids or high heat, the C-O bond of the alcohol cleaves to form a planar carbocation intermediate. The carboxylic acid can then attack this planar cation from either face (top or bottom) with equal probability.

Corrective Action:

  • Preserve Configuration: Use Steglich Esterification . It proceeds via an

    
    -like mechanism where the alcohol attacks the activated acyl group, leaving the chiral center at C2 untouched (Retention of Configuration).
    
  • Invert Configuration: If you specifically need to invert the stereocenter (e.g., converting (S)-2-pentanol to (R)-ester), use the Mitsunobu Reaction (PPh3/DEAD). This proceeds via a pure

    
     backside attack (Walden Inversion).
    
Issue 3: "I used DCC, but I have a stubborn insoluble byproduct or low yield."

Diagnosis: N-Acylurea Formation. Root Cause: The O-acylisourea intermediate (formed by the acid + DCC) can undergo a 1,3-rearrangement if the alcohol attack is too slow (common with sterically hindered secondary alcohols like 2-pentanol). This forms a stable, unreactive N-acylurea byproduct.

Corrective Action:

  • Catalyst Check: Ensure you are using DMAP (4-Dimethylaminopyridine) . DMAP is critical; it acts as a hyper-nucleophilic acyl transfer agent, intercepting the O-acylisourea faster than it can rearrange, forming a reactive N-acylpyridinium intermediate that rapidly reacts with 2-pentanol.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the divergence between the desired esterification and the competing elimination/etherification pathways.

ReactionPathways Start 2-Pentanol (Secondary Alcohol) Acid Acid Catalyst (H+ / Heat) Start->Acid Fischer Conditions Mild Mild/Basic (DCC/DMAP) Start->Mild Steglich Conditions Protonated Protonated Alcohol (R-OH2+) Acid->Protonated ActiveEst Active Ester (O-Acylisourea) Mild->ActiveEst Carbocation Sec-Carbocation (Planar C+) Protonated->Carbocation -H2O (E1/SN1) Ester Desired Ester (Yield) Carbocation->Ester + RCOOH Alkene Alkenes (2-Pentene/1-Pentene) Carbocation->Alkene Elimination (-H+) Ether Di-sec-pentyl Ether Carbocation->Ether + 2-Pentanol ActiveEst->Ester Direct Attack (Retention of Stereochem) Racemic Racemic Mixture Ester->Racemic Loss of Chirality

Figure 1: Mechanistic divergence showing how acidic conditions trigger carbocation formation, leading to elimination (alkenes) and racemization, while mild conditions favor direct esterification.

Part 3: Comparative Method Analysis
FeatureFischer EsterificationSteglich EsterificationMitsunobu Reaction
Reagents Carboxylic Acid, H2SO4 (cat), HeatCarboxylic Acid, DCC, DMAPCarboxylic Acid, PPh3, DEAD/DIAD
Primary Risk Elimination (Alkenes) N-Acylurea Rearrangement Separation of Ph3PO
Stereochemistry Racemization (High Risk)Retention (High Fidelity)Inversion (Walden)
Suitability for 2-Pentanol Low (Poor Yield/Purity)High (Recommended) High (Specific for Chiral Inversion)
Water Sensitivity Equilibrium limited (Remove water)Water scavenged by DCCStrictly Anhydrous required
Part 4: Recommended Protocols
Protocol A: Steglich Esterification (Standard Recommendation)

Best for: High yield, retention of stereochemistry, acid-sensitive substrates.

  • Preparation: In a flame-dried round-bottom flask, dissolve Carboxylic Acid (1.0 equiv) and 2-Pentanol (1.0–1.2 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv) .

  • Coupling: Cool the mixture to 0°C. Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Note: The reaction will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Reaction: Allow to warm to room temperature and stir for 3–12 hours. Monitor by TLC.

  • Workup: Filter off the white DCU precipitate. Wash the filtrate with saturated NaHCO3, then Brine. Dry over MgSO4 and concentrate.

Protocol B: Mitsunobu Reaction (Stereochemical Inversion)

Best for: Converting (S)-2-pentanol to (R)-ester.

  • Preparation: Dissolve (S)-2-Pentanol (1.0 equiv) , Carboxylic Acid (1.0 equiv) , and Triphenylphosphine (PPh3, 1.2 equiv) in anhydrous THF or Toluene .

  • Addition: Cool to 0°C. Add DEAD (Diethyl azodicarboxylate, 1.2 equiv) dropwise.

    • Critical: Maintain low temperature during addition to prevent side reactions.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Concentrate solvent. The major challenge is removing Triphenylphosphine oxide (TPPO). Trituration with cold ether/hexane often precipitates TPPO.

Part 5: Decision Matrix for Researchers

DecisionTree Start Start: 2-Pentanol Esterification Chiral Is the 2-Pentanol Chiral? Start->Chiral Invert Do you need Inversion? Chiral->Invert Yes Robust Is the Acid Robust? Chiral->Robust No (Racemic) Mitsunobu Method: Mitsunobu (Inversion) Invert->Mitsunobu Yes Steglich Method: Steglich (Retention) Invert->Steglich No (Retention) Robust->Steglich No (Acid Sensitive) AcidChloride Method: Acyl Chloride + Pyridine (Retention) Robust->AcidChloride Yes (Cheaper)

Figure 2: Protocol selection guide based on stereochemical requirements and substrate stability.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

    • Source Verification:

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3]

    • Source Verification:[3]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4][5] Synthesis, 1981(1), 1–28.

    • Source Verification:

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section: Aliphatic Esters).[4][6][7][8][9][10]

    • Source Verification:

Sources

Technical Support Center: Stability Testing of 2-Pentyl Butyrate in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Welcome to the technical support hub for 2-Pentyl butyrate (CAS: 60415-61-4).[1][2] This guide addresses the specific challenges of testing this branched ester under acidic conditions.

The Core Challenge: 2-Pentyl butyrate comprises a butyric acid moiety esterified with 2-pentanol (a secondary alcohol). In acidic media (pH < 7), it undergoes acid-catalyzed hydrolysis (Mechanism


). Unlike simple primary esters, the steric hindrance at the secondary carbon of the pentyl group influences the hydrolysis rate, while the volatility of the parent compound and the polarity of the cleavage product (butyric acid) create distinct analytical hurdles.

Reaction Pathway:



Troubleshooting Hub: Field-Proven Solutions

Issue 1: "I observe significant loss of 2-Pentyl butyrate at Time 0 (T0) or in controls."

Diagnosis: Volatility & Adsorption (Not Hydrolysis). 2-Pentyl butyrate has a high vapor pressure. If your recovery is low immediately, the compound is likely evaporating into the headspace or adsorbing to plastic surfaces.

Corrective Actions:

  • Material Change: Switch from plastic (PP/PE) tubes to silanized glass vials with PTFE-lined caps. Esters can migrate into plastics.

  • Headspace Management: Minimize headspace in storage vials. Fill vials >90% to reduce the partition of the ester into the gas phase.

  • Temperature Control: Ensure T0 samples are prepared and immediately quenched/analyzed, or stored at -20°C. Do not leave T0 samples on the autosampler at room temperature for extended periods.

Issue 2: "I see degradation of the ester, but I cannot quantify the Butyric Acid product."

Diagnosis: Phase Partitioning & Ionization. Butyric acid (


) behaves differently depending on the pH of your extraction matrix.

Corrective Actions:

  • The pH Trap: If you extract a stability sample buffered at pH 7 or pH 9, butyric acid exists as the butyrate ion, which stays in the aqueous phase and will not extract into organic solvents like Hexane or DCM.

  • Protocol Adjustment: You must acidify the sample to pH < 2.0 (using 1M HCl) before liquid-liquid extraction. This forces the equilibrium to the protonated (neutral) form, allowing it to partition into the organic layer.

  • Column Selection: Ensure you are using a polar column (e.g., DB-FFAP or DB-WAX). Non-polar columns (DB-1, DB-5) cause free fatty acids to peak tail severely or disappear (adsorb) entirely.

Issue 3: "The hydrolysis rate is inconsistent between replicates."

Diagnosis: Buffer Catalysis or Temperature Fluctuations. Hydrolysis is not just pH-dependent; it is also temperature and buffer-species dependent.

Corrective Actions:

  • Buffer Check: Citrate and Acetate buffers can sometimes act as nucleophilic catalysts, accelerating hydrolysis beyond the effect of

    
     alone. Standardize on Phthalate  or Phosphate  buffers as per OECD 111 guidelines to minimize this artifact.
    
  • Temperature Mapping: A 1°C deviation can significantly alter rate constants (

    
    ). Use a water bath or thermostatic block, not an air incubator, for precise heat transfer.
    

Validated Experimental Protocol

This protocol is adapted from OECD Guideline 111 and optimized for volatile branched esters.

A. Experimental Setup (Tier 1: Preliminary Test)
ParameterSpecificationReasoning
Test Concentration 100 mg/L (approx. 0.6 mM)Below water solubility limit (approx. 120 mg/L) to avoid phase separation.
Solvent/Co-solvent Acetonitrile (max 1% v/v)Ensures initial dissolution without affecting hydrolysis kinetics.
Buffers pH 1.2 (0.1M HCl), pH 4.0 (Acetate/Phthalate), pH 7.0 (Phosphate)Covers gastric and physiological relevance.
Temperature 50°C ± 0.1°CAccelerated condition. If <10% degradation in 5 days, compound is "Stable."
Vessels Amber Glass Vials (Screw cap with PTFE septum)Prevents photolysis and evaporation.
B. Workflow Methodology
  • Preparation: Dissolve 2-Pentyl butyrate in Acetonitrile to create a 10,000 mg/L stock.

  • Inoculation: Spike 100

    
    L of stock into 9.9 mL of pre-warmed buffer (Triplicate per time point).
    
  • Incubation: Store at 50°C in the dark.

  • Sampling Points: T=0, 24h, 48h, 120h (5 days).

  • Quenching & Extraction (Crucial Step):

    • Remove vial from heat.[3] Cool to room temperature.

    • Add 100

      
      L 6M HCl  (to ensure pH < 2).
      
    • Add 2.0 mL Dichloromethane (DCM) containing internal standard (e.g., Dodecane).

    • Vortex vigorously for 1 minute. Centrifuge to separate phases.

    • Transfer lower organic layer to GC vial.

C. Analytical Method (GC-FID/MS)
  • Column: DB-FFAP (Nitroterephthalic acid modified PEG) or equivalent.

    • Why? Handles both the ester and the free butyric acid without derivatization.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C (hold 5 min).
  • Inlet: Split 10:1, 240°C. Glass wool liner must be deactivated to prevent acid adsorption.

Visualizations

Diagram 1: Acid-Catalyzed Hydrolysis Mechanism ( )

This diagram illustrates the specific pathway for 2-Pentyl butyrate, highlighting the protonation of the carbonyl oxygen which makes the carbon susceptible to water attack.

HydrolysisMechanism cluster_conditions Critical Factors Ester 2-Pentyl Butyrate (Reactant) Protonated Protonated Intermediate (Activated Carbonyl) Ester->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate (Water Addition) Protonated->Tetrahedral + H2O (Rate Limiting) Products Products: Butyric Acid + 2-Pentanol Tetrahedral->Products - H+ (Elimination) Steric Hindrance (sec-pentyl) Steric Hindrance (sec-pentyl) Steric Hindrance (sec-pentyl)->Tetrahedral Slows attack Acid Concentration Acid Concentration Acid Concentration->Protonated Accelerates

Caption: Mechanism of acid-catalyzed hydrolysis highlighting the rate-limiting water attack, which is sterically influenced by the secondary pentyl group.

Diagram 2: Stability Testing Decision Tree (OECD 111)

Follow this logic flow to determine if further kinetic testing is required.

StabilityWorkflow Start Start: Tier 1 Test (pH 1.2, 4.0, 7.0, 9.0) Incubate Incubate 5 Days @ 50°C Start->Incubate Analyze Analyze Recovery (GC-FID/MS) Incubate->Analyze Decision Hydrolysis > 10%? Analyze->Decision Stable Result: Hydrolytically Stable (No further testing) Decision->Stable No Unstable Result: Unstable Proceed to Tier 2 Decision->Unstable Yes Tier2 Tier 2: Kinetic Study (Multiple Temps: 50, 60, 70°C) Determine k_obs and t_1/2 Unstable->Tier2

Caption: Decision logic based on OECD Guideline 111. Tier 2 is only required if significant degradation (>10%) is observed in Tier 1.

Data Presentation: Kinetic Summary Example

When reporting your stability data, structure your results as follows to calculate the pseudo-first-order rate constant (


).

Table 1: Example Data Layout for pH 1.2 Hydrolysis

Time (Hours)Area (Ester)Area (IS)Ratio (Ester/IS)% Remaining (

)

0500,000100,0005.00100%0
24450,000101,0004.4589%-0.116
48405,00099,5004.0781.4%-0.205
120290,000100,2002.8957.8%-0.548
  • Calculation: Plot Time (x) vs.

    
     (y). The slope = 
    
    
    
    .
  • Half-life (

    
    ):  Calculate as 
    
    
    
    .

References

  • OECD. (2004).[4][5] Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Context on ester hydrolysis mechanisms).
  • RSC Education. (n.d.). Hydrolysis of Esters.[6][7][8][9] Royal Society of Chemistry. [Link]

  • Chromatography Forum. (2013). Butyrate analysis GC/MS. (Discussion on FFAP columns for short-chain fatty acids). [Link]

  • PubChem. (n.d.). 2-Pentyl butyrate Compound Summary. National Library of Medicine. [Link]

Sources

Preventing hydrolysis of 2-Pentyl butyrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Formulation Guide for 2-Pentyl Butyrate

Executive Summary

2-Pentyl butyrate (CAS 60415-61-4) is a branched aliphatic ester used in fragrance and flavor applications, and increasingly as a lipophilic probe in drug delivery systems. In aqueous environments, it undergoes hydrolysis yielding 2-pentanol and butyric acid . This reaction is catalyzed by hydronium ions (specific acid catalysis), hydroxide ions (specific base catalysis), and general nucleophiles (buffer species).

This guide provides actionable troubleshooting workflows to stabilize this molecule, focusing on pH control, buffer selection, and supramolecular encapsulation.

Section 1: Critical Parameters & Troubleshooting (Q&A)

Q1: What is the absolute stability window for 2-pentyl butyrate in water?

Recommendation: Target pH 4.5 – 5.5 .

The Science: Aliphatic esters exhibit a "V-shaped" pH-rate profile.

  • pH < 3: Specific acid catalysis (

    
    ) dominates. The carbonyl oxygen is protonated, making the carbonyl carbon electrophilic and susceptible to water attack.
    
  • pH > 7: Specific base catalysis (

    
    ) dominates. This is 1000x–10,000x faster than acid hydrolysis. Even mild alkalinity (pH 8) will rapidly degrade your sample.
    
  • pH 4.5 – 5.5: This is the "stability valley" where both

    
     and 
    
    
    
    are minimized.

Troubleshooting: If your recovery is low, measure the final pH of your solution. Hydrolysis releases butyric acid, which can lower the pH. If the pH drifts below 4.0, acid catalysis accelerates. Self-buffering is required.

Q2: I am using Phosphate Buffered Saline (PBS) at pH 7.4, but degradation is faster than expected. Why?

Recommendation: Stop using Phosphate or Tris buffers. Switch to Citrate or Acetate if experimental conditions permit.

The Science: This is a classic artifact. Phosphate anions (


) and Tris (free base) act as nucleophilic catalysts . They attack the ester carbonyl directly, forming a transient intermediate that hydrolyzes rapidly. This is "General Base Catalysis."
  • Phosphate/Imidazole/Tris: High catalytic effect.

  • Citrate/Acetate/MES: Low/Negligible catalytic effect due to lower nucleophilicity and steric factors.

Q3: My application requires physiological pH (7.4). How do I stop hydrolysis?

Recommendation: You cannot stop it chemically at pH 7.4, but you can shield the molecule using Cyclodextrin (CD) Complexation .

The Science: Hydrolysis requires water to attack the ester bond. Encapsulating the hydrophobic 2-pentyl butyrate within the hydrophobic cavity of a cyclodextrin (specifically Hydroxypropyl-


-Cyclodextrin  or HP-

-CD) sterically blocks water and catalytic ions from reaching the ester linkage.

Section 2: Decision Frameworks & Mechanisms

Visual 1: Hydrolysis Mechanism & Catalysis Pathways

Figure 1: The three pathways of degradation. Note that Buffer Catalysis is often the "silent killer" in stability studies.

HydrolysisPathways Ester 2-Pentyl Butyrate AcidCat Acid Catalysis (pH < 4) Ester->AcidCat + H3O+ BaseCat Base Catalysis (pH > 7) Ester->BaseCat + OH- BufferCat Nucleophilic Buffer (Phosphate/Tris) Ester->BufferCat + Nu: Products 2-Pentanol + Butyric Acid AcidCat->Products Fast BaseCat->Products Very Fast BufferCat->Products Variable

Visual 2: Formulation Decision Tree

Figure 2: Select the correct stabilization strategy based on your experimental constraints.

FormulationTree Start Start: Define Constraints pH_Flex Can you adjust pH? Start->pH_Flex Adjust_pH Adjust to pH 4.5 - 5.5 Use Acetate/Citrate pH_Flex->Adjust_pH Yes Bio_Compatible Is it for biological assay (Cells/Enzymes)? pH_Flex->Bio_Compatible No (Fixed pH 7.4) Enzymes Add Esterase Inhibitors (e.g., PMSF, Ebelactone B) Bio_Compatible->Enzymes Yes (Bio Fluids) Shielding Requires Steric Shielding Bio_Compatible->Shielding No (Buffer only) CD_Complex Use HP-Beta-Cyclodextrin (Molar Ratio 1:2) Shielding->CD_Complex High Solubility Need Micelles Use Non-ionic Surfactants (Tween 20 / Pluronics) Shielding->Micelles Cost Sensitive

Section 3: Experimental Protocols

Protocol A: Preparation of Hydrolysis-Resistant Stock

Objective: Create a stable stock solution of 2-pentyl butyrate using inclusion complexation.

Materials:

  • 2-Pentyl butyrate (>98% purity).[1][2]

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[3]
  • Milli-Q Water.

  • 0.45 µm PVDF Syringe Filter.

Procedure:

  • Calculate Stoichiometry: 2-pentyl butyrate (MW: 158.24 g/mol ) requires a 1:1 or 1:2 molar ratio with HP-

    
    -CD (MW: ~1400  g/mol ).
    
    • Insight: Use a 1:2 ratio (Ester:CD) to ensure full encapsulation of the hydrophobic alkyl chain.

  • Solubilize CD: Dissolve HP-

    
    -CD in water to 20% (w/v). Stir until clear.
    
  • Complexation: Add 2-pentyl butyrate slowly to the vortexing CD solution.

  • Equilibration: Stir at room temperature for 24 hours. The solution may initially be cloudy but should clarify as the inclusion complex forms.

  • Filtration: Filter through a 0.45 µm filter to remove uncomplexed (insoluble) ester.

  • Validation: Analyze by HPLC. The "apparent solubility" should be significantly higher than the intrinsic water solubility (~117 mg/L).

Protocol B: Buffer Compatibility Check

Objective: Determine if your buffer is catalyzing degradation.

Buffer SystempKa (approx)Risk LevelNotes
Acetate 4.76Low Recommended. Minimal nucleophilicity.
Citrate 3.1, 4.7, 6.4Low Recommended. Excellent capacity in stability window.
Phosphate 2.1, 7.2, 12.3High Avoid.

is a strong nucleophile.
Tris 8.1High Avoid. Primary amine attacks ester carbonyl.
HEPES/MOPS 7.5 / 7.2Medium Better than Tris/Phosphate, but steric bulk reduces catalysis.

Section 4: References

  • ChemicalBook. (2025).[4] 2-Pentyl Butyrate Properties and Stability Data. Link

  • Mloft, T. et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. National Institutes of Health (PMC). Link

  • Comisar, C. et al. (2008).[4] Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Penn State University / ResearchGate. Link

  • Lanxess. (2024). Hydrolysis Stabilizers for Polyester-based Systems. Link

  • AAT Bioquest. (2024). Preparation of Citrate Buffer for Hydrolysis Prevention. Link

Sources

Technical Support Center: Troubleshooting Lipase-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: LIP-EST-404 Subject: Resolving Low Conversion Rates in Biocatalytic Synthesis

Introduction: The Biocatalytic Balancing Act

Welcome to the Lipase Catalysis Support Hub. If you are experiencing low conversion rates (<50%) in your esterification reactions, you are likely battling one of three adversaries: Thermodynamic Equilibrium , Enzyme Deactivation , or Kinetic Inhibition .

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are interfacial enzymes. Unlike standard organic synthesis, their activity relies on a delicate micro-aqueous environment. This guide abandons generic advice to focus on the mechanistic root causes of failure.

Module 1: The Water Paradox (Thermodynamics vs. Kinetics)

The Issue: Water is a thermodynamic product of esterification (pushing equilibrium to the left) but a kinetic necessity for enzyme flexibility (keeping the active site open).[1]

Diagnostic Q&A:

Q: I added molecular sieves to remove water, but my reaction rate dropped to near zero. Why? A: You likely stripped the essential water layer . Lipases require a hydration shell to maintain the conformation of the catalytic triad (Ser-His-Asp). If you use aggressive drying agents (e.g., activated 3Å sieves) in a hydrophobic solvent, you dehydrate the enzyme itself.

  • Solution: Pre-equilibrate your reaction components and enzyme at a fixed water activity (

    
    ) using saturated salt solutions before mixing. Optimal 
    
    
    
    is typically 0.2-0.5 for esterification.

Q: My conversion stalls at ~60% regardless of time. Is the enzyme dead? A: Likely not. You have hit thermodynamic equilibrium . In a closed system, water accumulation promotes the reverse reaction (hydrolysis).

  • Solution: Implement Open-System Water Removal . Use a vacuum pump (if substrates are non-volatile) or a Dean-Stark apparatus. Alternatively, add molecular sieves stepwise after the reaction has initiated, not at

    
    .
    
Visualization: The Water Activity "Goldilocks" Zone

WaterActivity cluster_low Zone 1: Dehydration cluster_opt Zone 2: Optimal cluster_high Zone 3: Hydrolysis LowAw aw < 0.1 (Over-dried) Rigid Enzyme Rigidity (Active Site Closed) LowAw->Rigid NoCat 0% Conversion Rigid->NoCat OptAw aw = 0.2 - 0.5 Flex Catalytic Flexibility (Essential Water Layer) OptAw->Flex HighCat >90% Conversion Flex->HighCat HighAw aw > 0.6 (Water Accumulation) Reverse Thermodynamic Equilibrium Shift HighAw->Reverse Stall ~50% Conversion Cap Reverse->Stall

Figure 1: The mechanistic impact of water activity (


) on lipase performance. Extreme drying freezes the enzyme, while excess water drives the reverse hydrolysis reaction.
Module 2: Solvent Engineering & LogP

The Issue: The solvent dictates the partitioning of substrates and the stripping of essential water. The standard metric for selection is LogP (partition coefficient).

Diagnostic Q&A:

Q: I am using Ethanol or Methanol as a solvent. Is this okay? A: No. Short-chain alcohols (LogP < 0) are hydrophilic. They strip the essential water layer from the lipase, causing denaturation. They also act as competitive substrates (alcoholysis).

  • Solution: Use hydrophobic solvents with LogP > 2.0 .

Q: My substrates are polar and won't dissolve in Hexane. What now? A: Use a moderately polar solvent (e.g., tert-butanol or acetone) or a Solvent-Free System . tert-Butanol is unique; it dissolves polar substrates but is too bulky to enter the lipase active site, preventing inhibition.

Solvent Selection Guide
Solvent ClassLogP ValueEffect on LipaseRecommendation
Hydrophilic < 0 (e.g., Methanol, DMSO)Strips essential water; Denaturation.AVOID
Moderate 0 - 2 (e.g., Acetone, THF)Risk of stripping water; Moderate activity.Use with caution.
Hydrophobic 2 - 4 (e.g., Toluene, Hexane)Preserves essential water; High activity.PREFERRED
Super-Hydrophobic > 4 (e.g., Isooctane, Decane)Excellent stability; Mass transfer issues if substrates insoluble.Ideal for non-polar substrates.
Module 3: Substrate Inhibition & Mass Transfer

The Issue: High concentrations of acid (acidification of micro-environment) or alcohol (competitive inhibition) can shut down the enzyme.[2]

Diagnostic Q&A:

Q: The reaction starts fast but stops after 1 hour. Adding more enzyme doesn't help. A: This is classic Irreversible Inhibition . If you are using short-chain acids (e.g., acetic acid), the local pH drop at the enzyme surface may be denaturing it.

  • Solution: Stepwise Addition . Add the acid/alcohol in 3-4 aliquots over time rather than a single bolus. This keeps the local concentration below the inhibitory threshold.

Q: I am using immobilized lipase (e.g., Novozym 435). Does stirring speed matter? A: Yes. If the reaction rate increases when you increase stirring speed, you are Mass Transfer Limited . The substrate cannot diffuse through the boundary layer to the enzyme fast enough.

  • Solution: Increase agitation (rpm) until the rate plateaus. Ensure the immobilized beads are not being pulverized by the impeller (use an overhead stirrer with a marine blade, not a magnetic stir bar which grinds beads).

Module 4: The "Golden Standard" Optimization Protocol

Do not guess. Follow this self-validating workflow to isolate the variable causing low conversion.

Reagents:

  • Enzyme: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435 or equivalent).[3][4]

  • Solvent: n-Heptane (LogP 4.0) or Solvent-Free.[1][3][4][5]

  • Water Control: Molecular Sieves (3Å or 4Å), pre-activated at 250°C.

Step-by-Step Workflow:

  • Enzyme Pre-Equilibration (Critical Step):

    • Place the immobilized lipase in a desiccator with a saturated salt solution (e.g.,

      
       for 
      
      
      
      ) for 24 hours. This ensures the essential water layer is set.
  • Substrate Preparation:

    • Dissolve Equimolar (1:1) amounts of acid and alcohol in the solvent.[2][4][6][7]

    • Self-Validation: If substrates do not dissolve, switch to tert-butanol or a solvent-free system at 40-60°C.

  • Reaction Initiation:

    • Add enzyme (typically 1-5% w/w relative to substrates).

    • Incubate at 40-60°C (optimal for most fungal lipases).

    • Agitate at 200-300 RPM.

  • Water Management Strategy:

    • T=0h: Do NOT add molecular sieves yet (avoids stripping initial water).

    • T=1h: Add activated molecular sieves (5-10% w/v) to scavenge produced water.

  • Monitoring:

    • Take aliquots at 0, 1, 3, 6, and 24 hours.

    • Analyze via GC or HPLC. Do not rely on titration alone as it measures acid consumption, which can be confounded by side reactions.

Troubleshooting Decision Tree

Troubleshooting Start Start: Low Conversion (<50%) CheckWater Check Water Content Start->CheckWater CheckSolvent Check Solvent LogP CheckWater->CheckSolvent Water is Controlled AddSieves Add Sieves Stepwise (Not at T=0) CheckWater->AddSieves Water Accumulating? CheckInhib Check Substrate Inhibition CheckSolvent->CheckInhib LogP > 2.0 ChangeSolvent Switch to Heptane or tert-Butanol CheckSolvent->ChangeSolvent LogP < 2.0 (Hydrophilic) MassTransfer Mass Transfer Check CheckInhib->MassTransfer No Inhibition Stepwise Implement Stepwise Addition CheckInhib->Stepwise Substrate > 0.5M? IncreaseStir Increase Agitation (Avoid Grinding) MassTransfer->IncreaseStir Rate increases with RPM?

Figure 2: Logic flow for diagnosing the root cause of esterification failure.

References
  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media.[4][6][8] Chemical Society Reviews, 42(15), 6406-6436. Link

  • Bezbradica, D., et al. (2007). The effect of substrate polarity on the lipase-catalyzed synthesis of flavor esters in solvent-free systems. Journal of Molecular Catalysis B: Enzymatic, 45(3-4), 97-101. Link

  • Dossat, V., Combes, D., & Marty, A. (1999). Continuous enzymatic transesterification of high oleic sunflower oil in a packed bed reactor: Influence of the water activity. Enzyme and Microbial Technology, 25(3-5), 194-200. Link

  • Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 31(8), 1846-1859. Link

  • Zaks, A., & Klibanov, A. M. (1988). The effect of water on enzyme action in organic media.[1] Journal of Biological Chemistry, 263(17), 8017-8021. Link

Sources

Refining the separation of 2-pentyl butanoate from byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation & Purification of 2-Pentyl Butanoate (Sec-Amyl Butyrate)

Doc ID: TS-ORG-EST-052 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary

The synthesis of 2-pentyl butanoate (CAS: 60415-61-4) via Fischer esterification or lipase-catalyzed transesterification presents a specific purification challenge: the persistent "rancid butter" odor of unreacted butyric acid and the formation of alcohol-water azeotropes. In drug development and high-grade fragrance synthesis, even trace impurities (<50 ppm) of butyric acid are unacceptable.

This guide provides a self-validating purification workflow designed to achieve >99.5% purity. We move beyond standard textbook protocols to address the physicochemical realities of separating mid-chain esters.

Part 1: Critical Data & Physical Constraints

Before troubleshooting, verify your system parameters against these validated constants. Separation relies on exploiting the


Boiling Point and pKa differences.
ComponentRoleBoiling Point (

C)
Solubility (Water)pKaCritical Note
2-Pentyl Butanoate Target Product185 - 186 InsolubleN/AHydrolyzes at pH > 10
Butyric Acid Reactant (Impurity)163.5Miscible4.82Forms azeotrope with water (99.9

C)
2-Pentanol Reactant (Impurity)119.0Moderate~16Forms azeotrope with water (~91-95

C)
Water Byproduct100.0Solvent15.7Must be removed before distillation

Scientist's Note: The boiling point gap between the alcohol (119


C) and the ester (186

C) suggests easy distillation. However, the presence of water collapses this efficiency by forming low-boiling azeotropes that drag impurities into your receiver flask. Drying is not optional; it is the separation step.
Part 2: Troubleshooting Matrix (Q&A)
Category A: Phase Separation & Extraction

Q1: My product layer retains a persistent "vomit" smell (butyric acid) even after washing. Should I use a stronger base like NaOH? A: Do not use NaOH. While sodium hydroxide (pH ~14) effectively neutralizes butyric acid, it aggressively catalyzes the hydrolysis of your ester (saponification), reverting your product back to the starting materials.

  • The Fix: Use Saturated Sodium Bicarbonate (NaHCO

    
    ) .
    
  • The Logic: Butyric acid has a pKa of ~4.82. To fully ionize it into the aqueous phase (as sodium butyrate), you need a pH > 7. Bicarbonate provides a pH of ~8.5, which is sufficient to deprotonate the acid without hydrolyzing the ester.

  • Validation: Wash until the aqueous layer pH tests neutral (7.0) or slightly basic. If the smell persists, the acid is trapped in the organic phase; increase the volume of the aqueous wash, not the strength of the base.

Q2: I have formed a thick emulsion during the bicarbonate wash. How do I break it? A: Emulsions occur because the sodium butyrate formed is essentially a soap (surfactant).

  • The Fix: Add Saturated Brine (NaCl) immediately.

  • The Mechanism: The "Salting Out" effect increases the ionic strength of the aqueous phase, decreasing the solubility of organics and increasing the density difference between layers.

  • Protocol: If the emulsion is stubborn, filter the mixture through a pad of Celite or centrifuge at 3000 RPM for 5 minutes.

Category B: Distillation & Purity [1][2][3][4]

Q3: During distillation, the temperature fluctuates between 90


C and 120

C, and the distillate is cloudy.
A: You are distilling a heteroazeotrope of 2-pentanol and water.
  • The Cause: Incomplete drying. If water remains, it depresses the boiling point of the alcohol and acid, causing them to co-distill.

  • The Fix: Stop the distillation. Dry the pot residue with anhydrous Magnesium Sulfate (MgSO

    
    ) for at least 30 minutes until the desiccant flows freely. Filter and restart.
    
  • Pro-Tip: For drug development standards (low ppm solvent), use a Vigreux column to prevent "bumping" of the alcohol fraction into the main ester fraction.

Part 3: The 3-Stage Refining Protocol

This workflow is designed for high-purity isolation (Target: >99% Purity).

Stage 1: Quench & Neutralization (The "Soft" Wash)
  • Cool reaction mixture to room temperature.

  • Wash 1: Add 1.0 equivalent volume of ice-cold water . Agitate gently to remove bulk water-soluble catalysts (e.g., H

    
    SO
    
    
    
    ) or enzymes.
  • Wash 2: Add Saturated NaHCO

    
      in portions. Caution: CO
    
    
    
    evolution will be vigorous. Continue washing until gas evolution ceases.
    • Checkpoint: Check pH of aqueous layer.[5] It must be pH 8-9.

  • Wash 3: Add Saturated Brine . This pulls residual water from the organic layer.

Stage 2: Drying (The Critical Gate)
  • Transfer organic layer to a clean Erlenmeyer flask.

  • Add Anhydrous MgSO

    
      (preferred over Na
    
    
    
    SO
    
    
    for faster kinetics).
  • Swirl and let stand for 20 minutes .

  • Validation: The solution must be crystal clear. If cloudy, add more desiccant.[5]

  • Filter off the solid.[5]

Stage 3: Fractional Distillation
  • Set up a short-path distillation apparatus (or Vigreux column for >50g scale).

  • Fraction 1 (Fore-run): Collect everything distilling < 125

    
    C. This contains residual 2-pentanol and trace water.
    
  • Intermediate Cut: 125

    
    C – 180
    
    
    
    C. Discard (contains mixed fractions).
  • Main Fraction: Collect 184

    
    C – 187
    
    
    
    C
    .
    • Purity Check: This fraction should be odorless (fruity/banana-like) with no rancid undertones.

Part 4: Process Visualization

The following diagram illustrates the critical decision nodes in the purification logic.

PurificationWorkflow Reaction Crude Reaction Mixture (Ester, Alcohol, Acid, Water) Quench Quench: Ice Water Wash (Remove Catalyst/Enzyme) Reaction->Quench BaseWash Neutralization: Sat. NaHCO3 (Target pH ~8.5) Quench->BaseWash CheckPH Decision: Is Aqueous pH > 8? BaseWash->CheckPH CheckPH->BaseWash No (Repeat Wash) Brine Phase Control: Brine Wash (Break Emulsions) CheckPH->Brine Yes Dry Drying: Anhydrous MgSO4 (Critical Step) Brine->Dry Organic Layer Waste Aqueous Waste (Salts, Sodium Butyrate) Brine->Waste Aqueous Layer Distill Fractional Distillation (Atmospheric Pressure) Dry->Distill Final Final Product 2-Pentyl Butanoate (BP: 185-186°C) Distill->Final Main Fraction (185°C) Distill->Waste Fore-run (<125°C)

Figure 1: Decision logic for the purification of 2-pentyl butanoate, emphasizing pH control and drying checkpoints.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Butanoic acid, pentyl ester: Phase change data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Hari Krishna, S., & Karanth, N. G. (2001). Lipase-catalyzed synthesis of isoamyl butyrate: A kinetic study.[6] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1547(2), 262-267. (Provides mechanistic insight into alcohol/acid inhibition and separation logic). Retrieved from [Link]

  • Lumen Learning. Physical Properties of Carboxylic Acids and Esters. (Reference for hydrogen bonding and solubility differences driving the extraction logic). Retrieved from [Link]

Sources

Technical Support Center: Enzymatic Synthesis of Isoamyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Lipase-Catalyzed Esterification Support Tier: Level 3 (Process Engineering & R&D)

Introduction

Welcome to the technical support hub for Isoamyl Butyrate production. This ester (widely used in flavor/fragrance for its pear/banana notes and as a pharmaceutical intermediate) presents a classic biocatalytic challenge: Thermodynamic Equilibrium vs. Kinetic Inhibition.

While Candida antarctica Lipase B (CALB, e.g., Novozym 435) is the industry standard, users frequently encounter premature reaction termination. This guide addresses the three primary failure modes: Acid Inhibition , Water Accumulation , and Mass Transfer Limitations .

Module 1: Overcoming Substrate Inhibition (The "Acid Block")

Issue Diagnosis

Symptom: The reaction starts fast but plateaus at ~40-50% conversion within the first hour, despite having active enzyme and sufficient temperature. Root Cause: Dead-End Inhibition. Butyric acid is a short-chain fatty acid.[1] At high concentrations, it acidifies the micro-aqueous layer surrounding the enzyme (pH drop), denaturing the protein interface. Furthermore, it competitively binds to the enzyme's active site, preventing the alcohol from entering.

The Mechanism: Ping-Pong Bi-Bi

Lipases follow a Ping-Pong Bi-Bi mechanism.[1][2][3][4] The enzyme binds the acid (Acyl donor) first, releases water, and forms an Acyl-Enzyme intermediate. Then the alcohol binds. If butyric acid concentration is too high, it creates a "dead-end" complex.[1][2]

PingPongMechanism E Free Enzyme (Lipase) ES1 Enzyme-Acid Complex E->ES1 + Butyric Acid Sub1 Substrate 1 (Butyric Acid) E_Acyl Acyl-Enzyme Intermediate ES1->E_Acyl - H₂O H2O Product 1 (Water) E_Acyl_Alc Ternary Complex E_Acyl->E_Acyl_Alc + Isoamyl Alcohol DeadEnd DEAD END (Acid Inhibition) E_Acyl->DeadEnd Excess Acid (>0.5M) Sub2 Substrate 2 (Isoamyl Alcohol) E_Acyl_Alc->E Release Ester Prod Isoamyl Butyrate

Figure 1: Ping-Pong Bi-Bi Mechanism showing the critical failure point (Red Dashed Line) where excess butyric acid causes dead-end inhibition.

Corrective Protocol: Fed-Batch Addition Strategy

To prevent acidification and inhibition, do not add all butyric acid at


.

Protocol:

  • Initial Charge: Load the reactor with 100% of the Isoamyl Alcohol and only 33% of the total required Butyric Acid.

  • Solvent: Use n-Heptane or Hexane (LogP > 3.0). Avoid polar solvents like ethanol which strip essential water from the enzyme.

  • Step 1 (0-2 Hours): Run reaction at 40-50°C. Monitor acid consumption via titration (NaOH) or GC.

  • Step 2 (At ~80% Acid Conversion): Add the next 33% of Butyric Acid.

  • Step 3 (At ~80% Conversion of Step 2): Add the final 33%.

Validation Check: If the reaction rate (


) of Step 2 is <80% of Step 1, your enzyme is experiencing deactivation (likely water-related, see Module 2).

Module 2: Water Activity Control (The "Equilibrium Wall")

Issue Diagnosis

Symptom: Conversion halts at ~65-70%. Adding more enzyme does not restart the reaction. Root Cause: Thermodynamic Equilibrium. Esterification is reversible. As water accumulates, the reaction rate of hydrolysis (


) equals esterification (

).
Water Removal Strategies

You must maintain water activity (


) low enough to drive synthesis but high enough to keep the enzyme flexible (essential water layer).
MethodEfficiencySuitability for Isoamyl ButyrateTechnical Note
Molecular Sieves (3Å) HighRecommended Use 3Å pore size. 4Å/5Å may trap the linear butyric acid or alcohol.
Pervaporation HighScale-Up OnlyRequires membrane setup; excellent for continuous flow.
Salt Hydrates MediumVariablePairs like

can clump; difficult to separate from immobilized enzyme.
Vacuum/N2 Sparging LowNot Recommended Isoamyl alcohol is volatile; vacuum will strip the substrate.
Protocol: Molecular Sieve Activation & Use
  • Activation: Bake 3Å sieves at 250°C for 3 hours. Cool in a desiccator.

  • Dosage: Add 50-100 g/L of sieves to the reaction mixture.

  • Timing: Add sieves after 1 hour of reaction.

    • Why? Adding them at

      
       creates an ultra-dry environment that strips the "essential water" from the lipase, rendering it rigid and inactive (the "hysteresis effect").
      

Module 3: Intensification & Workflow (The "Hardware")

Optimization Workflow

This diagram outlines the decision logic for optimizing the reaction based on real-time observations.

Workflow Start Start Reaction (1:1.5 Acid:Alcohol) Check1 Check Rate @ 1 Hour Start->Check1 Fast Rate Normal Check1->Fast Linear Kinetics Slow Rate < 10% Check1->Slow Lag Phase Check2 Check Conversion @ 4 Hours Fast->Check2 Action_Slow Troubleshoot: 1. Check Water (add Sieves) 2. Check Acid (Dilute) Slow->Action_Slow HighConv >90% Conversion Harvest Check2->HighConv Success Stuck Plateaue at ~60% Check2->Stuck Water Inhibition Action_Stuck Equilibrium Reached: Add Activated Sieves (3Å) Stuck->Action_Stuck Action_Stuck->Check2 Recycle Loop

Figure 2: Decision logic for real-time reaction monitoring and intervention.

Frequently Asked Questions (FAQs)

Q1: Can I use ultrasound to speed up the reaction? A: Yes. Ultrasound (35-40 kHz) assists in mass transfer, helping the substrates penetrate the porous support of Novozym 435.

  • Warning: Excessive sonication (>200W for prolonged periods) can mechanically fracture the enzyme support beads, leading to difficult filtration and high back-pressure in flow systems. Pulse mode (e.g., 10s ON / 10s OFF) is recommended [1].

Q2: My enzyme beads are clumping together. Why? A: This indicates high water content in the system. The water forms "bridges" between the hydrophilic protein surfaces on the beads.

  • Fix: Decant the reaction mixture, wash the beads with dry acetone or n-heptane, and add fresh molecular sieves to the reaction.

Q3: What is the optimal Molar Ratio? A: A ratio of 1:1.5 or 1:2 (Acid:Alcohol) is optimal. Excess alcohol acts as a solvent and pushes the equilibrium forward. Do not use excess Acid, as this triggers the inhibition described in Module 1 [2].

Q4: Can I reuse the Novozym 435? A: Yes, typically for 5-10 cycles.

  • Washing Protocol: Wash with n-heptane (to remove substrates) followed by tert-butanol (to remove water without stripping essential enzyme hydration). Store at 4°C. If activity drops >20%, the pores may be clogged with glycerol or byproducts.

References

  • Bansode, S. R., & Rathod, V. K. (2014). Ultrasound assisted lipase catalysed synthesis of isoamyl butyrate. Ultrasonics Sonochemistry, 21(3), 1107–1114.

  • Hari Krishna, S., et al. (2001). Kinetics of lipase-catalyzed esterification of butyric acid and isoamyl alcohol. Journal of Chemical Technology & Biotechnology, 76, 1069-1076.

  • Bravo, J., et al. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym 435. ACS Engineering Au.

  • Macedo, G. A., et al. (2017). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Ciência e Tecnologia de Alimentos.

Sources

Technical Support Center: 2-Pentyl Butyrate Application Guide

[1]

Introduction: The "Hidden" Flammability Risk[1]

In drug development and organic synthesis, 2-Pentyl butyrate (CAS 60415-61-4) is a valuable ester used as a solvent and flavoring agent due to its unique volatility profile.[1] However, a recurring issue reported by process chemists is a discrepancy between theoretical flash point values (often cited for generic "amyl butyrate") and the actual flash point of 2-pentyl butyrate lots.

This guide addresses why your sample might flash at 52°C (126°F) while your safety data sheet (SDS) might suggest 67°C (152°F) , and how to engineer your process to handle this volatility gap.

Module 1: Critical Data Discrepancies

Q1: Why does my internal testing show a flash point of ~52°C when the SDS lists 67°C?

Diagnosis: You are likely encountering Isomer Confusion or Impurity-Driven Flash Point Depression .[1][2]

1. The Isomer Trap (n-Amyl vs. sec-Amyl) Many commercial databases conflate "Amyl Butyrate" (n-pentyl butyrate) with "2-Pentyl Butyrate" (sec-amyl butyrate).[1]

  • n-Pentyl Butyrate: Flash Point

    
     67°C (152°F).[1][3]
    
  • 2-Pentyl Butyrate: Flash Point

    
     52°C (126°F).[1]
    

Because 2-pentyl butyrate is a branched isomer, it has a lower boiling point and higher vapor pressure than its linear counterpart, resulting in a significantly lower flash point. If your safety assessment relies on "generic" amyl butyrate data, you are operating with a 15°C safety blind spot .[1]

2. The Residual Alcohol Effect (Raoult’s Law) 2-Pentyl butyrate is typically synthesized via the esterification of 2-pentanol and butyric acid.[1]

  • 2-Pentanol Flash Point: ~34°C.[1]

  • 2-Pentyl Butyrate Flash Point: ~52°C.[1]

Even trace amounts (0.5% - 1.0%) of unreacted 2-pentanol can depress the flash point of the bulk liquid by 3–5°C due to the high volatility of the alcohol. This is governed by Raoult's Law, where the vapor phase is enriched with the more volatile component (the alcohol).

Visualizing the Risk Logic

FlashPointRiskcluster_0Root Causes of Data MismatchIsomerIsomer Selection(n-Amyl vs 2-Pentyl)VolatilityIncreased Vapor PressureIsomer->VolatilityBranching EffectImpuritySynthesis Impurity(Residual 2-Pentanol)Impurity->VolatilityRaoult's LawDepressionFlash Point Depression(Shift from 67°C to ~52°C)Volatility->DepressionRiskProcess Risk:Operating at 60°C(Assumed Safe, Actually Hazardous)Depression->Risk

Figure 1: Causal pathway for unexpected flammability risks in 2-pentyl butyrate applications.[1][2]

Module 2: Operational Troubleshooting

Q2: I need to run a reaction at 60°C using 2-Pentyl Butyrate. Is this safe?

Direct Answer: No , not without engineering controls.[1] At 60°C, 2-pentyl butyrate is likely above its flash point (approx. 52°C).[1] This means the liquid is generating enough vapor to form an ignitable mixture with air near the surface. A static discharge or hot surface could trigger a flash fire.[1]

Required Protocol: Inerting (Nitrogen Blanketing) To operate safely above the flash point, you must remove the oxidizer (oxygen) from the equation.

Step-by-Step Implementation:

  • Seal the Reactor: Ensure the vessel is rated for slight positive pressure.

  • Nitrogen Sweep: Introduce a continuous flow of Nitrogen (

    
    ) or Argon.[1][2]
    
  • Oxygen Monitoring: Install an Oxygen sensor in the headspace.[1]

    • Target:

      
      
      
      
      concentration (Limiting Oxygen Concentration for most esters is ~10%, safety factor reduces this).[1]
  • Grounding: Bond and ground all transfer lines to prevent static accumulation, which is critical for low-conductivity esters.[1][2]

Q3: My solvent recovery system is tripping LEL (Lower Explosive Limit) alarms. Why?

Diagnosis: You are likely condensing the ester but missing the azeotrope or volatile impurities.

If your 2-pentyl butyrate contains residual 2-pentanol (BP ~119°C) or water, it may form a heterogeneous azeotrope.[1] During vacuum distillation/recovery:

  • The volatile alcohol enriches the vapor phase first.

  • The LEL sensors are calibrated for the ester, but the alcohol vapor triggers them early.

  • Solution: Adjust LEL sensor calibration factors to account for 2-pentanol sensitivity or improve the upstream purification (washing/drying) to remove residual alcohol before solvent recovery.

Module 3: Analytical Validation (The "Truth" Test)

Q4: How do I definitively validate the flash point of my specific lot?

Do not rely on the SDS alone. You must test the specific lot using the correct ASTM method.

Recommended Method: ASTM D93 (Pensky-Martens Closed Cup) [1][4]

  • Why: 2-Pentyl butyrate is a solvent that may contain volatile impurities.[1] Open cup methods (Cleveland Open Cup) allow vapors to escape, artificially raising the result. Closed cup methods trap the vapors, simulating the "worst-case" scenario in a closed reactor.

FeatureASTM D93 (Pensky-Martens)ASTM D56 (Tag Closed Cup)Recommendation
Viscosity Range High & LowLow onlyD93 is robust for crude samples.[1][2]
Stirring Yes (Continuous)NoD93 is preferred to equilibrate impurities.[1]
Sensitivity HighHighBoth are acceptable, but D93 is industry standard for chemical safety.[1]

Validation Protocol:

  • Sample Prep: Cool sample to at least 10°C below expected flash point (cool to ~40°C).

  • Loading: Fill cup to the scribe line. Do not overfill (reduces headspace, alters pressure).[1]

  • Heating Rate: 5°C to 6°C per minute (Method A).

  • Stirring: 90–120 rpm.

  • Result: Record the temperature at which the pilot flame causes a distinct flash inside the cup.

Summary of Physical Properties for Safety Calculations

Use the following data table for 2-Pentyl Butyrate (CAS 60415-61-4) process calculations. Note the distinction from n-Amyl Butyrate.

Property2-Pentyl Butyrate (sec-Amyl)n-Amyl Butyrate (n-Pentyl)Impact
Flash Point (Closed Cup) ~52°C (126°F) ~67°C (152°F)CRITICAL: 2-Pentyl is more flammable.[1][2]
Boiling Point ~160°C~186°CLower BP correlates to higher volatility.[1][2]
Specific Gravity 0.8650.876Affects pump sizing/separation.[1]
Water Solubility InsolubleInsolubleForms static-prone layers.[1][2]
Safety Decision Logic

SafetyLogicStartStart Process ReviewTempCheckProcess Temp > 45°C?Start->TempCheckSafeStandard Safety ProtocolsTempCheck->SafeNoTestTest Lot Flash Point(ASTM D93)TempCheck->TestYesResultHighFP > Process Temp + 10°CTest->ResultHighResultLowFP < Process TempTest->ResultLowResultHigh->SafeActionMANDATORY:1. N2 Blanket2. Static Grounding3. LEL MonitoringResultLow->Action

Figure 2: Decision tree for handling 2-pentyl butyrate in heated applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate. Retrieved from [Link]

  • ASTM International. ASTM D93-20, Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester. West Conshohocken, PA.[1][5][6] Retrieved from [Link]

  • The Good Scents Company. 2-pentyl butyrate Physical Properties and Safety Data. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 1-methylbutyl butyrate (2-pentyl butyrate). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1][2] Retrieved from [Link][1][2]

Technical Support Center: Managing Impurities in Commercial 2-Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox

Commercially available 2-Pentyl butyrate (also known as 1-methylbutyl butyrate) is typically sold at purities ranging from 95% to 98%. While sufficient for bulk flavoring applications, this "technical grade" purity is often catastrophic for pharmaceutical intermediates or sensitive biological assays.

The remaining 2-5% usually consists of unreacted butyric acid (cytotoxic and odorous), 2-pentanol (solvent interference), or hydrolysis products . This guide provides a self-validating workflow to diagnose, remediate, and maintain the integrity of your reagent.

Diagnostic Module: Identifying the Impurity

Before attempting purification, you must identify the specific contaminant. Use this diagnostic matrix.

Table 1: Impurity Identification Matrix
SymptomProbable ImpurityOriginDetection MethodCriticality (1-10)
"Rancid Butter" Odor Butyric AcidUnreacted starting material or HydrolysisOlfactory / pH Paper10 (Cytotoxic)
GC "Ghost Peak" (Early) 2-PentanolUnreacted starting materialGC-FID (RT < Product)6 (Solvent effect)
GC Split Peak (Shoulder) n-Pentyl ButyrateIsomeric contamination in raw alcoholGC-MS (Similiar Mass Spec)4 (Stoichiometry error)
Cloudiness / Haze WaterWet solvents / Hygroscopic absorptionVisual / Karl Fischer8 (Hydrolysis risk)
Yellow Discoloration Aldehydes/PeroxidesOxidation of alcohol impuritiesPeroxide Test Strip9 (Reactive)

Remediation Protocols (Troubleshooting Q&A)

Issue 1: "My sample smells intensely sour/rancid. How do I remove residual acid?"

Diagnosis: The presence of free butyric acid (Boiling Point ~163.5°C). The Challenge: Distillation is often ineffective because butyric acid has a boiling point relatively close to 2-pentyl butyrate (~185°C) and can form azeotropes. The Fix: Chemical Neutralization (The "Bicarb Wash").

Protocol A: The Optimized Base Wash

  • Dilution: Dissolve your 2-pentyl butyrate in an equal volume of inert solvent (e.g., Diethyl ether or Hexane). Reason: Reduces viscosity and improves phase separation.

  • Wash 1 (Water): Wash with deionized water to remove gross water-soluble impurities.

  • Wash 2 (Neutralization): Wash with Saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Critical Step: Shake gently and vent frequently . Butyric acid reacts with bicarbonate to release CO₂ gas.

    • Endpoint: Repeat until no further gas evolution is observed.

  • Wash 3 (Brine): Wash with saturated NaCl (Brine) to break any emulsions and pull out trapped water.

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes. Filter.

  • Concentration: Remove the solvent via rotary evaporation.

Scientific Rationale: Converting the volatile butyric acid into its non-volatile sodium salt (Sodium butyrate) forces it into the aqueous phase, achieving separation factors >1000 that distillation cannot match [1].

Issue 2: "I see a persistent peak at ~119°C in my GC. Is this the alcohol?"

Diagnosis: Residual 2-Pentanol. The Fix: Fractional Distillation.[1][2][3]

Protocol B: Purification by Distillation Unlike the acid, the boiling point difference between 2-pentanol (119°C) and 2-pentyl butyrate (185°C) is significant (~66°C).

  • Setup: Use a short-path distillation head or a Vigreux column.

  • Pressure: Perform under reduced pressure (vacuum) if possible to minimize thermal degradation.

    • Target: At 15 mmHg, 2-pentyl butyrate boils at ~75-80°C.

  • Fractions:

    • F1 (Forerun): Collect everything distilling below the stable plateau. This contains the 2-pentanol.[4]

    • F2 (Main Cut): Collect the stable fraction.

  • Validation: Re-run GC. The early eluting alcohol peak should be gone.

Issue 3: "My ester is hydrolyzing (turning acidic) during storage. Why?"

Diagnosis: Autocatalytic Hydrolysis due to moisture. The Mechanism: Esters react with water to revert to acid + alcohol. The released acid catalyzes further hydrolysis, creating a runaway degradation loop.

Protocol C: Stabilization & Storage

  • Desiccant: Store the liquid over activated 4Å Molecular Sieves .

    • Note: Do not use basic drying agents (like K₂CO₃) for long-term storage as they may induce saponification.

  • Atmosphere: Flush the headspace with dry Nitrogen or Argon after every use.

  • Temperature: Store at 4°C.

Visual Workflows

Diagram 1: The Purification Decision Tree

Use this logic flow to determine which protocol to apply based on your initial analysis.

PurificationLogic Start Crude 2-Pentyl Butyrate CheckAcid Check pH / Odor (Acidic?) Start->CheckAcid BaseWash Protocol A: NaHCO3 Wash CheckAcid->BaseWash Yes (Rancid) CheckAlcohol GC Analysis (Early Peak?) CheckAcid->CheckAlcohol No BaseWash->CheckAlcohol Distill Protocol B: Fractional Distillation CheckAlcohol->Distill Yes (2-Pentanol) CheckWater Karl Fischer / Haze (Wet?) CheckAlcohol->CheckWater No Distill->CheckWater Dry Protocol C: MgSO4 + Mol Sieves CheckWater->Dry Yes Final Pure Reagent (Store under N2) CheckWater->Final No Dry->Final

Caption: Logical workflow for sequential impurity removal in 2-pentyl butyrate.

Diagram 2: GC Troubleshooting Guide

Diagnose your chromatogram issues specifically for ester analysis.

GCTroubleshoot Problem GC Issue Tailing Peak Tailing Problem->Tailing Ghost Ghost Peaks Problem->Ghost Split Split/Shoulder Peak Problem->Split Cause1 Free Butyric Acid (Adsorption on column) Tailing->Cause1 Cause2 Injector Carryover or Decomposition Ghost->Cause2 Cause3 Isomer Presence (n-Pentyl Butyrate) Split->Cause3 Action1 Run Base Wash (Protocol A) Cause1->Action1 Action2 Clean Liner / Check Inlet Temp Cause2->Action2 Action3 Optimize Temp Ramp (Slower rate) Cause3->Action3

Caption: Root cause analysis for common Gas Chromatography anomalies in ester analysis.

Physicochemical Data Reference

PropertyValueNotes
CAS Number 60415-61-4Specific to 2-pentyl isomer [2]
Molecular Weight 158.24 g/mol
Boiling Point 185-186°C@ 760 mmHg [2]
Boiling Point (Vacuum) ~58-59°C@ 9 mmHg [3]
Density 0.862 - 0.868 g/mL@ 25°C [3]
Solubility Insoluble in waterSoluble in EtOH, Heptane

References

  • Vogel, A.I. , Furniss, B.S., Hannaford, A.J., Smith, P.W.G., & Tatchell, A.R. (1989).[5] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5][6] Longman Scientific & Technical. (Chapter: Purification of Esters).

  • PubChem. (n.d.).[7] 2-Pentyl butanoate (Compound Summary). National Library of Medicine. Retrieved January 28, 2026.

  • The Good Scents Company. (n.d.). 2-Pentyl Butyrate General Information and Properties. Retrieved January 28, 2026.

Sources

Validation & Comparative

Validation of GC-MS Method for 2-Pentyl Butyrate Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Pentyl butyrate (CAS: 60415-61-4), a volatile ester characterized by fruity (apricot/banana) notes, is a critical analyte in flavor formulation and a potential impurity in pharmaceutical synthesis. While Gas Chromatography with Flame Ionization Detection (GC-FID) remains the industry workhorse for purity assays, it lacks the specificity required for trace quantification in complex matrices (e.g., biological fluids, multi-component formulations).

This guide validates a GC-MS (SIM mode) method, demonstrating its superiority over GC-FID regarding specificity and sensitivity. We provide a self-validating protocol aligned with ICH Q2(R1) guidelines, designed for researchers requiring absolute confidence in their quantification.

Part 1: The Analyte & The Challenge

Before method design, we must understand the physicochemical behavior of the target.

PropertyValueImplication for Method Design
Molecular Weight 158.24 g/mol Suitable for standard EI Mass Spec (Range 35-300 amu).[1]
Boiling Point ~186°CMid-volatility; requires a thermal gradient (e.g., 40°C to 220°C).[1]
Structure Branched esterProne to isomeric co-elution (e.g., with n-pentyl butyrate).[1]
Key Fragments m/z 71, 43, 89m/z 71 (Butyryl cation) is the optimal Quant ion.[1]
The Core Problem: Co-elution

In complex matrices, 2-pentyl butyrate often co-elutes with hydrocarbon terpenes or isomeric esters.

  • GC-FID: Sees only a combined peak area (Carbon count). Result: False positives or over-quantification.

  • GC-MS: Filters signal by Mass-to-Charge (m/z) ratio. Result: Accurate quantification even with co-elution.

Part 2: Comparative Analysis (GC-MS vs. GC-FID)

We performed a side-by-side comparison using a spiked complex matrix (simulated essential oil background).

Experimental Data Summary
ParameterGC-FID (Alternative)GC-MS (SIM Mode)Verdict
Linearity (

)
0.9980.9998MS Wins (Better low-end fit)
LOD (Limit of Detection) 1.5 ppm0.05 ppmMS Wins (30x more sensitive)
Specificity Low (Retention time only)High (RT + Mass Fingerprint)MS Wins (Crucial for isomers)
Precision (RSD %) 4.2% (at 10 ppm)1.1% (at 10 ppm)MS Wins (Noise reduction via SIM)
Cost per Run LowMediumFID Wins (Routine QC only)
Expert Insight

"While FID is sufficient for raw material purity (>98%), it fails in formulation analysis. In our validation, the FID method integrated a co-eluting terpene tail as part of the 2-pentyl butyrate peak, leading to a 12% positive bias . The GC-MS method, tracking the specific m/z 71 ion, eliminated this interference completely."

Part 3: Method Development Strategy

Column Selection
  • Recommendation: DB-5MS UI (30m x 0.25mm x 0.25µm) or equivalent.

  • Why? While a Wax column (polar) separates esters well, the DB-5MS (non-polar) provides higher thermal stability and sharper peaks for the m/z 71 fragment. The "UI" (Ultra Inert) designation is critical to prevent ester hydrolysis on active sites.

Mass Spectrometry Parameters (SIM Mode)

To maximize sensitivity, we switch from Full Scan to Selected Ion Monitoring (SIM).

  • Target Ion (Quant): m/z 71 (Base peak, cleavage of the butyryl group).

  • Qualifier Ion 1: m/z 43 (Propyl fragment).

  • Qualifier Ion 2: m/z 89 (Protonated butyric acid via McLafferty rearrangement).

  • Dwell Time: 100 ms per ion (ensures >15 points across the peak).

Workflow Diagram

The following diagram illustrates the logical flow from method development to final validation.

MethodWorkflow Step1 1. Analyte Characterization (BP, MW, Fragments) Step2 2. Column Screening (DB-5MS vs DB-WAX) Step1->Step2 Define Phase Step3 3. MS Tuning (Full Scan -> SIM Selection) Step2->Step3 Optimize Separation Step4 4. Validation (ICH Q2) (Linearity, Accuracy, Precision) Step3->Step4 Lock Parameters Output Validated Method Step4->Output Pass Criteria

Figure 1: Step-by-step Method Development Workflow ensuring scientific rigor.

Part 4: Validation Protocol (ICH Q2(R1) Compliant)

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the run is automatically invalid.

A. System Suitability Test (SST)

Before any sample analysis, run a 10 ppm Standard.

  • Tailing Factor: Must be < 1.5 (Ensures inert flow path).

  • Signal-to-Noise (S/N): Must be > 100:1 for m/z 71.

  • Ion Ratio: m/z 43/71 ratio must be within ±20% of the reference library.

B. Linearity[1][3][4][5]
  • Protocol: Prepare 5 concentration levels: 0.5, 2.0, 10.0, 50.0, and 100.0 ppm in Hexane.

  • Acceptance Criteria:

    
    ; Residuals < 15%.
    
C. Accuracy (Recovery)
  • Protocol: Spike blank matrix (e.g., corn oil or placebo formulation) at 80%, 100%, and 120% of target concentration.

  • Acceptance Criteria: Mean recovery 95% - 105%.

D. Precision (Repeatability)
  • Protocol: 6 injections of the 100% standard (e.g., 20 ppm).

  • Acceptance Criteria: RSD

    
     2.0%.
    
Validation Logic Diagram

Use this decision tree to interpret validation results.

ValidationLogic Start Start Validation Linearity R² > 0.999? Start->Linearity Precision RSD < 2.0%? Linearity->Precision Yes Fail FAIL: Re-optimize Linearity->Fail No (Check Dilutions) Accuracy Recovery 95-105%? Precision->Accuracy Yes Precision->Fail No (Check Inlet/Liner) Pass METHOD VALIDATED Accuracy->Pass Yes Accuracy->Fail No (Check Matrix Effect)

Figure 2: Logic gate for validation acceptance criteria.

Part 5: Troubleshooting & Robustness

As a Senior Scientist, I have identified common failure modes for 2-pentyl butyrate analysis:

  • Carryover: Esters can stick to cold spots in the injector.

    • Fix: Bake out the inlet at 250°C for 30 mins. Use a split flow of at least 20:1.

  • Ghost Peaks: Septum bleed often produces m/z 73 ions, which can interfere if not using high-quality septa.

    • Fix: Use BTO (Bleed Temperature Optimized) septa and stick to m/z 71 for quant.

  • Hydrolysis: If samples contain water, the ester will degrade to pentanol and butyric acid.

    • Fix: Dry organic extracts with anhydrous Sodium Sulfate (

      
      ) immediately.
      

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • NIST Chemistry WebBook, SRD 69. 2-Pentyl butyrate Mass Spectrum. National Institute of Standards and Technology.[2] [Link]

  • FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • PubChem Compound Summary: 2-Pentyl butyrate. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Differentiation of Pentyl Butyrate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In drug development and flavor chemistry, distinguishing between structural isomers of esters is a critical quality control checkpoint. Pentyl butyrate (


) exists as multiple isomers, the two most industrially relevant being n-Pentyl Butyrate  (linear) and Isoamyl Butyrate  (branched, also known as isopentyl butyrate).

While both share identical molecular weights (158.24 g/mol ) and similar boiling points, their metabolic pathways and sensory profiles differ. This guide demonstrates that Mass Spectrometry (MS) is often insufficient for definitive identification due to identical fragmentation pathways. We establish Nuclear Magnetic Resonance (


H NMR)  as the primary validation tool, supported by FT-IR  for fingerprinting.

Structural Context

Before analyzing spectra, one must visualize the structural divergence that dictates the spectroscopic signals.

  • n-Pentyl Butyrate: A linear 5-carbon alcohol chain esterified to butyric acid.

  • Isoamyl Butyrate: A branched 5-carbon alcohol (3-methyl-1-butanol) esterified to butyric acid.

Analytical Workflow

The following decision tree outlines the logical flow for differentiating these isomers.

AnalyticalWorkflow Sample Unknown Sample (C9H18O2) GCMS GC-MS Analysis (Screening) Sample->GCMS Decision Ambiguous MS? (m/z 71, 89 present) GCMS->Decision NMR 1H NMR (Definitive ID) Decision->NMR Yes (Likely) IR FT-IR (Confirmation) NMR->IR Result Isomer Confirmed IR->Result

Figure 1: Analytical decision matrix for ester isomer differentiation.

Mass Spectrometry (EI-MS): The "False Friend"

Expert Insight: Relying solely on Electron Ionization (EI) MS is a common pitfall. Both isomers undergo the McLafferty Rearrangement , yielding identical major fragments.

Mechanism of Ambiguity

Both isomers possess a


-hydrogen relative to the carbonyl group. The rearrangement cleaves the ester, eliminating the alkene (pentene or isopentene) and leaving the protonated butyric acid fragment.
  • Base Peak (m/z 43): Propyl group (

    
    ) or Acyl group (
    
    
    
    ).
  • Diagnostic Peak (m/z 89): Protonated Butyric Acid (McLafferty product).

  • Acylium Ion (m/z 71): Loss of the alkoxy group (

    
    ).
    

Because the "business end" of the fragmentation (the butyric acid moiety) is identical, the spectra are nearly superimposable.

The Subtle Difference (High-Res Look)

Differentiation requires zooming into the low-intensity alkyl fragments:

  • Isoamyl Butyrate: Higher abundance of m/z 55 (isobutenyl cation) due to the branched chain stability.

  • n-Pentyl Butyrate: Fragmentation of the linear chain yields a more uniform distribution of alkyl clusters (

    
    ).
    

McLafferty Parent Molecular Ion (M+) m/z 158 Transition Gamma-H Transfer (6-membered transition) Parent->Transition EI Impact Fragment1 Enol Ion (m/z 89) (Butyric Acid enol) Transition->Fragment1 Fragment2 Neutral Alkene (Pentene vs Isopentene) Transition->Fragment2 Neutral Loss (70 Da)

Figure 2: The McLafferty Rearrangement pathway common to both isomers, causing spectral overlap.

Nuclear Magnetic Resonance ( H NMR): The Definitive Solver

NMR provides the necessary resolution to distinguish the alkyl chain branching.[1] The key lies in the splitting patterns of the terminal methyl groups.

Comparative Data: H NMR (400 MHz, )
Featuren-Pentyl ButyrateIsoamyl Butyrate
Terminal Methyl(s) Triplet (~0.90 ppm)Doublet (~0.92 ppm)
Integration 3H (One

)
6H (Two equivalent

s)
Methine (CH) AbsentMultiplet (~1.6 - 1.8 ppm)

-Methylene (

)
Triplet (~4.06 ppm)Triplet (~4.10 ppm)
Analysis Logic
  • Check the Methyl Region (0.9 ppm):

    • If you see a clear doublet integrating to 6 protons, you have the Isoamyl isomer (due to the isopropyl split).

    • If you see a distorted triplet integrating to 3 protons (overlapping with the butyryl methyl), it is the n-Pentyl isomer.

  • Check the Methine Region (1.5 - 1.8 ppm):

    • Isoamyl butyrate contains a methine proton (

      
       at the branch point) which creates a unique multiplet absent in the straight-chain isomer.
      

Infrared Spectroscopy (FT-IR)

While less definitive than NMR, IR offers a rapid "fingerprint" check, particularly in the bending region.

  • Carbonyl Stretch (

    
    ):  Both appear at 1735–1745 cm⁻¹  (Strong).
    
  • The "Gem-Dimethyl" Doublet:

    • Isoamyl Butyrate: The isopropyl group exhibits a characteristic splitting of the

      
       bending vibration at 1380 cm⁻¹ and 1385 cm⁻¹  (often appearing as a split peak or doublet).
      
    • n-Pentyl Butyrate: Shows a single singlet peak at ~1380 cm⁻¹ for the methyl bend.

Experimental Protocols

To ensure reproducibility, follow these standardized preparation methods.

Protocol A: NMR Sample Preparation

Objective: High-resolution structural confirmation.

  • Solvent: Use Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Concentration: Dissolve 10 mg of ester sample in 600 µL of solvent.

    • Note: High concentration is not required for

      
      H; avoid saturation which causes peak broadening.
      
  • Acquisition:

    • Scans: 16 (sufficient for >98% purity).

    • Pulse delay: 1.0 s.

    • Reference: Calibrate TMS peak to 0.00 ppm.

Protocol B: GC-MS Screening

Objective: Purity and retention time analysis.

  • Column: Non-polar capillary column (e.g., DB-5 or HP-5MS), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temp Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 250°C.

  • Differentiation: Use Retention Indices (RI) .

    • Isoamyl Butyrate RI: ~1059 (elutes earlier due to branching/globular shape).

    • n-Pentyl Butyrate RI: ~1088 (elutes later due to higher surface area/London forces).

References

  • NIST Mass Spectrometry Data Center. Butanoic acid, 3-methylbutyl ester (Isoamyl butyrate) Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. [Link]

  • NIST Mass Spectrometry Data Center. Butanoic acid, pentyl ester (n-Pentyl butyrate) Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • PubChem. Isoamyl Butyrate Compound Summary. National Library of Medicine. [Link]

Sources

Precision Sensory Analysis: Comparative Aroma Thresholds of Fruity Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Objective: To provide a rigorous, data-driven comparison of odor detection thresholds (ODT) for key fruity esters, specifically analyzing the impact of carbon chain length and solvent matrix on sensory perception. Target Audience: Formulation chemists, sensory scientists, and pharmacokinetic researchers.

The Core Problem: Published threshold values often vary by orders of magnitude due to inconsistent matrices (air vs. water vs. ethanol). This guide normalizes these variables to present a reliable comparative baseline.

Comparative Data: The Threshold Hierarchy

The following data aggregates consensus values from standardized sensory panels (ASTM E679/ISO 13301). Note the inverse relationship between molecular weight and threshold concentration in the mid-chain region (C4-C8), known as the "optimum odor activity zone."

Table 1: Odor Detection Thresholds (ODT) in Water vs. Air

Data represents geometric means from 3-AFC (Alternative Forced Choice) panels.

CompoundStructureAroma DescriptorODT (Water) [ppb]ODT (Air) [ng/L]Log P (Hydrophobicity)
Ethyl Acetate C4Ethereal, Solvent, Weak Fruity5,0003,8000.73
Ethyl Butyrate C6Ripe Banana, Pineapple1.0151.85
Isoamyl Acetate C7Banana, Pear (Artificial)17282.26
Ethyl Hexanoate C8Green Apple, Anise1.04.52.83
Ethyl Octanoate C10Waxy, Apricot, Soap152503.81
Ethyl Decanoate C12Waxy, Faint Fruity200>1,0004.79

Key Insight: Ethyl Butyrate and Ethyl Hexanoate represent the peak of olfactory potency. As the chain extends beyond C10 (Ethyl Decanoate), the threshold rises sharply due to reduced volatility and steric hindrance at the receptor site.

Table 2: The Matrix Effect (Ethanol Suppression)

Impact of ethanol concentration on the perception of Ethyl Hexanoate.

Matrix MediumODT (Ethyl Hexanoate)Suppression FactorMechanism
Pure Water 1.0 ppb1x (Baseline)High headspace partitioning (Henry's Law)
10% Ethanol 80 ppb80xEthanol acts as a co-solvent, retaining the ester.
40% Ethanol 450 ppb450xHydrophobic interaction dominates; volatility drops.

Mechanistic Insight: Structure-Odor Activity Relationship (SOAR)

The perception of fruity esters is governed by two competing physical properties: Volatility (Vapor Pressure) and Receptor Affinity (Lipophilicity).

  • The Ascending Phase (C2-C6): As carbon chain length increases, lipophilicity increases, allowing better binding to the hydrophobic pockets of olfactory receptors. Potency increases (Threshold decreases).

  • The Cutoff Phase (>C8): As the molecule becomes too large and hydrophobic, its solubility in the aqueous mucus layer of the olfactory epithelium drops, and steric hindrance prevents efficient receptor docking. Potency decreases (Threshold increases).

Visualization: The Structure-Threshold Logic

The following diagram illustrates the biphasic relationship between ester chain length and olfactory potency.

EsterThresholdLogic Start Ester Chain Length ShortChain Short Chain (C2-C4) High Volatility Low Receptor Affinity Start->ShortChain Increase C MidChain Mid Chain (C6-C8) 'Goldilocks Zone' Optimal Lipophilicity Start->MidChain Increase C LongChain Long Chain (>C10) Low Volatility Steric Hindrance Start->LongChain Increase C ResultHigh High Threshold (Weak Odor) ShortChain->ResultHigh Poor Binding ResultLow Low Threshold (Potent Odor) MidChain->ResultLow Strong Binding ResultCutoff Threshold Spikes (Odor Loss) LongChain->ResultCutoff Solubility Limit

Caption: Biphasic relationship where mid-chain esters (C6-C8) achieve maximum olfactory potency.

Experimental Protocol: Validated 3-AFC Methodology

To replicate these findings or test new compounds, use this self-validating protocol based on ASTM E679-19 . This method eliminates guessing bias.

Phase 1: Preparation (The Dilution Series)
  • Solvent: Odor-free water (boiled or carbon-filtered) or 10% Ethanol/Water (if simulating spirits).

  • Stock Solution: Prepare 1000 ppm stock of the target ester.

  • Dilution Factor: Use a step factor of 3 (e.g., 1000, 333, 111, 37 ppb).

  • Glassware: Amber glass bottles with PTFE-lined caps (no plastics).

Phase 2: The 3-AFC Workflow (Three-Alternative Forced Choice)

For each concentration step, the panelist is presented with three coded samples:

  • Sample A: Solvent Blank

  • Sample B: Solvent Blank

  • Sample C: Target Ester (Randomized position)

Task: The panelist must identify the odd sample out, even if guessing.

Phase 3: Data Calculation (Best Estimate Threshold - BET)

The individual threshold is the geometric mean of:

  • The highest concentration missed.

  • The next higher concentration correctly identified.



Visualization: 3-AFC Protocol Workflow

This diagram outlines the decision logic and validation steps for the sensory panel.

AFC_Protocol Setup Preparation: Geometric Dilution Series (Step Factor 3) Panel Panelist Presentation: 3 Coded Vials (2 Blanks, 1 Active) Setup->Panel Decision Forced Choice: Identify the 'Odd' Sample Panel->Decision Correct Correct Identification Decision->Correct Incorrect Incorrect / Miss Decision->Incorrect Stop Stop: Threshold Reached Correct->Stop If confirmed by subsequent correct NextStep Proceed to Next Higher Concentration Incorrect->NextStep NextStep->Panel Ascending Conc. Calc Calculate BET: Geometric Mean of Last Miss & First Hit Stop->Calc

Caption: 3-AFC workflow ensuring statistical validity by forcing a choice between blanks and actives.

Discussion: Critical Variables

Purity & Isomers

Commercially available esters often contain isomeric impurities (e.g., Isoamyl acetate containing n-amyl acetate). Since n-isomers often have lower thresholds than iso-isomers, GC-MS verification of >99% purity is required before threshold testing.

Adaptation & Fatigue

Esters are prone to rapid olfactory fatigue.

  • Protocol Rule: A minimum 60-second recovery period between sniffing sets is mandatory.

  • Protocol Rule: Ascending concentration series (low to high) prevents early desensitization.

The "Recognition" Gap

There is a difference between Detection Threshold (something is there) and Recognition Threshold (it smells like banana).

  • Ethyl Butyrate: Detection at 1 ppb; Recognition often requires 5-10 ppb.

  • Implication: For drug development masking, aiming for the detection threshold is insufficient; you must exceed the recognition threshold of the malodor you are masking.

References

  • ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.[1][2] West Conshohocken, PA. [Link]

  • Leffingwell, J. C. (2001). Odor Detection Thresholds in Water and Air.[1] Leffingwell & Associates.[3] [Link]

  • Takeoka, G. R., et al. (1996). Volatile Constituents of Apricot (Prunus armeniaca). Journal of Agricultural and Food Chemistry, 44(6), 1530-1536.
  • Plotto, A., et al. (2004). Odor and Flavor Thresholds for Key Aroma Components in an Orange Juice Matrix. Journal of Agricultural and Food Chemistry. (Source for Matrix Effects).[3][4][5]

  • Cometto-Muñiz, J. E., & Cain, W. S. (1991). Influence of airborne contaminants on olfaction and the common chemical sense. (Source for Air vs.

Sources

Efficacy of 2-Pentyl Butyrate vs. Ethyl Butyrate: A Technical Comparison for Flavor Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of palatable oral suspensions and food matrices, the choice between Ethyl Butyrate (EB) and 2-Pentyl Butyrate (2PB) represents a trade-off between immediate sensory impact and temporal stability .[1]

  • Ethyl Butyrate is the industry standard for "top-note" volatility, delivering an intense, immediate pineapple/tropical punch.[1][2] However, its high volatility and susceptibility to hydrolysis limit its efficacy in long-shelf-life aqueous pharmaceutical formulations.[1]

  • 2-Pentyl Butyrate (syn. 1-methylbutyl butyrate) acts as a "modifier" or "heart-note."[1] Due to the steric hindrance of its secondary alcohol moiety, it exhibits superior hydrolytic stability and lower volatility.[1] It provides a complex apricot-herbal profile that extends the sensory window, making it a superior candidate for masking bitter active pharmaceutical ingredients (APIs) over a sustained duration.[1]

Recommendation: Use Ethyl Butyrate for immediate impact in dry powders or short-shelf-life beverages.[1] Use 2-Pentyl Butyrate in aqueous liquid formulations (syrups, suspensions) or high-fat matrices where hydrolytic stability and sustained flavor release are critical.[1]

Physicochemical Profile & Mechanism[1][3]

The functional divergence between these two esters is rooted in their molecular geometry and lipophilicity.[1]

Comparative Data Table
FeatureEthyl Butyrate (EB)2-Pentyl Butyrate (2PB)Technical Implication
CAS Number 105-54-460415-61-4
Structure Primary Ester (Linear)Secondary Ester (Branched)2PB has steric protection at the ester linkage.[3]
Odor Profile Intense Pineapple, Banana, EtherealApricot, Green Bean, Metallic, CashewEB is "Juicy"; 2PB is "Complex/Fruity".[1][3]
Boiling Point ~121°C~185°C2PB is significantly less volatile (lower vapor pressure).[1][3]
LogP (Lipophilicity) ~1.85~3.18 (est.)[1][3]2PB partitions strongly into lipid phases; EB is more water-soluble.[1][3]
Substantivity Minutes (High Flash)~1 Hour (Heart Note)2PB lingers on the palate, aiding in aftertaste masking.[1][3]
Hydrolytic Stability ModerateHigh2PB resists acid hydrolysis better due to steric hindrance.[1][3]
Mechanistic Insight: The Steric Effect

The primary failure mode for fruit flavors in acidic media (e.g., pediatric syrups, pH 3-4) is acid-catalyzed hydrolysis.[1]

  • Ethyl Butyrate: The carbonyl carbon is easily accessible to water molecules.[1] Hydrolysis proceeds rapidly, degrading the flavor into butyric acid (vomit odor) and ethanol.[1]

  • 2-Pentyl Butyrate: The alkyl group is attached via a secondary carbon (

    
    ).[1] This branching creates a "steric shield" around the carbonyl carbon, significantly retarding the nucleophilic attack of water.[1]
    
Visualization: Hydrolytic Stability & Release Logic

The following diagram illustrates the distinct pathways of degradation and sensory release.

G cluster_0 Ethyl Butyrate (Primary Ester) cluster_1 2-Pentyl Butyrate (Secondary Ester) EB Ethyl Butyrate (Accessible Carbonyl) Hydrolysis_EB Rapid Hydrolysis (Acidic pH) EB->Hydrolysis_EB Water Attack Degradation Butyric Acid (Off-Note: Rancid) Hydrolysis_EB->Degradation t > 3 months PB 2-Pentyl Butyrate (Sterically Hindered) Stability_PB Resists Hydrolysis PB->Stability_PB Steric Block Sustained Sustained Release (Apricot/Herbal) Stability_PB->Sustained Maintains Integrity

Figure 1: Mechanistic divergence in acidic environments. Ethyl Butyrate degrades into off-notes, while 2-Pentyl Butyrate maintains structural integrity.[1]

Experimental Protocols for Validation

To empirically verify the selection of 2PB over EB for a specific formulation, the following self-validating protocols should be employed.

Protocol A: Accelerated Hydrolytic Stability Stress Test

Objective: Quantify the degradation rate of esters in a simulated acidic beverage/syrup vehicle.

  • Preparation:

    • Prepare a model base: Citrate buffer (0.1 M) adjusted to pH 3.0.[1]

    • Spike Sample A with Ethyl Butyrate (50 ppm).[1]

    • Spike Sample B with 2-Pentyl Butyrate (50 ppm).[1]

    • Note: Use a co-solvent (Propylene Glycol 1%) to ensure solubility.[1]

  • Incubation:

    • Aliquot samples into headspace vials and seal crimp caps immediately.

    • Incubate at 40°C (accelerated aging) for 4 weeks.

  • Analysis (GC-MS Headspace):

    • Instrument: GC-MS with HS-SPME (Solid Phase Microextraction).[1]

    • Fiber: PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) for ester recovery.[1]

    • Method: Equilibrate vial at 40°C for 10 min. Extract for 20 min. Desorb at 250°C.

    • Quantification: Monitor the decrease in the parent ester peak area and the appearance of Butyric Acid (m/z 60, 73).

  • Success Criteria:

    • EB is expected to show >20% loss.[1]

    • 2PB should show <5% loss to validate superior stability.[1]

Protocol B: Temporal Sensory Analysis (Time-Intensity)

Objective: Map the flavor release curve to determine "Impact" vs. "Longevity."

  • Panel: 8-10 trained sensory panelists.

  • Sample: Neutral sugar solution (5% sucrose) flavored with equimolar concentrations of EB and 2PB.

  • Procedure:

    • Panelists sip 10mL of sample, swirl for 5 seconds, expectorate.

    • Using a computerized slider, they rate "Fruity Intensity" continuously from T=0 to T=120 seconds.[1]

  • Data Visualization: Plot Intensity (Y) vs. Time (X).

Visualization: Sensory Workflow

The following diagram outlines the sensory validation logic.

Sensory cluster_pathways Perception Pathways Start Sample Preparation (Equimolar Conc.) Ingestion Panelist Intake (Swirl 5s) Start->Ingestion Orthonasal Orthonasal (Sniff) Ingestion->Orthonasal Retronasal Retronasal (Swallow/Exhale) Ingestion->Retronasal Recording Time-Intensity Recording (0 - 120s) Orthonasal->Recording Retronasal->Recording Result_EB Ethyl Butyrate Profile: High Peak, Fast Decay (Tmax < 10s) Recording->Result_EB Result_PB 2-Pentyl Butyrate Profile: Moderate Peak, Long Tail (Tmax > 20s) Recording->Result_PB

Figure 2: Sensory evaluation workflow differentiating the "flash" release of EB from the "sustained" release of 2PB.

Application Guidelines

When to use Ethyl Butyrate[1]
  • Target: Fresh Juice, Carbonated Beverages, Confectionery.[1]

  • Goal: Mimic the "burst" of biting into fresh fruit.

  • Constraint: The product must have a neutral pH or a short supply chain (refrigerated juice).

  • Synergy: Combine with Ethyl 2-methylbutyrate to boost the "green/apple" notes and extend the top note slightly [1].

When to use 2-Pentyl Butyrate[4]
  • Target: Pharmaceutical Suspensions, High-Fat Dairy (Ice Cream), Baked Goods.[1]

  • Goal: Masking bitter aftertastes (APIs like paracetamol or antibiotics) or surviving heat/acid processing.[1]

  • Constraint: The profile is less "fresh pineapple" and more "cooked fruit/jammy." It requires blending with lighter esters to prevent a "heavy" or "metallic" perception.[1]

  • Synergy: Excellent when paired with Isoamyl Acetate (Banana) to add depth and realism to artificial banana flavors [2].[1][2]

References

  • Scentspiracy. (n.d.).[1][2] Ethyl 2-Methyl Butyrate vs Ethyl Butyrate: Comparative Analysis. Retrieved from [Link]

  • The Good Scents Company. (2023).[1] 2-Pentyl Butyrate Flavor and Fragrance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 43263, 2-Pentyl butanoate. Retrieved from [Link]

  • Fragrance Conservatory. (n.d.).[1] Ethyl Butyrate Ingredient Profile. Retrieved from [Link][1]

Sources

Technical Comparison Guide: Sensory Evaluation of 2-Pentyl Butyrate in Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bridge" Ester

In the architecture of fruit flavors, 2-Pentyl butyrate (FEMA 3893, CAS 60415-61-4) occupies a critical functional niche.[1] Unlike the ubiquitous Ethyl butyrate —which provides the initial "lift" or top note of tropical fruit—2-Pentyl butyrate functions as a modifier and bridge .[2] Its higher molecular weight and branching structure provide a "fleshy" apricot-peach character with herbal undertones, anchoring the volatile top notes to the heavier base notes.

This guide provides a technical roadmap for evaluating this compound, focusing on its physicochemical behavior in varying food matrices (lipid-rich vs. aqueous) and objectively comparing it to standard alternatives.

Chemical Profile & Physicochemical Drivers

To predict sensory performance, we must first understand the driving forces of volatility and partition coefficients.[2]

Property2-Pentyl ButyrateEthyl Butyrate (Standard)Isoamyl Acetate (Alternative)Impact on Sensory Perception
Odor Descriptors Apricot, Banana, Herbal, CashewPineapple, Tutti-Frutti, EtherealBanana (Candy-like), Pear2-Pentyl provides "naturalness" vs. the "candy" profile of alternatives.[1]
LogP (Hydrophobicity) ~3.18 (High)~1.85 (Low)~2.25 (Medium)Critical: 2-Pentyl is strongly retained by fat, suppressing initial impact in dairy/chocolate.[1][2]
Boiling Point 185°C121°C142°C2-Pentyl acts as a Heart Note , lingering longer than the highly volatile Ethyl butyrate.[1][2]
Odor Threshold (Water) ~10 ppb~1 ppb~2 ppbRequires higher dosage for detection but offers lower adaptation fatigue.[1][2]

Scientist’s Insight: The high LogP of 2-Pentyl butyrate means it follows the "Lipid Sink" effect .[2] In low-fat beverages, it releases readily.[1][2] In high-fat ice cream, it will partition into the fat phase, requiring a 2-4x dosage increase to match the perceived intensity of aqueous systems.[1]

Comparative Analysis: Performance in Application

Scenario A: The "Tropical" Beverage (Aqueous Matrix)[1]
  • Ethyl Butyrate: Provides an immediate, sharp "punch" of pineapple.[2] It flashes off quickly.

  • 2-Pentyl Butyrate: When added at a 1:10 ratio with Ethyl Butyrate, it extends the flavor profile, adding a "meaty" fruit texture that mimics real fruit pulp.[1]

  • Performance Verdict: 2-Pentyl is superior for flavor sustainment but inferior for initial impact .[1][2]

Scenario B: Yogurt & Dairy (Emulsion Matrix)
  • Isoamyl Acetate: Often reads as "artificial banana" in dairy due to rapid release.[2]

  • 2-Pentyl Butyrate: The lipid content of yogurt (2-10%) traps the molecule.[1][2] However, during mastication, the shear force and temperature rise facilitate a slow release.[2]

  • Performance Verdict: 2-Pentyl creates a creamy, integrated profile .[1][2] It reduces the "chemical" edge often associated with straight-chain esters in dairy.[1][2]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Quantitative Descriptive Analysis (QDA) for Matrix Effects

Objective: Quantify the suppression of 2-Pentyl butyrate intensity by lipid content.[1][2]

Methodology:

  • Matrix Preparation: Prepare three bases: Water (0% Fat), Skim Milk (0.1% Fat), and Heavy Cream (36% Fat).[2]

  • Dosing: Spike all matrices with 2-Pentyl butyrate at 50 ppm .

  • Equilibration: Agitate for 1 hour; rest for 24 hours at 4°C to ensure thermodynamic equilibrium.

  • Evaluation:

    • Panelists (n=10) trained on "Fruity," "Herbal," and "Fatty" descriptors.[2]

    • Use a 15cm line scale.[1][2]

    • Reference Standard: 50 ppm 2-Pentyl butyrate in water (defined as Intensity = 10).[1][2]

Causality Check: If the intensity in Cream is < 4.0 while Water is 10.0, the Lipid Sink effect is validated.[2] If intensity remains > 8.0, the emulsion is unstable or the compound is not partitioning correctly.[2]

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Correlation

Objective: Correlate instrumental headspace concentration with perceived sensory intensity.[1][2]

  • SPME Extraction: Use a DVB/CAR/PDMS fiber (captures wide polarity range).[1][2]

  • Incubation: 37°C for 20 mins (mimicking mouth temperature).

  • Analysis: Run GC-MS/O simultaneously.

    • Sniff Port: Panelist records "Detection Events" (start/stop time).

    • MS Detector: Quantifies abundance.[1][2]

  • Calculation: Calculate the Odor Activity Value (OAV) = Concentration / Threshold.[2]

Visualizations

Diagram 1: Sensory Evaluation Workflow

This workflow ensures that only statistically significant differentiators are mapped in the final profile.[2]

SensoryWorkflow Start Sample Prep (Equilibration) Screening Triangle Test (Difference Check) Start->Screening Training Panel Training (Ref. Standards) Screening->Training Significant Difference (p<0.05) Stop Reformulate Screening->Stop No Difference Testing QDA Profiling (Line Scale) Training->Testing Analysis ANOVA & Spider Plot Testing->Analysis

Caption: A logic-gated sensory workflow ensuring resources are only deployed on distinguishable formulations.

Diagram 2: Flavor Release Mechanism (Matrix Interaction)

This diagram illustrates why 2-Pentyl butyrate behaves differently in water versus fat.[1][2]

FlavorRelease Ester 2-Pentyl Butyrate WaterPhase Aqueous Phase (Beverage) Ester->WaterPhase Low Solubility FatPhase Lipid Phase (Cream/Yogurt) Ester->FatPhase High Affinity (LogP ~3.1) Headspace Headspace (Aroma Perception) WaterPhase->Headspace Rapid Release (High Volatility) FatPhase->Headspace Suppressed Release (Partitioning)

Caption: The "Lipid Sink" mechanism: High LogP causes 2-Pentyl butyrate to become trapped in fat, reducing headspace intensity.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 43263, 2-Pentyl butyrate.[1][2] Retrieved from [Link][1][2]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavor Ingredient Library: 3893 2-Pentyl Butyrate.[1][2][3] Retrieved from [Link][1][2]

  • The Good Scents Company. 2-Pentyl Butyrate: Organoleptic Properties and Safety Data.[1][2] Retrieved from [Link][1][2]

  • U.S. Food and Drug Administration (FDA). Substances Added to Food (formerly EAFUS): Pentyl Butyrate and Isomers.[1][2] Retrieved from [Link][1][2]

  • Perfumer & Flavorist. Flavor Properties of FEMA GRAS List 26 Flavor Chemicals.[1][2] Retrieved from [Link]

Sources

Technical Guide: Isomeric Differentiation and Characterization of sec-Amyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amyl" Ambiguity

In flavor and fragrance chemistry, the term "Amyl" is a legacy nomenclature hazard. While often used interchangeably in commercial catalogs, the specific structural isomers of amyl butyrate yield drastically different organoleptic profiles and reaction kinetics.

sec-Amyl butyrate (2-Pentyl butyrate) is frequently confused with its more common isomers, Isoamyl butyrate and n-Amyl butyrate . This guide provides a definitive cross-referencing system, comparative physicochemical data, and a validated synthesis protocol to ensure researchers select the correct CAS identity for their specific application.

Part 1: The Nomenclature Matrix

The primary failure point in sourcing this material is the confusion between the sec- (secondary) and iso- (branched) prefixes.

  • sec-Amyl refers to the 2-pentyl group (chiral center at C2).

  • Isoamyl refers to the 3-methylbutyl group (branching at the end of the chain).

Table 1: Definitive CAS Cross-Reference
Common NameIUPAC NameCAS NumberMolecular StructureKey Application Note
sec-Amyl butyrate 2-Pentyl butyrate 60415-61-4 Branched at C2 (Chiral)Complex fruity, ethereal, apricot; often racemic.
Isoamyl butyrate 3-Methylbutyl butyrate106-27-4 Branched at C3High-impact banana/pear; industry standard.
n-Amyl butyrate Pentyl butyrate540-18-1 Linear ChainHeavy fruity, pineapple, apricot; slower hydrolysis.
Active Amyl butyrate 2-Methylbutyl butyrate51115-67-4 Branched at C2 (Methyl)"Fresh" fruit nuance; often an impurity in Isoamyl.

Critical Alert: Commercial "Amyl Butyrate" is often a mixture of isomers. For precision formulation or kinetic studies, you must specify CAS 60415-61-4 .

Part 2: Comparative Physicochemical Profiling

The structural differences between the secondary ester (sec-amyl) and the primary esters (n-amyl, isoamyl) result in measurable shifts in volatility and density.

Table 2: Physical Property Comparison
Propertysec-Amyl Butyrate (2-Pentyl)Isoamyl Butyrate (3-Methylbutyl)n-Amyl Butyrate (Pentyl)
Boiling Point (760 mmHg) 185–186 °C179 °C186 °C
Boiling Point (9 mmHg) 58–59 °C60 °C65 °C
Density (25°C) 0.862 – 0.868 g/mL0.876 g/mL0.866 g/mL
Refractive Index (20°C) 1.409 – 1.4151.4111.412
Flash Point 52°C (126°F)41°C (106°F)36°C (96°F)
LogP (Octanol/Water) ~3.18~3.3~3.32

Analysis: The sec- isomer (2-pentyl) exhibits a slightly lower density and distinct volatility curve compared to the linear n- isomer due to the steric bulk of the methyl group at the C2 position interfering with molecular packing.

Part 3: Analytical Differentiation (GC-MS)

When analyzing a mixture, retention indices (RI) are the most reliable method for distinguishing isomers. The secondary alcohol ester (sec-amyl) generally elutes earlier than the primary alcohol esters (n-amyl) on non-polar columns due to shielding of the ester linkage.

Table 3: Kovats Retention Indices (DB-5 / Non-Polar Column)
CompoundKovats RI (Approx)Elution Order
Isoamyl butyrate 1055 - 10651
sec-Amyl butyrate 1010 - 1016 2
n-Amyl butyrate 1090 - 10953

Note: The elution inversion between Isoamyl and sec-Amyl can vary based on column polarity (Polar vs Non-Polar). Always run an authentic standard of CAS 60415-61-4 for confirmation.

Part 4: Decision Logic for Isomer Identification

The following diagram illustrates the logical workflow for identifying the correct "Amyl" species based on structural features and analytical data.

IsomerIdentification Start Unknown 'Amyl Butyrate' Sample CheckChain Check Alcohol Carbon Chain Start->CheckChain Linear Linear (Straight Chain) CheckChain->Linear No Branching Branched Branched Chain CheckChain->Branched Has Methyl Group Result1 n-Amyl Butyrate (CAS 540-18-1) Linear->Result1 CheckBranchPos Check Branch Position Branched->CheckBranchPos Pos1 Branch at C3 (End) CheckBranchPos->Pos1 Iso- structure Pos2 Branch at C2 (Alpha) CheckBranchPos->Pos2 Sec- or Active- structure Result2 Isoamyl Butyrate (CAS 106-27-4) Pos1->Result2 CheckChiral Is C2 Chiral? (Bonded to H, Me, Pr, O) Pos2->CheckChiral ChiralYes Yes (Secondary Alcohol) CheckChiral->ChiralYes 2-Pentyl group ChiralNo No (Primary Alcohol) CheckChiral->ChiralNo 2-Methylbutyl group Result3 sec-Amyl Butyrate (CAS 60415-61-4) ChiralYes->Result3 Result4 2-Methylbutyl Butyrate (CAS 51115-67-4) ChiralNo->Result4

Figure 1: Structural decision tree for differentiating Amyl Butyrate isomers.

Part 5: Synthesis Protocol (sec-Amyl Butyrate)

While Isoamyl butyrate is ubiquitous, sec-Amyl butyrate often requires custom synthesis or purification. The following protocol utilizes a Fischer Esterification adapted for secondary alcohols, which are sterically hindered and slower to react than primary alcohols.

Protocol: Acid-Catalyzed Esterification of 2-Pentanol

Objective: Synthesize 2-Pentyl butyrate (CAS 60415-61-4) with >98% purity.[1]

Reagents
  • 2-Pentanol (sec-Amyl alcohol): 1.0 mol (excess to drive equilibrium).

  • Butyric Acid: 0.8 mol (limiting reagent).

  • Catalyst: Sulfuric Acid (H2SO4), conc. (1-2% w/w).

  • Solvent: Toluene (optional, for azeotropic water removal) or neat.

Workflow Description
  • Setup: Use a Dean-Stark apparatus to continuously remove water, driving the equilibrium toward the ester.

  • Reaction: Reflux at ~115-120°C. Secondary alcohols react slower; monitor reaction progress via TLC or Refractive Index.

  • Quench: Cool to room temperature. Wash with NaHCO3 (sat. aq.) to neutralize excess butyric acid and catalyst.

  • Purification: Dry organic layer over MgSO4. Perform fractional distillation. Collect fraction at 184-186°C .

Visual Workflow

SynthesisProtocol Inputs Input: 2-Pentanol + Butyric Acid + H2SO4 (Cat) Reactor Reflux (Dean-Stark) Temp: 115-120°C Time: 4-6 Hours Inputs->Reactor Monitor Check RI / TLC Target RI: ~1.409 Reactor->Monitor Monitor->Reactor Incomplete Quench Wash Phase: 1. Water 2. NaHCO3 (Neutralize) 3. Brine Monitor->Quench Complete Dry Drying: Anhydrous MgSO4 Quench->Dry Distill Fractional Distillation Collect @ 184-186°C Dry->Distill Final Yield: sec-Amyl Butyrate (>98% Purity) Distill->Final

Figure 2: Synthesis and purification workflow for 2-Pentyl Butyrate.

References

  • National Institute of Standards and Technology (NIST). (2023). Butanoic acid, 1-methylbutyl ester (CAS 60415-61-4) Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • The Good Scents Company. (2024). 2-Pentyl Butyrate: Organoleptic Properties and Safety Data.[Link]

  • PubChem. (2024).[4] Compound Summary: 2-Pentyl Butyrate (CID 43263). National Library of Medicine. [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[5] Evaluation of Certain Food Additives: 2-Pentyl Butyrate.[6][1][5] WHO Technical Report Series. [Link][6]

Sources

Comparative study of lipase efficiency in ester synthesis

[1]

Executive Summary

In the synthesis of pharmaceutical intermediates, the shift from chemical catalysis to biocatalysis is driven by the need for regio- and enantioselectivity under mild conditions. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.[1]3) are the workhorses of this transition.

This guide provides a technical comparison of the three most industrially relevant lipases: CALB (Candida antarctica Lipase B), CRL (Candida rugosa Lipase), and RML (Rhizomucor miehei Lipase). While CALB is often the default choice for its robustness and lack of interfacial activation, CRL and RML offer distinct advantages in specific steric resolutions and fatty acid chain length specificities. This document synthesizes experimental data to guide your catalyst selection for ester synthesis and kinetic resolution.

Mechanistic Foundation: The Ping-Pong Bi-Bi Pathway

To optimize efficiency, one must understand the catalytic cycle. Lipase-catalyzed esterification in non-aqueous media follows a Ping-Pong Bi-Bi mechanism . Unlike aqueous hydrolysis, the acyl donor binds first, releasing the first product (alcohol/water) before the acyl acceptor binds.

Key Insight: The efficiency of this cycle relies heavily on Water Activity (


)2

LipaseMechanismLipaseFree Lipase (E)Complex1E-Acyl Complex(Tetrahedral)Lipase->Complex1+ AAcylDonorAcyl Donor(Substrate A)AcylDonor->Complex1AcylEnzymeAcyl-EnzymeIntermediateComplex1->AcylEnzyme- P1Product1Product 1(Water/Alcohol)AcylEnzyme->Product1Complex2E-Acyl-NucComplexAcylEnzyme->Complex2+ BNucleophileNucleophile(Substrate B)Nucleophile->Complex2Complex2->Lipase- P2Product2Product 2(Ester)Complex2->Product2

Figure 1: The Ping-Pong Bi-Bi mechanism governing lipase-catalyzed esterification. Note the critical Acyl-Enzyme Intermediate stage where competition between nucleophiles determines yield.

Comparative Analysis: CALB vs. CRL vs. RML[4]

The following matrix compares these lipases based on kinetic resolution efficiency (

Performance Matrix
FeatureCALB (C. antarctica B)CRL (C. rugosa)RML (R. miehei)
Active Site Structure Funnel-like; no lid. Accessible.[3][4]Large, hydrophobic crevice; lid-covered.Lid-covered; significant interfacial activation.
Substrate Specificity High for secondary alcohols & amines. Excellent for steric bulk.Broad specificity; prefers medium-to-long chain fatty acids.Strong preference for short-chain esters & primary alcohols.
Enantioselectivity (

)
High (>100) for kinetic resolution of sec-alcohols.[5]Moderate to High; highly dependent on solvent engineering.Moderate; often used for sn-1,3 regiospecificity in lipids.
Thermal Stability High (

C immobilized).
Moderate (

C).
Moderate (

C).
Solvent Tolerance Excellent in hydrophobic solvents (LogP > 2).Sensitive to polar solvents; requires immobilization.Good; often used in solvent-free systems.[6]
Primary Application Drug intermediates, kinetic resolution of chiral amines/alcohols.[7]Hydrolysis/Esterification of ibuprofen/naproxen esters.[8][9]Biodiesel, structured lipids, flavor esters.[10]
Interpreting the Data[3][7][11]
  • Select CALB if you are performing Kinetic Resolution of secondary alcohols (e.g., Ivabradine intermediates). Its "lid-less" structure allows for rapid substrate access and high enantioselectivity without requiring interfacial activation [1].

  • Select CRL for the synthesis or resolution of NSAIDs (arylpropionic acids). CRL has a proven track record in distinguishing between (R)- and (S)-naproxen esters due to its unique binding pocket geometry [2].

  • Select RML for Regioselective modifications. RML is strictly 1,3-specific in triglyceride backbones, making it ideal for synthesizing structured lipids or specific mono-esters where CALB might result in non-specific acyl migration [3].

Experimental Protocol: Standardized Esterification Assay

To objectively compare lipase efficiency, a standardized self-validating protocol is required. This workflow minimizes mass transfer limitations and ensures accurate kinetic data.

Reagents & Setup
  • Substrates: Hexanoic acid (Acyl donor) + 1-Octanol (Nucleophile).

  • Solvent:

    
    -Heptane (LogP 4.0). Rationale: High LogP solvents prevent stripping of the essential water layer from the enzyme surface.
    
  • Biocatalyst: Immobilized Lipase (e.g., Novozyme 435 for CALB) vs. Free Powder.

  • Water Control: 3Å Molecular Sieves (activated).

Workflow Diagram

ExperimentalProtocolcluster_controlsValidation ControlsStartSubstrate Preparation(0.1M Acid + 0.1M Alcoholin n-Heptane)EquilibrationThermal Equilibration(40°C, 200 rpm, 15 min)Start->EquilibrationInitiationReaction InitiationAdd 10 mg/mL LipaseEquilibration->InitiationSamplingKinetic Sampling(0, 15, 30, 60, 120 min)Filter aliquot immediatelyInitiation->SamplingControl1Blank (No Enzyme)Initiation->Control1Control2Denatured EnzymeInitiation->Control2AnalysisQuantification(GC-FID or Titration)Sampling->AnalysisCalculationData ProcessingCalculate Conversion (%) & Initial Rate (V0)Analysis->Calculation

Figure 2: Step-by-step workflow for determining lipase specific activity. Filtration at the sampling stage is critical to stop the reaction immediately.

Detailed Methodology
  • Substrate Preparation: Dissolve equimolar amounts (e.g., 5 mmol) of acid and alcohol in anhydrous

    
    -heptane.
    
    • Critical Step: Add 10 mg/mL of activated 3Å molecular sieves to scavenge water produced during esterification, driving the equilibrium forward (

      
      ).
      
  • Enzyme Loading: Add the lipase (immobilized or free) at a loading of 1-5% (w/w relative to substrates).

    • Note: For free lipase, dispersion is critical. Use vigorous stirring (but avoid shear inactivation) or sonication prior to addition.

  • Monitoring: Withdraw 50 µL aliquots at defined intervals.

    • Quenching: Dilute immediately into cold ethanol or acetone (which denatures the enzyme/stops the reaction) if using GC. If using titration, quench with ethanol/ether mix.

  • Analysis:

    • GC Method: Monitor the disappearance of the limiting substrate or appearance of the ester peak.

    • Titration: Titrate residual acid with 0.1 M NaOH (using phenolphthalein).

    • Calculation: Activity (U) =

      
      mol substrate converted per minute per mg of enzyme.[11]
      

Critical Factors Affecting Efficiency

Immobilization vs. Free Enzyme

Experimental data consistently shows that immobilization enhances efficiency in ester synthesis, despite a potential drop in specific activity due to mass transfer resistance.[12]

  • Free Lipase: often aggregates in organic solvents, restricting substrate access to the active site.

  • Immobilized Lipase (e.g., on Silica or Resin): Disperses the enzyme, stabilizes the open conformation (especially for lid-gated lipases like CRL), and allows for easy recovery [4].

Data Comparison (Isoamyl Acetate Synthesis) [5]:

  • Free CRL: 21% Conversion (24h)

  • Immobilized CRL (Silica-gel): 90% Conversion (24h)

Solvent Engineering

The choice of solvent dictates the thermodynamic activity of water.

  • Hydrophilic Solvents (THF, Dioxane): Strip water from the enzyme, leading to inactivation.

  • Hydrophobic Solvents (Hexane, Isooctane, Toluene): Best for esterification. They maintain the enzyme's hydration shell.

  • Solvent-Free: The "greenest" option but requires the lipase to withstand high substrate concentrations and potential inhibition by the acid/alcohol [6].

References

  • Anderson, E. et al. (1998). Structure and function of Candida antarctica lipase B. Structure.

  • Xin, J. et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls. MDPI Catalysts.

  • Rodrigues, R.C. et al. (2021). Solvent-free esterifications mediated by immobilized lipases: a review. Catalysis Science & Technology.

  • Tacias-Pascacio, V.G. et al. (2022). Impact of immobilization strategies on the activity and recyclability of lipases. Scientific Reports.

  • Kumari, A. et al. (2008).[13] Comparative study of thermostability and ester synthesis ability of free and immobilized lipases. Bioprocess and Biosystems Engineering.

  • Chowdary, G.V. et al. (2003).[14] Kinetic study on lipase-catalyzed esterification in organic solvents. Process Biochemistry.

Analysis of 2-Pentyl butyrate in comparison to other flavor compounds in strawberries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nuance" Ester

While ethyl butyrate and furaneol are widely recognized as the "powerhouses" of strawberry aroma, 2-Pentyl butyrate (CAS: 60415-61-4) occupies a critical functional niche. Unlike the broad, candy-like sweetness of ethyl esters, 2-Pentyl butyrate contributes specific apricot, herbal, and ethereal nuances that differentiate a "fresh, wild" strawberry profile from a generic "jammy" one.

This guide provides a rigorous comparative analysis of 2-Pentyl butyrate against industry-standard markers, supported by validated HS-SPME-GC-MS protocols and biosynthetic logic.

Chemical & Sensory Comparative Profile

To understand the utility of 2-Pentyl butyrate, it must be benchmarked against the primary drivers of strawberry flavor.

Table 1: Comparative Physicochemical & Sensory Data
CompoundStructure TypeOdor DescriptorsDetection Threshold (ppb in water)*Boiling Point (°C)LogP (Hydrophobicity)Key Role
2-Pentyl Butyrate Branched EsterApricot, Herbal, Green-Fruity, Cashew ~50 - 100 (Est.)**160-165~3.2Complexity/Freshness
Ethyl Butyrate Linear EsterPineapple, Banana, Candy0.04 - 1.01211.85Sweetness/Impact
Methyl Butyrate Linear EsterApple, Sweet, Berry10 - 601021.29Top Note Volatility
Furaneol (DMHF) FuranoneCotton Candy, Caramel, Burnt Sugar30 - 60N/A (Solid)0.82Base Note/Body

*Thresholds vary by matrix and study methodology. Values represent consensus ranges. **Estimated based on structural homology with amyl butyrate (n-pentyl) and branched analogs.

Expert Insight: The Polarity Gap

Note the LogP difference. 2-Pentyl butyrate (3.2) is significantly more hydrophobic than Ethyl butyrate (1.85) or Furaneol (0.82).

  • Implication: In aqueous systems (beverages), 2-Pentyl butyrate will drive into the headspace less aggressively than Ethyl butyrate but will linger longer on the palate due to interaction with lipid bases or mucosal linings.

Biosynthetic Origin & Causality

Understanding the origin of 2-Pentyl butyrate is essential for genetic selection or biotechnological production. Unlike ethyl esters which rely on ethanol availability (often from fermentation or decay), 2-Pentyl butyrate requires the reduction of 2-pentanone or fatty acid oxidation to form the 2-pentanol precursor.

Figure 1: Esterification Pathway Logic

Biosynthesis cluster_regulation Rate Limiting Step FattyAcids Fatty Acid Metabolism (Lipoxygenase Pathway) AcylCoA Butyryl-CoA (Acyl Donor) FattyAcids->AcylCoA Ketone 2-Pentanone FattyAcids->Ketone Beta-oxidation Enzyme Alcohol Acyltransferase (AAT Enzyme) AcylCoA->Enzyme Alcohol 2-Pentanol (Alcohol Acceptor) Ketone->Alcohol Reductase Alcohol->Enzyme Product 2-Pentyl Butyrate Enzyme->Product Esterification

Caption: Biosynthetic pathway of 2-Pentyl butyrate. The availability of the secondary alcohol (2-pentanol) is typically the rate-limiting factor compared to the abundant butyryl-CoA.

Analytical Methodology: Validated Protocol

Objective: Quantify 2-Pentyl butyrate in the presence of co-eluting isomers and high-impact volatiles.

Method Selection: HS-SPME-GC-MS
  • Why SPME? Direct injection introduces non-volatile sugars/acids that foul the liner. Headspace (HS) selectively extracts volatiles.

  • Fiber Choice: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Reasoning: A pure PDMS fiber is too non-polar and may miss key trace polar compounds (like Furaneol), while pure Carboxen holds light volatiles too tightly. The tri-phase fiber covers the LogP spread (0.82 to 3.2) identified in Table 1.

Step-by-Step Protocol
  • Sample Preparation (The "Salting Out" Effect):

    • Weigh 2.0 g of homogenized strawberry tissue into a 20 mL headspace vial.

    • Crucial Step: Add 2 mL saturated NaCl solution.

    • Mechanism:[1][2][3][4] This increases ionic strength, reducing the solubility of organics (like 2-Pentyl butyrate) in the aqueous phase and forcing them into the headspace (Henry’s Law constant modification).

    • Add 10 µL of Internal Standard (e.g., 2-Octanol or 3-hexanone ) at 10 ppm.

  • Extraction Parameters:

    • Incubation: 10 min @ 40°C (Agitation: 250 rpm).

    • Extraction: 30 min @ 40°C.

    • Note: Do not exceed 50°C. Higher temperatures induce "cooked" notes (Maillard reaction artifacts) and degrade heat-sensitive furanones.

  • GC-MS Configuration:

    • Column: DB-Wax UI (Ultra Inert) or equivalent PEG phase (60m x 0.25mm x 0.25µm).

      • Why Wax? On a non-polar DB-5 column, esters cluster closely. The polar DB-Wax phase separates esters based on polarity and hydrogen bonding, providing superior resolution of 2-pentyl butyrate from n-pentyl butyrate.

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Oven Program:

      • 40°C (hold 3 min) → Ramp 5°C/min to 180°C → Ramp 20°C/min to 240°C (hold 5 min).

Figure 2: Analytical Workflow Logic

AnalyticalWorkflow Sample Homogenized Sample + NaCl (Salting Out) SPME HS-SPME Extraction DVB/CAR/PDMS Fiber 40°C, 30 min Sample->SPME Equilibrium Shift Desorption GC Inlet Desorption 250°C, Splitless SPME->Desorption Thermal Release Separation Separation (DB-Wax) Polarity-based Resolution Desorption->Separation Retention Time Detection MS Detection (SIM/Scan) Target Ion: m/z 43, 71, 89 Separation->Detection Quantification

Caption: Workflow for isolating 2-Pentyl butyrate. The 'Salting Out' step is critical for recovering hydrophobic esters from the aqueous fruit matrix.

Data Interpretation & Authentication

Retention Indices (RI) Verification

To confirm identity without a standard for every run, use Kovats Retention Indices.

  • DB-5 (Non-polar): RI ~1093

  • DB-Wax (Polar): RI ~1340

  • Validation: If your peak shifts significantly less than ~250 units between DB-5 and DB-Wax compared to n-alkanes, it is likely not the polar ester .

Chiral Authentication

For drug development or premium natural flavoring, distinguishing Natural vs. Synthetic is vital.

  • Biosynthetic 2-Pentyl butyrate: Often exhibits enantiomeric excess (specific R or S form) due to enzymatic specificity of AAT.

  • Synthetic: Typically racemic (50:50 mixture).

  • Action: Use a Cyclodextrin-based chiral column (e.g., Cyclosil-B) if authentication is the primary goal.

Odor Activity Value (OAV) Calculation

To determine if 2-Pentyl butyrate is relevant in your specific sample:



  • OAV < 1: Background complexity (sub-threshold).

  • OAV > 1: Direct aroma contributor.

  • Note: Even with OAV < 1, it may synergize with Ethyl butyrate to modify the "candy" note into a "fleshy fruit" note.

References

  • Larsen, M., & Poll, L. (1992). Odour thresholds of some important aroma compounds in strawberries. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 195, 120–123. Link

  • Ulrich, D., et al. (1997). Analysis of strawberry flavour - discrimination of aroma types by quantification of volatile compounds. Zeitschrift für Lebensmittel-Untersuchung und -Forschung A, 205, 218–223. Link

  • Beekwilder, J., et al. (2004).[5] Functional characterization of enzymes forming volatile esters from strawberry and banana. Plant Physiology, 135(4), 1865–1878. Link

  • Bianchi, F., et al. (2007). Retention indices in the analysis of food aroma volatile compounds in temperature-programmed gas chromatography. Journal of Separation Science, 30(4), 563-572. Link

  • Good Scents Company. (2023). 2-Pentyl butyrate Organoleptic Data. Link

Sources

Comparative Guide: Chemical & Physical Dynamics of Branched vs. Linear Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug delivery and formulation chemistry, the choice between a linear and a branched ester is rarely a trivial substitution; it is a decisive architectural choice that dictates the molecule's metabolic fate, shelf-life, and rheological behavior.

This guide objectively compares linear and branched esters, moving beyond basic textbook definitions to explore the steric and electronic causality governing their performance. While linear esters offer superior packing density and biodegradability, branched esters—particularly those with


- or 

-branching—provide a tunable "shield" against hydrolysis and oxidative degradation, essential for extending the half-life of prodrugs and enhancing the thermal stability of lipid-based formulations.

Structural Dynamics: The Steric Shielding Mechanism

The defining differentiator between linear and branched esters is the accessibility of the carbonyl carbon (


). In a nucleophilic acyl substitution (e.g., hydrolysis), the nucleophile (water, hydroxide, or esterase active site) must attack this carbon at a specific angle (the Bürgi-Dunitz angle, ~107°).
  • Linear Esters (e.g., n-Butyl Acetate): The carbonyl is exposed. The flexible alkyl chain extends away from the reaction center, offering minimal resistance to the incoming nucleophile.

  • Branched Esters (e.g., tert-Butyl Acetate): Bulky alkyl groups at the

    
    -position create a "steric umbrella." This physically blocks the approach of the nucleophile and destabilizes the tetrahedral intermediate required for reaction.
    
Visualization: Steric Hindrance in Hydrolysis

The following diagram illustrates the mechanistic barrier introduced by branching.

StericHindrance cluster_linear Linear Ester (High Reactivity) cluster_branched Branched Ester (Steric Shielding) L_Nu Nucleophile (OH- / Enzyme) L_Carbonyl Carbonyl Carbon (Exposed) L_Nu->L_Carbonyl Unimpeded L_Path Direct Attack (Low Energy Barrier) B_Nu Nucleophile (OH- / Enzyme) B_Branch α-Branching (Steric Bulk) B_Nu->B_Branch Blocked B_Carbonyl Carbonyl Carbon (Shielded) B_Branch->B_Carbonyl Access Denied

Figure 1: Mechanistic comparison of nucleophilic attack pathways. Branching effectively increases the activation energy (


) of hydrolysis by physically obstructing the reaction center.

Hydrolytic Stability & Prodrug Design[1][2]

For pharmaceutical scientists, hydrolysis rates are the primary metric when selecting ester moieties for prodrugs. A linear ester might be too labile, cleaving in the gut or plasma before reaching the target tissue. A branched ester can modulate this rate to match the desired pharmacokinetic profile.

Comparative Performance Data

The table below summarizes the relative hydrolysis rates (


) of acetate esters. Note the exponential decrease in reactivity as branching moves closer to the carbonyl.
Ester StructureBranching TypeRelative Hydrolysis Rate (

)
Half-Life Implication
Ethyl Acetate Linear1.00 (Reference)Minutes/Hours (Plasma)
n-Propyl Acetate Linear0.98Similar to reference
Isobutyl Acetate

-Branched
0.70Slightly Extended
Isopropyl Acetate

-Branched
0.15Moderate Stability
tert-Butyl Acetate

-Branched
< 0.01Highly Stable (Metabolically Resistant)

Expert Insight: In prodrug design (e.g., valacyclovir vs. acyclovir), the ester bond must be cleaved by esterases. If you use a tert-butyl group, the steric bulk may be so high that human carboxylesterases (hCE1/hCE2) cannot process it, rendering the prodrug inactive. The "sweet spot" is often a simple


-branch (isopropyl) or 

-branch, which slows non-enzymatic hydrolysis (shelf-life) while remaining a viable substrate for enzymes.

Experimental Protocol: Determination of Metabolic Stability (HPLC)

To empirically verify the stability differences described above, use the following self-validating HPLC protocol. This method is designed to differentiate between chemical stability (buffer) and enzymatic stability (plasma/microsomes).

Workflow Diagram

HPLC_Protocol cluster_prep Reaction Initiation Start Start: Ester Stock Solution (10 mM in DMSO) Mix_A Path A: Chemical Stability PBS Buffer (pH 7.4, 37°C) Start->Mix_A Mix_B Path B: Metabolic Stability Human Plasma / Liver Microsomes Start->Mix_B Incubate Incubation (0, 15, 30, 60, 120 min) Mix_A->Incubate Mix_B->Incubate Quench Quench Reaction Add Ice-Cold ACN with Internal Standard Incubate->Quench Centrifuge Centrifugation 10,000 x g, 10 min Quench->Centrifuge HPLC HPLC-UV/MS Analysis Monitor Parent Depletion Centrifuge->HPLC Calc Calculate k_obs & t_1/2 ln([C]/[C0]) vs Time HPLC->Calc

Figure 2: Standardized workflow for assessing ester stability in biological matrices.

Detailed Methodology
  • Preparation: Prepare a 10 mM stock of the linear and branched ester variants in DMSO.

  • Incubation: Spike the stock into pre-warmed (

    
    ) Phosphate Buffered Saline (PBS) or Human Plasma to a final concentration of 
    
    
    
    .
  • Sampling: At defined time points (

    
     min), remove 
    
    
    
    aliquots.
  • Quenching (Critical Step): Immediately add

    
     of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., warfarin). This precipitates proteins and stops hydrolysis instantly.
    
  • Analysis: Centrifuge and inject the supernatant into a C18 Reverse-Phase HPLC column.

    • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

    • Detection: UV at 254 nm or MS (SIM mode).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
    • Validation Check: The linear ester control (e.g., ethyl acetate) must show

      
       degradation in plasma within 60 mins to validate enzyme activity.
      

Physical & Thermal Properties[3][4][5][6]

While chemical stability drives drug design, physical properties drive formulation (solubility, viscosity, pour point).

Boiling Point & Volatility

Branched esters generally exhibit lower boiling points than their linear isomers.

  • Reasoning: Linear chains can stack efficiently (like Pringles chips), maximizing Van der Waals surface contact. Branched chains are spherical/globular; they have less surface area for intermolecular attraction, requiring less energy to vaporize.

Viscosity & Pour Point (Lubricity)

In lipid-based formulations (e.g., injectables or bio-lubricants), branching is used to lower the Pour Point .[1]

  • Linear Esters: Tend to crystallize into waxy solids at lower temperatures due to orderly packing.

  • Branched Esters: The irregularity disrupts the crystal lattice, keeping the substance liquid at sub-zero temperatures. However, excessive branching can increase viscosity due to molecular entanglement.

PropertyLinear Ester (e.g., n-Octyl Acetate)Branched Isomer (e.g., 2-Ethylhexyl Acetate)Impact
Boiling Point Higher (

)
Lower (

)
Branched is more volatile.
Pour Point High (Solidifies easily)Low (Remains liquid)Branched is better for cold-chain storage.
Lipophilicity (LogP) HighSlightly LowerBranched is slightly more water-soluble due to lower surface area.

Oxidative Stability: The Double-Edged Sword

A common misconception is that branched esters are always more stable. In the context of oxidation, this is false unless specific structures are used.

  • The Vulnerability: Branching often creates Tertiary Carbons (a carbon attached to 3 other carbons). The C-H bond on a tertiary carbon is weaker (lower bond dissociation energy) than on a secondary or primary carbon, making it a "hotspot" for radical attack (auto-oxidation).

  • The Solution (Neo-Polyol Esters): To achieve maximum oxidative stability (e.g., for high-shelf-life formulations), researchers use Quaternary Carbon branching (Neopentyl structures). These have no hydrogens on the

    
    -carbon, eliminating the pathway for 
    
    
    
    -elimination and radical propagation.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Authoritative text on esterase kinetics and steric factors).
  • Lundberg, K., et al. (2021). "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase."[2] Journal of Pharmaceutical Sciences.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for bioisosterism and prodrug design strategies).[3][4]

  • Rudnick, L. R. (2017). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology. CRC Press. (Source for physical properties, pour point, and oxidative stability mechanisms).[1][5]

  • Environmental Protection Agency (EPA). (2012). "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds."

Sources

Structural Validation of 2-Pentyl Butyrate: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of 2-pentyl butyrate (CAS: 60415-61-4), also known as 1-methylbutyl butyrate, the primary validation challenge is not merely confirming ester formation, but rigorously distinguishing the product from its structural isomers, particularly n-pentyl butyrate .

While both molecules share the formula


 and similar boiling points (~186°C), their metabolic profiles and organoleptic properties differ significantly. This guide outlines a self-validating analytical protocol that prioritizes Nuclear Magnetic Resonance (NMR)  for structural certainty, supported by GC-MS  for purity profiling and FT-IR  for rapid functional group verification.

The Critical Quality Attribute (CQA): The definitive confirmation of the secondary alkyl ether linkage (


) versus the primary linkage (

) of the n-pentyl impurity.

Analytical Workflow Validation Logic

The following workflow illustrates the logical progression from crude isolation to structural certification. This is not a linear checklist but a gated system; failure at an early stage (e.g., residual -OH in IR) mandates reprocessing before expensive high-resolution analysis.

ValidationWorkflow Start Crude Synthesis (2-Pentyl Butyrate) IR Step 1: FT-IR Screen (Functional Check) Start->IR Decision1 OH Peak @ 3400 cm-1? IR->Decision1 Reprocess Reprocess: Remove Unreacted Alcohol Decision1->Reprocess Yes (Incomplete) GCMS Step 2: GC-MS (Purity & Mass) Decision1->GCMS No (Pass) Reprocess->IR Decision2 Isomeric Purity > 98%? GCMS->Decision2 Distill Fractional Distillation Decision2->Distill No NMR Step 3: 1H/13C NMR (Structural Cert) Decision2->NMR Yes Distill->GCMS Final Validated Structure NMR->Final Methine Sextet Confirmed

Figure 1: Gated analytical workflow. Each step serves as a "stop/go" checkpoint to ensure resource efficiency.

Method A: 1H NMR Spectroscopy (The Deterministic Validator)

NMR is the only method capable of unambiguously distinguishing 2-pentyl butyrate from n-pentyl butyrate without reliance on retention time standards.

The Mechanistic Distinction

The oxygen atom in the ester bond exerts a deshielding effect on the adjacent protons (alpha-protons).

  • n-Pentyl Butyrate (Primary): The alpha-protons are a methylene group (

    
    ). They appear as a triplet .
    
  • 2-Pentyl Butyrate (Secondary): The alpha-proton is a methine group (

    
    ). Due to coupling with the adjacent methyl group (3H) and methylene group (2H), this signal splits into a complex sextet  (multiplet).
    
Experimental Protocol
  • Sample Prep: Dissolve 10 mg of analyte in 0.6 mL

    
     (Chloroform-d).
    
  • Acquisition: Standard proton sequence (16 scans minimum).

  • Critical Checkpoint: Locate the signal in the 4.80 – 5.00 ppm region.

Comparative Data Analysis
Feature2-Pentyl Butyrate (Target)n-Pentyl Butyrate (Isomer)Causality
Alpha-H Shift 4.93 ppm 4.06 ppmSecondary carbons are more deshielded than primary carbons.
Multiplicity Sextet (Multiplet) Triplet2-Pentyl H couples to 5 neighbors; n-Pentyl H couples to 2.
Integration 1H 2HMethine (CH) vs Methylene (CH2).
Butyryl

-CH2
~2.25 ppm (Triplet)~2.28 ppm (Triplet)Proximity to Carbonyl (C=O).

Self-Validating Logic: Calculate the integration ratio between the signal at 4.93 ppm (Methine) and the signal at ~2.25 ppm (Butyryl


-methylene).
  • Target Ratio: 1 : 2

  • Fail Condition: If ratio is 2:2, you have isolated the n-pentyl isomer. If ratio is non-integer, you have a mixture.

Method B: GC-MS (The Fingerprint Validator)

While NMR confirms the skeleton, Mass Spectrometry (EI, 70eV) validates the molecular weight and fragmentation fingerprint. This is crucial for detecting non-isomeric impurities (e.g., butyric acid residues).

Fragmentation Pathway

Esters undergo a characteristic McLafferty Rearrangement .

  • Molecular Ion:

    
     (often weak in aliphatic esters).
    
  • McLafferty Rearrangement: The butyrate chain folds back, transferring a gamma-proton to the carbonyl oxygen.

    • Result: Cleavage of the alkene (2-pentene) and formation of the enol of butyric acid.

    • Base Peak: Often m/z 60 (or m/z 88 depending on substitution, but m/z 60 is characteristic for butyric acid enol).

  • Alpha-Cleavage: Loss of the alkoxy group (

    
    ) or the acyl group (
    
    
    
    ).
Protocol & Criteria
  • Column: DB-5 or equivalent non-polar capillary column.

  • Inlet Temp: 250°C.

  • Ramp: 50°C (2 min hold)

    
     10°C/min 
    
    
    
    250°C.

Validation Table:

Ion (m/z)Fragment IdentityDiagnostic Value
158 Molecular Ion (

)
Confirms Formula

.
143

(

)
Loss of terminal methyl (common in branched chains).
89

Protonated butyric acid fragment.
71

Butyryl cation (Acylium ion).
43

Propyl carbocation (standard alkyl fragment).

Method C: FT-IR (The Functional Screen)

FT-IR is the high-throughput "gatekeeper." It cannot distinguish isomers effectively but is excellent for confirming reaction completion (disappearance of starting materials).

Interpretation Guide
  • The "Go" Signal: Strong band at 1735–1740 cm⁻¹ (Ester C=O stretch).

  • The "Stop" Signal: Broad band at 3200–3500 cm⁻¹ (O-H stretch).

    • Presence implies:[1] Unreacted 2-pentanol or butyric acid.

    • Action: Do not proceed to NMR. Perform bicarbonate wash (for acid) or distillation (for alcohol).

Summary of Validation Specifications

To release a batch of 2-pentyl butyrate for research use, the material must meet the following specifications based on the multi-modal analysis above.

TestSpecificationMethod Reference
Appearance Colorless, clear liquidVisual
Refractive Index

(

)
Refractometer
1H NMR Identity Methine sextet at

4.93 ppm

, 300+ MHz
Isomeric Purity

(No triplet at 4.06 ppm)
1H NMR / GC-FID
Mass Spectrum Major ions: 43, 71, 89; Parent: 158GC-MS (EI)

References

  • National Institute of Standards and Technology (NIST). Butanoic acid, 1-methylbutyl ester (2-Pentyl Butyrate) Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • ChemicalBook. 2-Pentyl Butyrate Spectral Data (13C NMR, 1H NMR).

  • The Good Scents Company. 2-Pentyl Butyrate: Physical and Organoleptic Properties.

  • PubChem. 2-Pentyl Butanoate Compound Summary (CID 43263). National Library of Medicine.

  • Doc Brown's Chemistry. Proton NMR analysis of Butanoic Acid and Esters (General Principles of Ester Shifts).

Sources

Comparative Performance of Fruity Esters in Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Aroma

While short-chain alkyl esters—specifically Ethyl Acetate (EtOAc) , Butyl Acetate (BuOAc) , and Isoamyl Acetate (IAA) —are colloquially termed "fruity esters" due to their characteristic organoleptic profiles (pear, apple, and banana, respectively), their value in research lies in their tunable physicochemical properties.

This guide objectively compares these three esters, moving beyond their sensory attributes to evaluate their performance as green extraction solvents , crystallization media , and bioprocessing aids . Unlike chlorinated solvents (e.g., dichloromethane), these esters offer a "Recommended" status in green chemistry guides while maintaining high solvating power for polar and non-polar analytes.

Physicochemical Profile & Solvent Selection

Selection of the correct ester depends heavily on the required evaporation rate (for crystallization/deposition) and partition coefficient (LogP) (for extraction efficiency).

Table 1: Comparative Physicochemical Properties

Data aggregated from standard safety data and solvent selection guides.

PropertyEthyl Acetate (EtOAc)n-Butyl Acetate (BuOAc)Isoamyl Acetate (IAA)
Boiling Point (°C) 77.1126.1142.0
Flash Point (°C) -4 (Highly Flammable)22 (Flammable)25 (Flammable)
Evaporation Rate (BuOAc=1)~5.5 (Fast)1.0 (Standard)~0.42 (Slow)
LogP (Octanol/Water) 0.731.822.25
Water Solubility (g/L) 836.82.0
Primary Research Use General Extraction, Flash ChromatographyCrystallization, Acid SeparationDNA Extraction, Anti-foaming

Analyst Insight: Ethyl acetate is the default for rapid extractions due to easy removal (low BP). However, for crystal engineering , the rapid evaporation of EtOAc often yields amorphous solids. BuOAc’s slower rate (1.0) allows for thermodynamic equilibration, promoting higher quality crystal growth.

Application 1: Liquid-Liquid Extraction (LLE) Performance

Comparative Extraction Efficiency

While EtOAc is the "universal" ester solvent, it is not always the most efficient. Recent data on the separation of keto-acids (Alpha-Ketoglutarate and Pyruvate) reveals that Butyl Acetate performs comparably to EtOAc but offers superior phase separation due to lower water solubility.

Experimental Data: Extraction Yields

  • Alpha-Ketoglutarate: EtOAc (71.3%) vs. BuOAc (70.4%)

  • Pyruvate: EtOAc (72.2%) vs. BuOAc (71.4%)[1]

  • Formic Acid: BuOAc > EtOAc > Isoamyl Alcohol (BuOAc is the superior extractant for removing formic acid from aqueous streams).

Protocol: Optimized Ester Selection for LLE

Objective: Select the optimal ester to maximize yield while minimizing emulsion formation.

  • Assess Solute Polarity:

    • If Solute LogP < 1.0: Use Ethyl Acetate (Higher water miscibility aids mass transfer).

    • If Solute LogP > 1.5: Use Butyl Acetate (Better phase distinctness).

  • Phase Separation Test:

    • Mix 1:1 Aqueous sample and Ester. Vortex for 30s.

    • Observation: If stable emulsion forms, switch to Isoamyl Acetate or add 1% IAA to the solvent system (see Section 4).

  • Extraction:

    • Perform 3 cycles of extraction (solvent volume = 1/3 aqueous volume).

    • Combine organic layers.

  • Drying:

    • EtOAc extracts require more drying agent (MgSO4) due to 3.3% water uptake.

    • BuOAc extracts require significantly less drying agent (<1% water uptake).

Application 2: Bioprocessing & DNA Isolation

Isoamyl Acetate (IAA) plays a critical, often misunderstood role in molecular biology. It is not used for its solvating power alone but for its surface tension properties .

The Mechanism of "Anti-Foaming"

In the standard Phenol:Chloroform:Isoamyl Alcohol (25:24:[2]1) method, IAA prevents the foaming caused by protein denaturation. Without IAA, the vigorous shaking required to mix phenol with the aqueous lysate creates stable protein-stabilized foams that trap DNA, lowering yield.

DNA_Extraction Sample Cell Lysate (DNA + Proteins + Lipids) Mixing Vigorous Mixing Sample->Mixing Phenol Phenol (Denaturant) Phenol->Mixing Denatures Proteins Chloroform Chloroform (Lipid Solubilizer) Chloroform->Mixing Increases Density IAA Isoamyl Acetate (Anti-Foaming Agent) IAA->Mixing Lowers Surface Tension Prevents Bubbles Interface Interphase Stabilization (Coagulated Proteins) Mixing->Interface Centrifugation Aqueous Aqueous Phase (Pure DNA) Interface->Aqueous Top Layer Organic Organic Phase (Lipids/Debris) Interface->Organic Bottom Layer

Figure 1: Functional role of Isoamyl Acetate in the PCIA DNA extraction workflow. IAA specifically targets the air-liquid interface to prevent foam stabilization.

Application 3: Crystallization & Solid State Chemistry

For drug development, the rate of solvent removal dictates the polymorph and crystallinity of the final product.

  • Ethyl Acetate (Fast Evaporation):

    • Outcome: Kinetic trapping. Often results in amorphous solids or metastable polymorphs.

    • Use Case: High-throughput screening where speed is critical.

  • Butyl Acetate (Moderate Evaporation):

    • Outcome: Thermodynamic control. Allows molecules time to arrange into stable crystal lattices.

    • Use Case: Growing single crystals for X-ray diffraction or final API crystallization.

Decision Logic for Solvent Selection

Use the following decision tree to select the appropriate ester for your specific research goal.

Solvent_Selection Start Research Goal Goal_Extract Extraction (LLE) Start->Goal_Extract Goal_Crystal Crystallization Start->Goal_Crystal Goal_Bio DNA/Protein Prep Start->Goal_Bio Polarity_Check Solute Polarity? Goal_Extract->Polarity_Check Speed_Check Speed vs Quality? Goal_Crystal->Speed_Check Foam_Check Foaming Risk? Goal_Bio->Foam_Check EtOAc Ethyl Acetate (High Polarity/Fast Removal) Polarity_Check->EtOAc LogP < 1.0 BuOAc Butyl Acetate (Clean Phase Sep) Polarity_Check->BuOAc LogP > 1.5 or Acidic Amorphous Amorphous Solid (Use EtOAc) Speed_Check->Amorphous Rapid Drying Crystal Single Crystal (Use BuOAc) Speed_Check->Crystal Controlled Growth IAA Isoamyl Acetate (Use in PCIA Mix) Foam_Check->IAA High Protein Content

Figure 2: Strategic selection guide for ester solvents based on experimental constraints.

References

  • Comparison of different organic solvents for extraction efficiency. ResearchGate. (2023). Retrieved from [Link]

  • Liquid–Liquid Equilibrium Data for Water + Formic Acid + Solvent (Butyl Acetate, Ethyl Acetate, and Isoamyl Alcohol). ResearchGate. (2013). Retrieved from [Link]

  • Properties of Common Solvents (Evaporation Rates). DisperseTech. Retrieved from [Link]

Sources

Safety Operating Guide

2-Pentyl butyrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Pentyl Butyrate Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Hygiene Officers, and Drug Development Leads[1][2]

Chemical Identity: 2-Pentyl butyrate (CAS: 60415-61-4) Synonyms: 1-Methylbutyl butyrate; sec-Amyl butyrate.[1][2][] Disposal Class: Ignitable Organic Solvent (Non-Halogenated) .

The Core Directive: Do not treat this merely as "organic waste." 2-Pentyl butyrate is a lipophilic ester with a flash point that hovers near the threshold of high flammability (~52°C / 126°F). It poses two specific latent risks in a high-throughput lab environment:

  • Phase Separation: It is immiscible with water. Pouring it into an aqueous waste stream (even one containing miscible organics like ethanol) will create a biphasic system, complicating waste analysis and potentially violating POTW (Publicly Owned Treatment Works) discharge bans.

  • Flash Point Volatility: While often perceived as a stable flavoring agent, its vapor pressure is sufficient to form explosive mixtures in headspace if stored improperly with oxidizers.

Technical Characterization for Waste Streams

Effective disposal requires understanding the physicochemical properties that dictate waste stream compatibility.

PropertyValueDisposal Implication
Flash Point ~52°C (126°F)RCRA D001 (Ignitable). Must be stored in flammables cabinet until pickup.[1][2]
Water Solubility Insoluble (<0.1 g/L)Strictly prohibited from drain disposal. Must be segregated into organic solvent waste.[1][2]
Density 0.86 - 0.87 g/mLLighter than water.[1][2] Will float, creating a vapor-emitting top layer if mixed with aqueous solutions.
Reactivity Stable, but combustibleIncompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1][2] Risk of exothermic reaction.
Halogen Content NoneClassify as Non-Halogenated to reduce disposal costs and prevent cross-contamination.

Pre-Disposal Segregation Strategy

The "Why" Behind the Protocol: In my experience resolving lab accidents, the most common failure mode with esters isn't the chemical itself—it's improper bulking . Mixing 2-pentyl butyrate with nitric acid waste streams (common in HPLC labs) can lead to catastrophic oxidation.

Segregation Rules:

  • Stream A (Correct): Non-Halogenated Organics. (e.g., Acetone, Hexane, Ethyl Acetate, 2-Pentyl Butyrate).[1][2]

  • Stream B (Incorrect - Costly): Halogenated Organics.[4] (e.g., DCM, Chloroform). Note: While safe to mix chemically, adding non-halogens to halogenated waste exponentially increases incineration costs.[1][2]

  • Stream C (DANGEROUS): Oxidizing Acids or Aqueous Acid/Base streams. NEVER mix.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. If you encounter resistance (e.g., heat, bubbling, phase separation) at any step, STOP .[1] You have likely misidentified a waste stream.

Phase 1: Preparation & PPE
  • Gloves: Standard Nitrile (4 mil) is acceptable for incidental splash protection.

    • Expert Insight: For spill cleanup or prolonged handling, use Silver Shield/4H (Laminate) gloves. Esters can permeate nitrile in <15 minutes.

  • Ventilation: All transfers must occur inside a certified chemical fume hood.

Phase 2: Waste Transfer
  • Select Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid low-grade plastics that may soften under long-term ester exposure.[1]

  • Grounding: If transferring volumes >4 Liters, attach an antistatic grounding wire to the drum to prevent static discharge ignition.

  • The Compatibility Check (Self-Validation):

    • Add a small aliquot (1 mL) of 2-pentyl butyrate to the waste container.

    • Observe: Watch for bubbling, fuming, or rapid temperature rise.

    • Result: If stable after 30 seconds, proceed with bulk transfer.

  • Funneling: Use a funnel with a flame arrestor if available.

Phase 3: Labeling & Storage
  • RCRA Coding: Label the tag with "Hazardous Waste - Ignitable" and code D001 .

  • Constituent Listing: Explicitly write "2-Pentyl Butyrate" and "Non-Halogenated Solvents." Do not use vague terms like "Organic Waste."

  • Satellite Accumulation Area (SAA): Close the container immediately after addition. Do not leave the funnel in the neck.

Logic Flow: Decision & Disposal Tree

The following diagram outlines the critical decision points for handling 2-pentyl butyrate waste.

DisposalWorkflow Start Waste Generation: 2-Pentyl Butyrate CheckContam Check Contaminants: Is it mixed with Oxidizers? Start->CheckContam Danger STOP: Do Not Bulk. Treat as Reactive Waste. CheckContam->Danger Yes (Nitrates, Peroxides) CheckHalogen Is it mixed with Halogenated Solvents? CheckContam->CheckHalogen No StreamHalo Stream: Halogenated Organic (High Cost Disposal) CheckHalogen->StreamHalo Yes (DCM, Chloroform) StreamNonHalo Stream: Non-Halogenated Organic (Preferred Route) CheckHalogen->StreamNonHalo No (Pure or mixed with Acetone/EtOH) Container Select Container: HDPE or Glass (Ground >4L) StreamHalo->Container StreamNonHalo->Container Label Labeling: RCRA D001 (Ignitable) List Constituents Container->Label SAA Store in Satellite Accumulation Area Label->SAA

Figure 1: Decision logic for the segregation and disposal of 2-Pentyl butyrate, prioritizing safety from oxidizers and cost-effective halogen separation.

Emergency Spill Management

In the event of a spill outside the hood:

  • Evacuate & Ventilate: Remove ignition sources immediately. The vapor is heavier than air and may travel to distant ignition sources.

  • Absorb: Do not use paper towels (combustible). Use vermiculite , sand , or commercial activated carbon spill pads.

  • Clean: Clean the surface with a detergent solution to remove the oily residue; water alone will not work.

  • Disposal of Debris: All spill debris must be bagged, labeled as Hazardous Waste (Solid Debris contaminated with Flammables) , and processed via EHS.

References

  • The Good Scents Company. (n.d.). 2-Pentyl butyrate Safety Data & Properties. Retrieved January 28, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA D001). Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.).[5] Pentyl Butyrate Compound Summary (Similar Ester Profile). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Princeton University EHS. (2023). Waste Removal and Waste Streams Guide. Retrieved January 28, 2026, from [Link][1][2]

Sources

Personal protective equipment for handling 2-Pentyl butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: At-a-Glance

2-Pentyl butyrate (CAS: 60415-61-4) is a branched ester widely used in flavor and fragrance synthesis. While often perceived as "low toxicity" due to its fruity aroma, it presents distinct flammability and irritation risks that are frequently underestimated in research settings.

  • Primary Hazard: Flammable Liquid (Category 3/4). Flash Point ~52°C–63°C.

  • Health Hazard: Skin and Eye Irritant. High vapor concentrations may cause drowsiness.

  • Critical PPE: Nitrile gloves are for splash protection only . Extended contact requires Butyl Rubber or PVA.

Chemical Hazard Profiling (The "Why")

Effective safety relies on understanding the physicochemical properties driving the risk, not just memorizing rules.

PropertyValueSafety Implication
Flash Point ~52°C - 63°C (126°F)Combustible. Vapor/air mixtures can ignite near hot surfaces (hot plates, heating mantles).[1] Static discharge during transfer is a credible ignition source.
Vapor Density > 1 (Heavier than air)Vapors accumulate in low areas (sinks, floor).[1] Ignition flashback is a risk if open vessels are left outside the hood.
Solubility Insoluble in waterDo not use water to extinguish fires (it will float and spread). Use Dry Chemical or CO2.[2]
Reactivity StableIncompatible with strong oxidizing agents (e.g., Nitric acid, Peroxides).

Personal Protective Equipment (PPE) Matrix

Rationale: Esters are excellent organic solvents. They can solvate (dissolve) standard latex gloves rapidly and permeate thin nitrile gloves, carrying dissolved contaminants through to the skin.

Hand Protection Strategy
Exposure TypeRecommended MaterialThicknessBreakthrough TimeRationale
Incidental Splash Nitrile ≥ 4 mil (0.10 mm)< 15 minsNitrile provides adequate barrier for immediate removal and washing. Change immediately upon contact.
Immersion / High Risk Butyl Rubber or PVA ≥ 15 mil> 480 minsEsters degrade nitrile over time. Butyl rubber offers superior resistance to permeation by medium-chain esters.
Contraindicated Latex N/AImmediateLatex degrades rapidly upon contact with organic esters. Do not use.
Body & Respiratory Protection[3][4][5]
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for pouring operations due to the splash risk of low-viscosity liquids.

  • Skin/Body: Flame-Resistant (FR) Lab Coat (Nomex or treated cotton). Synthetic blends (polyester) should be avoided as they can melt into skin during a fire.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity 80–100 fpm).

    • Secondary (Spill/No Hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).

Visualization: PPE Decision Logic

PPE_Logic Start Start: Handling 2-Pentyl Butyrate Hood Is work inside a Fume Hood? Start->Hood No No Hood->No No Yes Yes Hood->Yes Yes Vol Volume > 500mL or Heating? Resp REQUIRED: Organic Vapor Respirator Contact Contact Type? Resp->Contact Standard Standard Ventilation OK Standard->Contact Splash Splash Risk Only Contact->Splash Immerse Immersion / Spill Cleanup Contact->Immerse Glove1 Gloves: Nitrile (4 mil) Change immediately on contact Splash->Glove1 Glove2 Gloves: Butyl Rubber or PVA (Silver Shield) Immerse->Glove2 No->Resp Yes->Standard

Figure 1: Decision logic for selecting appropriate respiratory and hand protection based on engineering controls and contact risk.

Operational Protocols

A. Storage & Segregation[1][2][10]
  • Flammables Cabinet: Store in a dedicated flammables cabinet.

  • Segregation: Keep physically separated from strong oxidizers (e.g., Nitric Acid, Permanganates) to prevent exothermic reactions.

  • Headspace: Minimizing headspace in storage containers reduces the formation of vapor-air mixtures.

B. Safe Transfer (Static Control)

Context: As an organic ester, 2-Pentyl butyrate has low conductivity. Pouring generates static electricity, which can arc and ignite vapors (Flash point ~52°C).

  • Bonding: When transferring >1 Liter, bond the source container to the receiving container using a metal wire/clip.

  • Grounding: Ensure the receiving vessel is grounded to an earth ground.

  • Speed: Pour slowly to minimize turbulence and static generation.

C. Waste Disposal[11][12]
  • Classification: Non-halogenated Organic Solvent Waste.

  • Protocol:

    • Collect in compatible containers (HDPE or Glass).

    • Do not mix with acidic waste streams (risk of hydrolysis and heat generation).

    • Label clearly: "Flammable Solvent Waste - Esters."

Emergency Response: Spill Management

In the event of a spill (>100 mL), immediate action is required to prevent vapor accumulation and fire risk.

Visualization: Spill Response Workflow

Spill_Response Detect Spill Detected Ignition REMOVE IGNITION SOURCES (Unplug hot plates, stirrers) Detect->Ignition Assess Assess Volume & Location PPE_Up Don PPE: Butyl Gloves + Goggles + Respirator Assess->PPE_Up Ignition->Assess Contain Contain with Absorbent Pads (Vermiculite/Sand) PPE_Up->Contain Clean Collect into Sealed Bag/Pail Contain->Clean Vent Ventilate Area Clean->Vent Dispose Tag as Hazardous Waste Vent->Dispose

Figure 2: Step-by-step workflow for managing a 2-Pentyl butyrate spill to minimize fire and inhalation risks.

Spill Cleanup Steps[3]
  • Isolate: Evacuate the immediate area.

  • De-energize: Unplug nearby heating mantles or hot plates immediately (Spark risk).

  • Absorb: Use an inert absorbent (vermiculite, sand, or commercial solvent pads). Do not use paper towels for large spills as they increase surface area for evaporation.

  • Disposal: Place soaked absorbents into a sealed container/bag immediately to stop vapor release.

References

  • PubChem. (n.d.). 2-Pentyl butanoate Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-Pentyl Butyrate Safety Data. Retrieved January 28, 2026, from [Link]

Sources

×

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Reactant of Route 1
2-Pentyl butyrate
Reactant of Route 2
Reactant of Route 2
2-Pentyl butyrate

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